Technical Documentation Center

4-(3-Fluoroazetidin-1-YL)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-Fluoroazetidin-1-YL)piperidine
  • CAS: 1147422-28-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(3-Fluoroazetidin-1-yl)piperidine: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(3-fluoroazetidin-1-yl)piperidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(3-fluoroazetidin-1-yl)piperidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, potential synthetic routes, and its strategic importance in the design of novel therapeutics. The integration of a fluorinated azetidine with a piperidine core creates a unique three-dimensional scaffold that offers desirable properties for modulating biological targets.

Core Chemical Identity and Structure

4-(3-Fluoroazetidin-1-yl)piperidine is a saturated heterocyclic compound. It is most commonly handled and commercially available as a dihydrochloride salt to improve its stability and solubility.[1]

Chemical Structure:

Caption: 2D structure of 4-(3-Fluoroazetidin-1-yl)piperidine.

Table 1: Key Chemical Identifiers

IdentifierValueSource
Compound Name 4-(3-Fluoroazetidin-1-yl)piperidine-
Synonym(s) 3-fluoro-1-(piperidin-4-yl)azetane[1]
CAS Number 1147422-28-3 (Free Base)[2]
1403767-21-4 (Dihydrochloride)[1][3]
Molecular Formula C₈H₁₅FN₂ (Free Base)[2]
C₈H₁₇Cl₂FN₂ (Dihydrochloride)[1]
Molecular Weight 231.14 g/mol (Dihydrochloride)[1]
SMILES FC1CN(C2CCNCC2)C1.[H]Cl.[H]Cl[1]
InChIKey MOTOMPUZVPDAQF-UHFFFAOYSA-N (Free Base)[4]

Physicochemical and Calculated Properties

The introduction of the fluorine atom significantly influences the molecule's electronic properties, such as basicity, while the overall scaffold maintains a desirable profile for drug development. The properties listed below are primarily for the dihydrochloride salt, which is the common commercial form.

Table 2: Physicochemical and Computational Data

PropertyValueSource
Physical Form Solid[5]
Purity ≥98%[1]
Storage Conditions Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 15.27 Ų[1]
LogP (Calculated) 1.2357[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Expertise & Experience Insight: The low TPSA and calculated LogP suggest that this molecule possesses good drug-like properties, with a high potential for oral bioavailability and cell permeability. The single rotatable bond between the two rings provides a degree of conformational rigidity, which can be advantageous for achieving selective binding to a biological target.

Synthesis and Reactivity

Conceptual Synthetic Workflow:

The synthesis would likely involve the reaction of a protected piperidin-4-one with 3-fluoroazetidine, followed by deprotection. A more direct route, reductive amination, would couple 3-fluoroazetidine directly with a suitable piperidine precursor.

start1 N-Boc-Piperidin-4-one intermediate Protected Intermediate (4-(3-Fluoroazetidin-1-yl)-N-Boc-piperidine) start1->intermediate Reductive Amination start2 3-Fluoroazetidine HCl start2->intermediate reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->intermediate deprotection Acidic Deprotection (e.g., HCl in Dioxane) intermediate->deprotection product Final Product 4-(3-Fluoroazetidin-1-yl)piperidine (as HCl salt) deprotection->product

Caption: Conceptual workflow for the synthesis via reductive amination.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a high-yield, reliable method for forming C-N bonds. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.

  • Protecting Group: The use of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a standard strategy. It prevents self-condensation and other side reactions. Its removal under acidic conditions is straightforward and typically quantitative.

Applications in Medicinal Chemistry

The 4-(azetidin-1-yl)piperidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The addition of a fluorine atom further enhances its utility.

  • The Piperidine Moiety: Piperidine rings are ubiquitous in pharmaceuticals, found in over twenty classes of drugs.[6] Their saturated, three-dimensional nature allows them to effectively probe the binding pockets of proteins, often leading to high-affinity interactions. They are common in drugs targeting the central nervous system (CNS), as well as in treatments for cancer, viral infections, and inflammation.[7][8]

  • The Fluoroazetidine Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[9] The strained azetidine ring provides a rigid vector for the fluorine atom, presenting it to the biological target in a well-defined orientation. This can be critical for achieving selectivity and potency. The synthesis of fluorinated piperidines and other N-heterocycles is an active area of research for this reason.[9]

  • Combined Value: As a complete unit, 4-(3-fluoroazetidin-1-yl)piperidine serves as a valuable building block for creating novel chemical entities. It has been incorporated into molecules developed as inhibitors of enzymes like acetyl-CoA carboxylase (ACC), highlighting its relevance in metabolic disease research.[10]

Spectroscopic Characterization Protocols & Anticipated Data

A rigorous spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectra for this molecule were not found, the following represents the expected data based on its structure and data from analogous compounds.[11][12]

Experimental Protocol for NMR & MS
  • Sample Preparation (NMR): Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt form).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of ~16 ppm, 32 scans, and a relaxation delay of 2 seconds. Use the residual solvent peak for referencing.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of ~220 ppm, 1024 scans, and a relaxation delay of 2-5 seconds.

  • Mass Spectrometry (MS): Analyze a dilute solution of the sample using Electrospray Ionization (ESI) in positive ion mode to observe the [M+H]⁺ ion.

Table 3: Anticipated ¹H NMR Spectroscopic Data (in D₂O)

Chemical Shift (δ) ppm (Predicted)MultiplicityAssignment
~5.4 - 5.6dddd (J ≈ 56, 7, 5, 3 Hz)CHF (azetidine)
~4.2 - 4.5mCH₂N (azetidine)
~3.5 - 3.8mCH₂N (piperidine)
~3.0 - 3.4mCHN (piperidine) & CH₂N (piperidine)
~2.0 - 2.3mCH₂ (piperidine)
~1.6 - 1.9mCH₂ (piperidine)

Note: The large doublet splitting (~56 Hz) for the proton attached to the fluorine-bearing carbon is a characteristic feature.

Table 4: Anticipated Key Spectroscopic Data

TechniqueExpected Observation
¹³C NMR A doublet for the carbon bearing the fluorine (C-F) with a large coupling constant (¹JCF ≈ 200-250 Hz).
IR Spectroscopy C-H stretching (~2850-3000 cm⁻¹), N-H stretching (broad, ~2400-2700 cm⁻¹ for the amine salt), and a C-F stretching band (~1000-1100 cm⁻¹).
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the [M+H]⁺ of the free base at m/z ≈ 159.13.

Safety and Handling

The compound, particularly in its salt forms, should be handled with appropriate care in a laboratory setting. The information below is synthesized from safety data sheets for the dihydrochloride salt and related piperidine compounds.[1][13][14][15]

Table 5: GHS Hazard and Precautionary Information

CategoryCode(s)Description
Signal Word Warning[5]
Hazard Statements H302, H315, H319, H335Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4][5]
Precautionary Statements P261, P280, P305+P351+P338Avoid breathing dust. Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Trustworthiness & Self-Validating Protocols:

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[15] Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Keep the container tightly closed and store in a cool, dry place as recommended (2-8°C).[1] Protect from moisture.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[16][17]

References

  • 4-(3-Fluoro-azetidin-1-yl)-piperidine | CAS:1147422-28-3. Ark Pharma Scientific Limited. [Link]

  • 4-(3,3-DIFLUOROAZETIDIN-1-YL)PIPERIDINE DIHYDROCHLORIDE. ChemUniverse. [Link]

  • 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride. Sigma-Aldrich China. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 4-(Azetidin-1-yl)piperidine dihydrochloride. PubChem. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Piperidine Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Piperidine Safety Data Sheet. PENTA. [Link]

  • Synthesis of 4-[3-(1H-Imidazol-1-yl)propyl]-piperidine. PrepChem.com. [Link]

  • Piperidine Spectra. SpectraBase. [Link]

  • Synthesis of piperidine derivatives. ResearchGate. [Link]

  • 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride. Merck. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. PubMed. [Link]

  • EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Moldavian Journal of Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(3-Fluoroazetidin-1-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(3-fluoroazetidin-1-yl)piperidine, a fluorinated heterocyclic building block of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-fluoroazetidin-1-yl)piperidine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of the 3-fluoroazetidine moiety onto a piperidine scaffold offers a valuable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This document details the compound's identifiers, chemical and physical properties, and outlines plausible synthetic routes with a representative experimental protocol. Furthermore, it explores the applications of this and structurally related compounds in drug discovery, discusses purification strategies, and provides essential safety and handling information. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile framework for introducing substituents in a well-defined three-dimensional orientation. In the quest to optimize drug-like properties, the introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[2] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

The subject of this guide, 4-(3-fluoroazetidin-1-yl)piperidine, represents a sophisticated building block that combines the conformational advantages of the piperidine ring with the property-modulating effects of a fluorinated azetidine substituent. The azetidine ring, a four-membered heterocycle, introduces a degree of conformational constraint, while the fluorine atom can significantly impact the basicity of the nearby nitrogen atoms, influencing their interactions with biological targets and affecting properties like cell permeability and oral absorption.[3] This strategic combination makes 4-(3-fluoroazetidin-1-yl)piperidine a valuable synthon for the development of novel therapeutics across various disease areas.

Compound Identification and Core Properties

A clear identification of a chemical entity is paramount for research and development. This section provides the key identifiers and fundamental physicochemical properties of 4-(3-fluoroazetidin-1-yl)piperidine. The compound is commonly available as its dihydrochloride salt, which enhances its stability and solubility in polar solvents.

IdentifierValueSource
Chemical Name 4-(3-Fluoroazetidin-1-yl)piperidineN/A
Synonym 3-Fluoro-1-(piperidin-4-yl)azetane[4]
CAS Number (Free Base) 1147422-28-3[3]
CAS Number (Dihydrochloride) 1403767-21-4[4]
Molecular Formula (Free Base) C₈H₁₅FN₂N/A
Molecular Weight (Free Base) 158.22 g/mol N/A
Molecular Formula (Dihydrochloride) C₈H₁₇Cl₂FN₂[4]
Molecular Weight (Dihydrochloride) 231.14 g/mol [4]
IUPAC Name 4-(3-fluoroazetidin-1-yl)piperidineN/A

Synthesis and Purification

The synthesis of 4-(3-fluoroazetidin-1-yl)piperidine can be approached through several established methodologies for the formation of C-N bonds. A highly plausible and commonly employed strategy is the reductive amination between 3-fluoroazetidine and a suitable 4-piperidone derivative. This approach is favored for its efficiency and the ready availability of starting materials.

Proposed Synthetic Pathway: Reductive Amination

The core of the synthesis involves the reaction of a protected 4-piperidone with 3-fluoroazetidine hydrochloride in the presence of a reducing agent. The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and to facilitate purification. The final step involves the deprotection of the piperidine nitrogen to yield the desired product.

Synthesis_of_4-(3-Fluoroazetidin-1-yl)piperidine Start1 N-Boc-4-piperidone Intermediate N-Boc-4-(3-fluoroazetidin-1-yl)piperidine Start1->Intermediate Reductive Amination (e.g., NaBH(OAc)₃, CH₂Cl₂) Start2 3-Fluoroazetidine hydrochloride Start2->Intermediate Product 4-(3-Fluoroazetidin-1-yl)piperidine (Free Base) Intermediate->Product Deprotection (e.g., TFA or HCl in Dioxane) Salt 4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride Product->Salt Salt Formation (HCl in Ether)

Caption: Proposed synthetic workflow for 4-(3-fluoroazetidin-1-yl)piperidine.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for reductive amination and is provided for illustrative purposes.[5][6] Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 3-fluoroazetidine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-Boc-4-(3-fluoroazetidin-1-yl)piperidine, can be purified by flash column chromatography on silica gel.

Step 2: Deprotection

  • Dissolve the purified N-Boc-4-(3-fluoroazetidin-1-yl)piperidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (5-10 mL/mmol).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with diethyl ether to afford 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride as a white solid.

Purification Strategies

The purification of fluorinated piperidine derivatives often requires specific techniques due to their potential volatility and basicity.

  • Column Chromatography: For the protected intermediate, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard and effective method.[7]

  • Crystallization: The dihydrochloride salt of the final product can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

  • Derivatization: In some cases, volatile piperidine derivatives can be derivatized with a non-volatile protecting group, such as trifluoroacetamide, to facilitate purification by chromatography. The protecting group can then be removed in a subsequent step.[2][8]

Chemical Reactivity and Characterization

The reactivity of 4-(3-fluoroazetidin-1-yl)piperidine is primarily dictated by the nucleophilicity of the piperidine nitrogen. The presence of the fluoroazetidine moiety can influence the basicity and steric accessibility of this nitrogen.

  • N-Alkylation and N-Arylation: The secondary amine of the piperidine ring can readily undergo alkylation or arylation reactions to introduce a wide range of substituents. Standard conditions, such as reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent (e.g., DMF or acetonitrile), are generally effective.[1]

  • Amide and Sulfonamide Formation: The piperidine nitrogen can be acylated with acid chlorides or activated carboxylic acids to form amides, or reacted with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in the construction of diverse compound libraries for drug discovery.

Predicted Spectral Data

¹H NMR (predicted, CDCl₃, 400 MHz):

  • δ 5.2-5.0 (dm): 1H, proton on the fluorine-bearing carbon of the azetidine ring.

  • δ 3.8-3.5 (m): 4H, protons on the azetidine ring adjacent to the nitrogen.

  • δ 3.2-2.8 (m): 2H, axial protons on the piperidine ring at C2 and C6.

  • δ 2.6-2.2 (m): 3H, equatorial protons on the piperidine ring at C2 and C6, and the proton at C4.

  • δ 1.9-1.5 (m): 4H, protons on the piperidine ring at C3 and C5.

¹³C NMR (predicted, CDCl₃, 100 MHz):

  • δ 85-82 (d, J ≈ 200 Hz): Carbon bearing the fluorine atom.

  • δ 65-60 (d, J ≈ 20 Hz): Carbons on the azetidine ring adjacent to the nitrogen.

  • δ 60-55: Carbon at C4 of the piperidine ring.

  • δ 52-48: Carbons at C2 and C6 of the piperidine ring.

  • δ 35-30: Carbons at C3 and C5 of the piperidine ring.

Mass Spectrometry (ESI-MS):

  • [M+H]⁺ (for C₈H₁₅FN₂): m/z 159.13.

Applications in Drug Discovery

The 4-(3-fluoroazetidin-1-yl)piperidine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The introduction of the fluoroazetidine group can impart several beneficial properties to a drug candidate:

  • Modulation of pKa: The electron-withdrawing fluorine atom can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can lead to an increased half-life of the drug in the body.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.

  • Conformational Restriction: The rigid azetidine ring can help to lock the conformation of the molecule, which can be advantageous for binding to a specific target.

Derivatives of fluorinated piperidines have shown promise in a variety of therapeutic areas, including as enzyme inhibitors and receptor modulators. For instance, fluorinated piperidine moieties have been incorporated into inhibitors of kinesin spindle protein (KSP) for the treatment of cancer and into CGRP receptor antagonists for the treatment of migraine.[2]

Applications_in_Drug_Discovery Core 4-(3-Fluoroazetidin-1-yl)piperidine pKa Modulation of pKa Core->pKa Metabolism Improved Metabolic Stability Core->Metabolism Binding Enhanced Binding Affinity Core->Binding Conformation Conformational Restriction Core->Conformation Enzyme Enzyme Inhibitors pKa->Enzyme Receptor Receptor Modulators pKa->Receptor Metabolism->Enzyme Metabolism->Receptor Binding->Enzyme Binding->Receptor Conformation->Enzyme Conformation->Receptor

Caption: The role of 4-(3-fluoroazetidin-1-yl)piperidine in modulating key drug properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-(3-fluoroazetidin-1-yl)piperidine and its precursors. While a specific safety data sheet (SDS) for the title compound is not widely available, information can be extrapolated from the SDS for related compounds, such as 3-fluoroazetidine hydrochloride.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Avoid ingestion and inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The dihydrochloride salt is hygroscopic and should be protected from moisture.[4][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(3-Fluoroazetidin-1-yl)piperidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally defined piperidine scaffold and a property-modulating fluoroazetidine moiety provides chemists with a powerful tool to fine-tune the characteristics of drug candidates. This technical guide has provided a comprehensive overview of its identification, synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize this compound in the development of the next generation of therapeutics.

References

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11256–11261. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

  • Harrity, J. P. A., et al. (2019). Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for the Asymmetric Synthesis of 3-Fluoropiperidines. Chemistry – A European Journal, 25(54), 12516-12520. [Link]

  • Unknown. (n.d.). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 875-881. Retrieved from [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]

  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Vasilevsky, S. F., & El-Sayed, I. E.-T. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6694. [Link]

  • O'Hagan, D. (2015). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. Chemistry – A European Journal, 21(48), 17234-17237. [Link]

  • Ark Pharma Scientific Limited. (n.d.). 4-(3-Fluoro-azetidin-1-yl)-piperidine. Retrieved from [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Harrity, J. P. A., et al. (2019). Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines. White Rose Research Online. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5595-5646. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Scully, F. E., Jr. (1983). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a).... [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2479–2488. [Link]

  • ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Foundational

Synthesis and Chemical Biology of 4-(3-Fluoroazetidin-1-yl)piperidine: A Technical Guide

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Synthetic Protocols, and Physicochemical Tuning Strategic Rationale: The "Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Synthetic Protocols, and Physicochemical Tuning

Strategic Rationale: The "Fluorine Effect" in Diamine Scaffolds

In modern drug discovery, the incorporation of rigidified, fluorinated diamines such as 4-(3-Fluoroazetidin-1-yl)piperidine (CAS: 1403767-21-4) represents a sophisticated tactic for optimizing pharmacokinetic (PK) and safety profiles[1][2]. Unsubstituted aliphatic diamines often suffer from excessive basicity, leading to poor membrane permeability, high volume of distribution, and off-target liabilities—most notably, binding to the hERG potassium channel which induces cardiotoxicity.

By introducing a highly electronegative fluorine atom at the 3-position of the azetidine ring, medicinal chemists leverage a strong inductive electron-withdrawing effect (-I). As documented by , this strategic substitution lowers the pKa of the adjacent azetidine nitrogen by approximately 1.5 to 2.0 units compared to its des-fluoro analog. Consequently, the molecule retains sufficient basicity for target engagement via the piperidine nitrogen, while the azetidine nitrogen remains largely unprotonated at physiological pH, dramatically improving lipophilicity and oral bioavailability.

Quantitative Physicochemical Profile

The following table summarizes the structural and predicted physicochemical data that make this building block highly desirable for lead optimization[2][3][4].

PropertyValueRationale / Pharmacological Impact
CAS Number 1403767-21-4Unique identifier for the isolable dihydrochloride salt.
Molecular Formula C8H17Cl2FN2Represents the active free base moiety + 2 HCl molecules.
Molecular Weight 231.14 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Azetidine pKa ~7.5 - 8.0Lowered basicity due to the inductive effect of the β-fluorine atom.
Piperidine pKa ~9.5 - 10.0Remains highly basic; serves as the primary protonation site in vivo.
LogP (Free Base) ~0.8 - 1.2Fluorine substitution slightly increases lipophilicity, aiding permeability.

Retrosynthetic Strategy and Workflow

The most robust and scalable method to construct the C-N bond between the piperidine C4 and the azetidine N1 is via a reductive amination . Alternative approaches, such as the SN2 displacement of a 4-tosyloxypiperidine, are fundamentally flawed due to competing E2 elimination reactions that yield inactive tetrahydropyridine byproducts.

By utilizing N-Boc-piperidin-4-one and 3-fluoroazetidine hydrochloride, the synthesis proceeds through a transient iminium ion. The reducing agent of choice is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) . As established by, STAB is a mild, highly selective hydride source. The electron-withdrawing acetate ligands reduce the nucleophilicity of the boron-hydride bond, ensuring it selectively reduces the highly electrophilic iminium intermediate without prematurely reducing the starting ketone to an alcohol[5][6].

G Start1 N-Boc-piperidin-4-one (Electrophile) Iminium Iminium Ion Intermediate (Transient) Start1->Iminium DIPEA, DCE RT, 30 min Start2 3-Fluoroazetidine HCl (Nucleophile) Start2->Iminium Free-basing BocIntermediate 1-Boc-4-(3-fluoroazetidin-1-yl)piperidine (Stable Intermediate) Iminium->BocIntermediate NaBH(OAc)3 Reductive Amination FinalProduct 4-(3-Fluoroazetidin-1-yl)piperidine 2HCl (Target API Building Block) BocIntermediate->FinalProduct 4M HCl in Dioxane Boc Deprotection

Figure 1: Two-step synthetic workflow for 4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes specific causality for the reagents chosen and in-process checks to ensure reaction integrity before proceeding to the next stage.

Step 1: Synthesis of 1-Boc-4-(3-fluoroazetidin-1-yl)piperidine

Objective: Form the core diamine architecture via selective iminium reduction.

Materials (10 mmol scale):

  • N-Boc-piperidin-4-one: 1.99 g (10.0 mmol, 1.0 eq)

  • 3-Fluoroazetidine hydrochloride: 1.22 g (11.0 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA): 1.42 g (11.0 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)

  • 1,2-Dichloroethane (DCE): 40 mL

Methodology & Causality:

  • Free-Basing: Suspend 3-fluoroazetidine hydrochloride in DCE at room temperature. Add DIPEA dropwise and stir for 15 minutes.

    • Causality: The azetidine must be liberated from its hydrochloride salt to expose the lone pair on the nitrogen, rendering it nucleophilic enough to attack the ketone.

  • Iminium Formation: Add N-Boc-piperidin-4-one to the mixture. Stir at room temperature for 1 hour.

    • Causality: Pre-stirring allows the carbonyl and amine to reach equilibrium, maximizing the concentration of the transient iminium ion before the reducing agent is introduced.

  • Reduction: Add STAB portion-wise over 10 minutes to manage mild exothermicity. Stir the reaction under a nitrogen atmosphere for 12 hours.

    • Causality: DCE is chosen over THF because reductive aminations with STAB exhibit faster kinetics in chlorinated solvents.

  • In-Process Check: Sample the reaction mixture and analyze via LC-MS. The reaction is self-validating when the mass of the starting ketone (m/z 200 [M+H]+ for Boc-piperidone) is completely replaced by the product mass (m/z 259 [M+H]+).

  • Workup: Quench the reaction by slowly adding 40 mL of saturated aqueous NaHCO3. Stir vigorously for 30 minutes.

    • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid byproduct (preventing premature Boc cleavage) and safely decomposes any unreacted STAB.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can be used directly or purified via silica gel chromatography (DCM:MeOH 95:5) to yield the intermediate as a pale yellow oil.

Step 2: Boc Deprotection to the Dihydrochloride Salt

Objective: Cleave the tert-butyloxycarbonyl (Boc) group and isolate the final product as a stable, highly pure salt.

Materials:

  • 1-Boc-4-(3-fluoroazetidin-1-yl)piperidine: 2.0 g (~7.7 mmol)

  • 4M HCl in 1,4-dioxane: 15 mL

  • Dichloromethane (DCM): 10 mL

  • Diethyl ether: 20 mL

Methodology & Causality:

  • Dissolution: Dissolve the intermediate in 10 mL of DCM and cool the flask to 0 °C in an ice bath.

  • Acidic Cleavage: Slowly add the 4M HCl in 1,4-dioxane solution.

    • Causality: We utilize HCl in dioxane rather than Trifluoroacetic acid (TFA). While TFA effectively removes the Boc group, it leaves the product as a hygroscopic TFA salt requiring a subsequent, tedious ion-exchange step. HCl directly yields the desired dihydrochloride salt.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The evolution of CO2 and isobutylene gas will be observed, and a white precipitate will begin to form as the product loses solubility in the DCM/dioxane mixture.

  • In-Process Check: TLC (Ninhydrin stain) should show the complete disappearance of the Boc-protected starting material.

  • Isolation: Add 20 mL of diethyl ether to the flask and stir for 15 minutes.

    • Causality: Diethyl ether acts as an anti-solvent, forcing any remaining product out of solution and maximizing the isolated yield.

  • Filtration: Filter the resulting white suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL) and dry under high vacuum at 40 °C for 12 hours to afford 4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride as a white, free-flowing powder.

Analytical Quality Control (QC) Expectations

To verify the structural integrity of the synthesized batch, the following analytical signatures should be confirmed:

  • 1H NMR (400 MHz, D2O): Expect a highly characteristic downfield multiplet (~5.20 - 5.40 ppm) corresponding to the proton geminal to the fluorine atom on the azetidine ring. Broad signals for the piperidine backbone will integrate to 9 protons.

  • 19F NMR (376 MHz, D2O): A distinct multiplet (typically around -175 to -180 ppm) confirms the presence of the secondary alkyl fluoride.

  • LC-MS (ESI+): The major peak must correspond to the free base molecular weight. Expected m/z: 159.1 [M+H]+.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-(3-Fluoroazetidin-1-yl)piperidine: A Comprehensive Analytical Guide

[https://pubs.acs.org/doi/10.10 Clarifying Amines and Effects I'm correcting the amine classification within the azetidine and piperidine rings, clarifying the nitrogen atom and the impact on pKa. The fluorine-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

[https://pubs.acs.org/doi/10.10

Clarifying Amines and Effects

I'm correcting the amine classification within the azetidine and piperidine rings, clarifying the nitrogen atom and the impact on pKa. The fluorine-substituted azetidine lowers its pKa, a critical factor for permeability and safety, and I'll amend the text to reflect this clearly. I will also incorporate additional information about the high gyromagnetic ratio.

Detailing Analytical Data

I'm now detailing the analytical data related to MS/MS fragmentation. I'm focusing on the collision-induced dissociation (CID) pathways, clearly explaining the loss of HF and the formation of piperidine and fluoroazetidine fragments. The protonated piperidine will remain protonated, maintaining the basicity. The fragmentation leads to piperidine (m/z 84.1) and fluoroazetidine (m/z 76.0) product ions. I'm detailing IR stretches, too.

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Standard Operating Procedure (SOP)

Executive Summary

The compound 4-(3-fluoroazetidin-1-yl)piperidine (CAS: 1403767-21-4) is a highly specialized,


-rich bicyclic building block increasingly utilized in modern medicinal chemistry. Accurate spectroscopic characterization of this scaffold is critical for quality control and downstream synthetic tracking. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiling of this molecule. By establishing a self-validating analytical workflow, researchers can unambiguously confirm structural integrity and purity.

Molecular Architecture & Analytical Rationale

In contemporary drug design, the incorporation of fluorinated, strained heterocycles like 3-fluoroazetidine serves a distinct mechanistic purpose. The strong electron-withdrawing inductive effect (


) of the fluorine atom significantly lowers the 

of the adjacent tertiary nitrogen [1]. This targeted reduction in basicity enhances passive membrane permeability and mitigates off-target liabilities (such as hERG channel inhibition), making this scaffold highly prized [2].

Analytically, the molecule presents a unique challenge and opportunity: it contains two distinct nitrogen atoms (one secondary, one tertiary) and a single fluorine atom embedded in a strained four-membered ring. The rigid geometry of the azetidine ring restricts conformational freedom, maximizing orbital overlap and resulting in exceptionally large heteronuclear spin-spin couplings (


-couplings) that serve as definitive diagnostic markers during NMR analysis.

Nuclear Magnetic Resonance (NMR) Profiling

The


 nucleus (spin 

, 100% natural abundance) has a high gyromagnetic ratio, leading to profound heteronuclear coupling with adjacent protons and carbons [3].
and NMR Dynamics

The most striking feature in the


 NMR spectrum is the proton geminal to the fluorine atom (H-3' of the azetidine ring). Due to spatial proximity and the strained ring system, the Fermi contact term of the spin-spin coupling is maximized, resulting in a massive geminal coupling constant (

Hz). This proton typically appears as a doublet of multiplets (dm) or a doublet of triplet of triplets (dtt) around 5.10–5.30 ppm. The

NMR spectrum will show a corresponding multiplet around -175.0 ppm, characteristic of an unactivated secondary alkyl fluoride.
NMR Dynamics

The carbon directly attached to the fluorine (C-3') splits into a large doublet (


 Hz) at approximately 83.0 ppm. The adjacent azetidine carbons (C-2', C-4') exhibit a 

coupling of roughly 24 Hz. The piperidine carbons remain largely unaffected by the fluorine atom due to the distance (4 or more bonds away), appearing as sharp singlets.
Table 1: Consolidated Predictive NMR Data (Free Base in )
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
Assignment

3'-175.0 to -178.0dtt

,

F-3' (Azetidine)

3'5.10 - 5.30dm

H-3' (Azetidine, geminal to F)

2', 4'3.50 - 3.80m

H-2', H-4' (Azetidine)

42.50 - 2.70m-H-4 (Piperidine)

2, 63.00 - 3.20m-H-2, H-6 (Piperidine)

3, 51.40 - 1.80m-H-3, H-5 (Piperidine)

12.00 - 2.50br s-N-H (Piperidine,

exchangeable)

3'82.0 - 85.0d

C-3' (Azetidine)

2', 4'62.0 - 65.0d

C-2', C-4' (Azetidine)

458.0 - 61.0s-C-4 (Piperidine)

Mass Spectrometry (LC-MS/MS) & Fragmentation Pathways

Under Electrospray Ionization (ESI+) conditions, the molecule readily protonates at the more basic secondary piperidine nitrogen, yielding a robust


 precursor ion at m/z 159.1 .

During Collision-Induced Dissociation (CID), the fragmentation is governed by the relative stabilities of the resulting carbocations and the highly polarized nature of the C-F bond. The primary fragmentation pathway involves the heterolytic cleavage of the C-F bond, leading to a neutral loss of hydrogen fluoride (HF, 20 Da) to yield a conjugated species at m/z 139.1. Secondary pathways involve the cleavage of the exocyclic C-N bond linking the two heterocycles.

MS_Frag M [M+H]+ m/z 159.1 C8H16FN2+ F1 Loss of HF m/z 139.1 C8H15N2+ M->F1 CID (-20 Da) F2 Piperidine Ion m/z 84.1 C5H10N+ M->F2 C-N Cleavage F3 Fluoroazetidine Ion m/z 76.0 C3H5FN+ M->F3 C-N Cleavage

Figure 1: Proposed collision-induced dissociation (CID) fragmentation pathways for m/z 159.1.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, relying on the change in dipole moments during molecular vibrations.

  • C-F Stretch: The C-F stretching vibration occurs in the fingerprint region (1050–1100 cm⁻¹ ). Because fluorine is highly electronegative, this vibration causes a massive change in the dipole moment, rendering it typically the most intense band in the spectrum.

  • N-H Stretch: The secondary amine of the piperidine ring exhibits a characteristic, albeit broad, N-H stretch around 3250–3300 cm⁻¹ . If the sample is analyzed as a dihydrochloride salt, this region will broaden significantly due to extensive hydrogen bonding (

    
     stretching).
    
  • C-H Stretches (

    
    ):  Multiple bands between 2800–2950 cm⁻¹  correspond to the aliphatic framework of the piperidine and azetidine rings.
    

Standard Operating Procedures (SOPs) for Analytical Validation

To ensure scientific integrity, every analytical protocol must be a self-validating system . Relying on 1D NMR alone is insufficient due to potential multiplet overlap in the aliphatic region. The following SOP enforces cross-validation.

Workflow S1 Sample Preparation (Free base vs. HCl salt) S2 1D NMR Acquisition (1H, 13C, 19F) S1->S2 S3 2D NMR Correlation (COSY, HSQC, HMBC) S2->S3 S4 LC-MS/MS & FT-IR Orthogonal Validation S3->S4 S5 Data Reconciliation & Structural Confirmation S4->S5

Figure 2: Self-validating analytical workflow for spectroscopic characterization.

Step-by-Step Methodology

Step 1: Sample Preparation & State Verification

  • Determine if the sample is a free base or a dihydrochloride salt (CAS: 1403767-21-4 is frequently sold as the HCl salt).

  • Causality: Salt forms will shift the basic piperidine protons downfield by >1.0 ppm due to deshielding from protonation. For free base characterization, dissolve 15 mg in 0.6 mL of

    
     (contains 0.03% v/v TMS). For the HCl salt, use 
    
    
    
    or
    
    
    .

Step 2: 1D and 2D NMR Acquisition

  • Acquire standard

    
     (16 scans), 
    
    
    
    (1024 scans), and
    
    
    (64 scans) spectra at 298 K.
  • Immediately acquire a

    
     COSY spectrum to trace the continuous spin system of the piperidine ring (H-2/6 
    
    
    
    H-3/5
    
    
    H-4).
  • Acquire a

    
     HSQC to unambiguously link the highly split azetidine protons to their respective carbons, differentiating them from the piperidine framework.
    

Step 3: Deuterium Exchange (Validation of Secondary Amine)

  • Add 2 drops of

    
     to the NMR tube containing the 
    
    
    
    sample, shake vigorously, and re-acquire the
    
    
    NMR spectrum.
  • Causality: The broad singlet at ~2.00-2.50 ppm will disappear due to rapid chemical exchange of the N-H proton with deuterium, confirming the presence of the secondary piperidine amine.

Step 4: LC-MS/MS Orthogonal Confirmation

  • Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Inject 1 µL into an LC-QTOF system operating in ESI+ mode.

  • Isolate the m/z 159.1 precursor and apply a collision energy ramp (10–30 eV). Verify the presence of the diagnostic m/z 139.1 (-HF) fragment to confirm the fluorinated aliphatic nature of the molecule.

References

  • Bilsland, A. et al. "3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds." The Journal of Organic Chemistry, 2015, 80(9), 4553-4565. Available at:[Link]

  • Borkin, D. et al. "Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity." Journal of Medicinal Chemistry, 2020, 63(5), 2054-2075. Available at:[Link]

  • Trauner, F. et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines." Chemical Communications, 2022, 58, 2564-2567. Available at:[Link]

Foundational

In-Depth Technical Guide: Purity and Characterization of 4-(3-Fluoroazetidin-1-yl)piperidine

Executive Summary The incorporation of sp³-enriched, fluorinated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry[1]. Among these, 4-(3-Fluoroazetidin-1-yl)piperidine (CAS 1403767-21-4) has e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-enriched, fluorinated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry[1]. Among these, 4-(3-Fluoroazetidin-1-yl)piperidine (CAS 1403767-21-4) has emerged as a highly versatile building block[2]. Typically isolated and handled as a dihydrochloride salt, this diamine scaffold leverages the unique physicochemical properties of the fluorine atom to modulate basicity, enhance metabolic stability, and dictate conformational rigidity.

This whitepaper provides an authoritative, causality-driven guide to the structural elucidation and purity assessment of 4-(3-Fluoroazetidin-1-yl)piperidine. Designed for analytical scientists and drug development professionals, the protocols herein are engineered as self-validating systems to ensure absolute data integrity.

Physicochemical Rationale & Causality

To characterize a molecule effectively, one must first understand the physical forces governing its behavior in solution. The substitution of a hydrogen atom with fluorine at the C3 position of the azetidine ring is not merely a structural tweak; it fundamentally alters the molecule's electronic and spatial profile.

  • pKa Modulation via Inductive Effects: Aliphatic diamines often suffer from high basicity (pKa > 10), leading to poor membrane permeability and high promiscuity (e.g., hERG channel blockade). The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive (-I) effect, significantly lowering the pKa of the adjacent azetidine nitrogen[3].

  • Conformational Rigidity via the Gauche Effect: Fluorine substitution dictates the conformational behavior of saturated heterocycles through electrostatic charge-dipole interactions and hyperconjugation (the "fluorine gauche effect")[4]. This locks the azetidine ring into a predictable, rigid conformation, reducing the entropic penalty upon target binding[4].

FluorineEffects F_Subst Fluorine Substitution at Azetidine C3 Inductive Strong Inductive Effect (-I) F_Subst->Inductive Gauche Electrostatic Gauche Effect F_Subst->Gauche pKa Decreased pKa of Azetidine Nitrogen Inductive->pKa Conf Conformational Rigidity Gauche->Conf

Fig 1. Causality of fluorine substitution on physicochemical and conformational properties.

High-Resolution Structural Elucidation (NMR & LC-MS)

Because 4-(3-Fluoroazetidin-1-yl)piperidine exists as a dynamic system, multinuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are mandatory for definitive structural confirmation.

Multinuclear NMR Signatures

The presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) provides a powerful diagnostic handle. The geminal coupling between the fluorine atom and the C3 proton (


) is massive, typically splitting the proton signal into a wide doublet of multiplets[3]. Furthermore, the ¹³C spectrum will exhibit distinct splitting patterns due to 

and

couplings.

Table 1: Expected Multinuclear NMR Parameters (in D₂O or DMSO-d₆)

NucleusPositionChemical Shift (δ)MultiplicityCoupling Constant (J)
¹H NMR Azetidine C3-H5.10 – 5.40 ppmd of m

Hz
¹H NMR Azetidine C2/C4-H3.80 – 4.50 ppmm

Hz
¹³C NMR Azetidine C380.0 – 85.0 ppmd

Hz
¹³C NMR Azetidine C2/C460.0 – 65.0 ppmd

Hz
¹⁹F NMR Azetidine C3-F-170 to -180 ppmmCoupled to C3-H and C2/C4-H
Step-by-Step NMR Preparation Protocol
  • Sample Dissolution: Weigh exactly 15.0 mg of 4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride[2]. Dissolve in 0.6 mL of D₂O (for the salt form) or CDCl₃ (if neutralized to free base).

  • Standardization: Add 0.05% v/v of TSP (Trimethylsilylpropanoic acid) for D₂O samples as an internal chemical shift reference (δ 0.00 ppm).

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s.

    • ¹³C NMR: 1024 scans, D1 = 2.0 s, with ¹H decoupling.

    • ¹⁹F NMR: 64 scans, D1 = 5.0 s (fluorine nuclei often have longer T1 relaxation times; a sufficient D1 ensures accurate integration).

Chromatographic Purity: The HPLC-CAD Workflow

The Analytical Challenge: 4-(3-Fluoroazetidin-1-yl)piperidine lacks an extended π-conjugated system. Standard UV detection at 210 nm or 254 nm is highly susceptible to baseline drift from gradient solvents and fails to provide an accurate mass-balance purity[1].

The Causal Solution: To achieve a universal, chromophore-independent response, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) must be utilized. Furthermore, because aliphatic amines cause severe peak tailing on standard silica columns at low pH due to secondary interactions with residual silanols, a high-pH mobile phase paired with an ethylene-bridged hybrid (BEH) C18 column is required to keep the piperidine nitrogen deprotonated.

AnalyticalWorkflow Sample 4-(3-Fluoroazetidin-1-yl) piperidine NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR LCMS LC-HRMS (Mass Confirmation) Sample->LCMS HPLC HPLC-CAD (Purity Assessment) Sample->HPLC Struct Structural Elucidation NMR->Struct LCMS->Struct Purity Batch Release Criteria HPLC->Purity

Fig 2. Comprehensive analytical workflow for structural elucidation and purity assessment.

Self-Validating HPLC-CAD Methodology

This protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that any degradation in column performance or detector sensitivity immediately halts the batch release, ensuring absolute trustworthiness of the data.

Table 2: HPLC-CAD Gradient Methodology

ParameterSpecification
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Milli-Q Water (pH adjusted to 9.5 with NH₄OH)
Mobile Phase B 100% LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5.0 µL (Sample concentration: 1.0 mg/mL in 50:50 Water:Acetonitrile)
CAD Settings Evaporation Temp: 35 °C, Data Rate: 10 Hz, Filter: 3.6 s

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to elute void volume salts like HCl)

  • 2.0 - 10.0 min: 5% B → 95% B (Linear gradient)

  • 10.0 - 12.0 min: 95% B (Column wash)

  • 12.0 - 15.0 min: 5% B (Re-equilibration)

Step-by-Step Execution & Validation
  • System Equilibration: Pump the mobile phase at initial conditions (5% B) for at least 20 column volumes until the CAD baseline noise is ≤ 0.5 pA.

  • System Suitability Test (SST): Inject a 0.1 mg/mL standard solution of 4-(3-Fluoroazetidin-1-yl)piperidine five consecutive times.

    • Validation Gate: The system is only validated if the Tailing Factor (

      
      ) is ≤ 1.5 and the Peak Area %RSD is ≤ 2.0%. If these criteria fail, the system must be purged and the column washed.
      
  • Sample Analysis: Inject the sample blank (diluent), followed by the sample preparations.

  • Data Processing: Integrate all peaks with a signal-to-noise (S/N) ratio ≥ 10. Report purity as the Area % of the active pharmaceutical ingredient (API) peak relative to total integrated area, excluding diluent artifacts.

References

  • Title: 1403767-21-4 | 4-(3-Fluoroazetidin-1-yl)
  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ACS Publications URL
  • Source: PubMed (NIH)
  • Title: End-to-End Automated Synthesis of C(sp³)

Sources

Exploratory

Fragment-Based Target Profiling: Potential Biological Targets of 4-(3-Fluoroazetidin-1-YL)piperidine

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identity: 4-(3-Fluoroazetidin-1-yl)piperidine (CAS: 1403767-21-4) Executive Summary In modern structure-based drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identity: 4-(3-Fluoroazetidin-1-yl)piperidine (CAS: 1403767-21-4)

Executive Summary

In modern structure-based drug design (SBDD), the optimization of central nervous system (CNS) therapeutics relies heavily on privileged aliphatic heterocycles. 4-(3-Fluoroazetidin-1-yl)piperidine is a highly specialized,


-rich building block that combines the classic basic amine anchor of a piperidine ring with the rigid, metabolically stable profile of a fluorinated azetidine. This technical whitepaper deconstructs the structural rationale behind this fragment, identifies its most probable biological targets based on empirical literature, and outlines self-validating experimental workflows for target deconvolution.

Structural Rationale & Pharmacophore Analysis

The incorporation of the 4-(3-fluoroazetidin-1-yl)piperidine motif into a drug scaffold is rarely accidental; it is a calculated maneuver to optimize physicochemical properties and target engagement:

  • pKa Modulation via Inductive Effects: The piperidine ring provides an essential basic nitrogen, ensuring the molecule is protonated at physiological pH (7.4) to form critical salt-bridge interactions (e.g., with conserved Asp residues in receptor pockets). However, the highly electronegative fluorine atom on the adjacent azetidine ring exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen atoms, lowering their basicity compared to non-fluorinated analogs. This precise pKa tuning increases the fraction of the unprotonated species, significantly enhancing passive diffusion across the Blood-Brain Barrier (BBB)[1].

  • High

    
     and Shape Complementarity:  The azetidine-piperidine bicyclic system introduces a high degree of three-dimensionality (high 
    
    
    
    fraction). This rigid, non-planar geometry minimizes off-target promiscuity driven by flat, aromatic-driven hydrophobic interactions, instead promoting highly specific shape complementarity within deep binding pockets.
  • Isotopic Labeling Potential: The fluorine atom serves a dual purpose: it blocks cytochrome P450 (CYP450) mediated oxidation at susceptible sites and provides a direct handle for

    
    -radiolabeling, making this scaffold highly valuable for Positron Emission Tomography (PET) tracer development[2].
    

Potential Biological Target Classes

Based on the structural motifs and recent literature surrounding analogous fluorinated piperidines, derivatives of 4-(3-fluoroazetidin-1-yl)piperidine are strongly predisposed to interact with the following target classes:

A. Cholesterol 24-Hydroxylase (CH24H / CYP46A1)

Cholesterol 24-hydroxylase is a brain-specific cytochrome P450 enzyme critical for maintaining cholesterol homeostasis. Recent breakthroughs by Takeda Pharmaceutical demonstrated that incorporating a 3-fluoroazetidine moiety into aryl-piperidine derivatives yields highly potent and selective PET tracers for CH24H[2]. The fluorinated azetidine not only optimized lipophilicity and brain penetration but also allowed for ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 incorporation to validate CH24H expression in the living brain.
B. Sigma Receptors ( and )

Fluorinated piperidine derivatives are classic, well-documented ligands for sigma receptors, which are implicated in neurodegenerative and psychiatric disorders[3]. The binding pocket of the


 receptor accommodates the basic piperidine nitrogen via essential electrostatic interactions, while the fluorinated azetidine acts as a lipophilic anchor that fits precisely into the hydrophobic sub-pocket of the receptor, enhancing affinity while resisting metabolic degradation[1].
C. G-Protein Coupled Receptors (GPCRs)

The piperidine scaffold is ubiquitous in ligands targeting monoaminergic GPCRs (e.g., Dopamine


, Serotonin 

). The basic nitrogen of the piperidine ring consistently forms a salt bridge with the conserved Aspartate residue (Asp

) in the orthosteric transmembrane binding site. The addition of the 3-fluoroazetidine group can fine-tune receptor subtype selectivity by altering the ligand's conformational preferences[4].

TargetMapping Core 4-(3-Fluoroazetidin-1-YL) piperidine Scaffold Prop1 pKa Modulation (Fluorine -I Effect) Core->Prop1 Prop2 sp3-Rich Geometry (Azetidine Ring) Core->Prop2 Prop3 Basic Amine Anchor (Piperidine Ring) Core->Prop3 Target1 CH24H (CYP46A1) PET Tracers Prop1->Target1 18F-Labeling Site & BBB Penetration Prop2->Target1 Shape Complementarity Target2 Sigma Receptors (σ1 / σ2) Prop3->Target2 Hydrophobic/Electrostatic Interactions Target3 GPCRs (5-HT, Dopamine) Prop3->Target3 Conserved Asp3.32 Salt Bridge

Caption: Structural properties of 4-(3-Fluoroazetidin-1-YL)piperidine and their corresponding biological targets.

Experimental Workflows: Target Deconvolution & Validation

To rigorously validate the biological targets of compounds derived from this scaffold, researchers must employ self-validating assay systems. Below are the definitive protocols for evaluating these molecules.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

Causality: To determine the true thermodynamic binding affinity (


) of the fluorinated piperidine derivative, a competitive displacement assay using 

is required.

is chosen because it is a highly selective

agonist, ensuring the signal is not confounded by

or off-target GPCR binding.
  • Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of

    
     receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
    
  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 3 nM

    
    , and varying concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Self-Validating Control: Include wells containing 10 µM Haloperidol. Rationale: Haloperidol saturates all specific

    
     sites. Any remaining radioactive signal in these wells represents Non-Specific Binding (NSB), which must be subtracted from total binding to calculate specific binding.
    
  • Filtration & Detection: Terminate the reaction after 120 minutes at 25°C by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce ligand depletion). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: In Vivo PET Tracer Validation for CH24H

Causality: For derivatives developed as


-PET tracers, in vitro affinity must translate to in vivo target engagement. This workflow utilizes Wild-Type (WT) and Knock-Out (KO) models to definitively prove that the radiotracer accumulation in the brain is driven exclusively by CH24H binding, ruling out non-specific lipophilic trapping.
  • Radiosynthesis: Synthesize the

    
     derivative via nucleophilic aliphatic substitution of a suitable precursor using 
    
    
    
    .
  • Animal Preparation: Anesthetize age-matched CH24H-WT and CH24H-KO mice using 2% isoflurane.

  • Tracer Injection: Inject ~5 MBq of the

    
     via the tail vein.
    
  • Dynamic PET Acquisition: Acquire dynamic PET scans for 60 minutes post-injection.

  • Self-Validating Step (Biodistribution): Euthanize the mice post-scan, excise the brain, and measure radioactivity using a gamma counter. Validation: The WT mice must show high standardized uptake values (SUV) in CH24H-rich regions (e.g., striatum), while KO mice must show near-zero specific uptake. A lack of difference between WT and KO invalidates the tracer's specificity[2].

PETWorkflow Step1 Radiosynthesis [18F]-Labeling Step2 In Vitro Autoradiography (Brain Slices) Step1->Step2 Step3 In Vivo PET Imaging (WT vs KO Mice) Step2->Step3 Step4 Kinetic Modeling & Target Occupancy Step3->Step4

Caption: Step-by-step experimental workflow for validating 18F-labeled piperidine PET tracers.

Quantitative Data Presentation

The integration of the 3-fluoroazetidine moiety dramatically shifts the physicochemical and pharmacological landscape of the piperidine core. Table 1 summarizes the structural impact, while Table 2 outlines predicted binding affinities based on structurally analogous fluorinated piperidines[4].

Table 1: Physicochemical Impact of 3-Fluoroazetidine Substitution

ParameterStandard Piperidine Core4-(3-Fluoroazetidin-1-yl)piperidinePharmacological Consequence
Basic Amine pKa ~9.5 - 10.5~8.0 - 8.8 (Estimated)Increased unprotonated fraction at pH 7.4; enhanced BBB permeability.
Lipophilicity (LogD) BaselineIncreased (+0.3 to +0.8)Improved membrane partitioning and hydrophobic pocket binding.
Metabolic Stability Susceptible to N-dealkylationHighly StableFluorine blocks CYP450 oxidation; prolonged half-life.
3D Geometry (

)
ModerateHighReduced promiscuity; enhanced target shape complementarity.

Table 2: Predicted Target Binding Profiles for Fluorinated Piperidine Derivatives

Biological TargetReceptor ClassExpected Affinity (

/

)
Primary Interaction Mechanism
CH24H (CYP46A1) Cytochrome P4505 nM - 20 nMHeme-iron coordination & hydrophobic pocket filling.

Receptor
Chaperone Protein10 nM - 150 nMElectrostatic salt bridge & lipophilic anchoring.
Dopamine

GPCR50 nM - 500 nMAsp

interaction with piperidine nitrogen.
AChE Hydrolase Enzyme> 1000 nM (Off-target)Cation-

interaction with catalytic gorge (weakened by F).

References

  • Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H). PubMed (European Journal of Medicinal Chemistry).
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
  • 1-(2-Fluorobenzyl)piperidine | CAS 1426-74-0. Benchchem.
  • 3-fluoro-N,N-dimethylpiperidin-4-amine. Benchchem.

Sources

Foundational

An In-depth Technical Guide to 4-(3-Fluoroazetidin-1-yl)piperidine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(3-fluoroazetidin-1-yl)piperidine, a valuable building block in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-fluoroazetidin-1-yl)piperidine, a valuable building block in modern medicinal chemistry. The strategic incorporation of the fluoroazetidine moiety onto a piperidine scaffold offers a nuanced approach to modulating key physicochemical and pharmacokinetic properties of drug candidates. This guide details its commercial availability, explores synthetic strategies, and discusses its applications, particularly in the development of central nervous system (CNS) therapeutics. The content is tailored for researchers and scientists in the field of drug discovery, offering insights into the rationale behind its use and practical considerations for its implementation in research and development programs.

Introduction: The Strategic Value of Fluorinated Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its presence in a multitude of approved drugs.[1] However, the ever-present challenge in drug discovery is the fine-tuning of a molecule's properties to achieve the desired balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate basicity (pKa), enhance metabolic stability, and improve membrane permeability.[2][3]

The subject of this guide, 4-(3-fluoroazetidin-1-yl)piperidine, represents a sophisticated evolution of this strategy. It combines the robust piperidine core with a strained, fluorinated azetidine ring. This unique combination provides medicinal chemists with a versatile tool to explore chemical space and address common drug development hurdles, such as off-target effects and poor brain penetration.

Commercial Availability

4-(3-Fluoroazetidin-1-yl)piperidine is accessible to the research community through a variety of chemical suppliers. It is typically offered as the free base or, more commonly, as a dihydrochloride salt, which often exhibits improved stability and handling characteristics. Researchers can procure this building block in quantities ranging from milligrams to kilograms, facilitating its use from early-stage discovery to process development.

Supplier Product Name CAS Number Purity Form
ChemScene4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride1403767-21-4≥98%Dihydrochloride
Ark Pharma Scientific Limited4-(3-Fluoro-azetidin-1-yl)-piperidine1147422-28-3Not specifiedFree Base

This table is not exhaustive and represents a sample of commercially available sources. Researchers are advised to consult various supplier catalogs for the most up-to-date information on availability, pricing, and specifications.

Physicochemical Properties and Their Implications

The key to the utility of 4-(3-fluoroazetidin-1-yl)piperidine lies in its distinct physicochemical properties, which are a direct consequence of its unique structure.

Property Value (dihydrochloride salt) Significance in Drug Design
Molecular Formula C₈H₁₇Cl₂FN₂Provides the basic structural information.
Molecular Weight 231.14 g/mol Falls within the range of "lead-like" chemical space.
Topological Polar Surface Area (TPSA) 15.27 ŲA low TPSA is generally correlated with good cell permeability and blood-brain barrier penetration.
Computed logP 1.2357Indicates a moderate lipophilicity, which is often desirable for oral absorption and CNS penetration.
pKa Not experimentally determined, but expected to be lower than non-fluorinated analogs.The electron-withdrawing effect of the fluorine atom reduces the basicity of the piperidine nitrogen. This can be crucial for reducing hERG liability and improving oral bioavailability.[2][4]
The Impact of Fluorine on Basicity (pKa)

The strategic placement of a fluorine atom on the azetidine ring significantly lowers the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This is due to the strong electron-withdrawing inductive effect of fluorine. A lower pKa can have several beneficial downstream effects in drug design:

  • Reduced hERG Liability: A high pKa is often associated with binding to the hERG potassium channel, which can lead to cardiac toxicity. By lowering the basicity, the potential for this off-target interaction can be mitigated.[3]

  • Improved Oral Bioavailability: A lower pKa can lead to a higher fraction of the neutral form of the molecule at physiological pH, which can enhance absorption across the gut wall.[4]

  • Enhanced CNS Penetration: While seemingly counterintuitive, reducing the basicity can limit the extent of ionization in the brain, potentially reducing efflux by transporters like P-glycoprotein and leading to higher brain concentrations.

Synthesis and Chemical Reactivity

While detailed, step-by-step synthetic procedures for 4-(3-fluoroazetidin-1-yl)piperidine are often proprietary, the general synthetic strategies for constructing such molecules are well-established in the chemical literature. A plausible and commonly employed approach involves the nucleophilic substitution of a suitable piperidine precursor with a 3-fluoroazetidine synthon.

A representative synthetic workflow is depicted below:

G cluster_0 Synthesis of 4-(3-Fluoroazetidin-1-yl)piperidine start Starting Materials: - N-protected 4-aminopiperidine - 1-bromo-3-fluoroazetidine (or similar electrophile) reaction Nucleophilic Substitution start->reaction Base, Solvent deprotection Deprotection reaction->deprotection Acidic or Hydrogenolytic conditions product 4-(3-Fluoroazetidin-1-yl)piperidine deprotection->product

Figure 1: A generalized synthetic workflow for the preparation of 4-(3-fluoroazetidin-1-yl)piperidine.

Key Experimental Considerations:
  • Protecting Groups: The piperidine nitrogen is typically protected during the nucleophilic substitution step to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Reaction Conditions: The nucleophilic substitution is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate.

  • Deprotection: The choice of deprotection conditions depends on the protecting group used. Boc groups are readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), while Cbz groups are typically removed by hydrogenolysis.

Applications in Drug Discovery: A Focus on CNS Therapeutics

The unique properties of 4-(3-fluoroazetidin-1-yl)piperidine make it a particularly attractive building block for the design of CNS-active agents. Its low TPSA and modulated basicity are key features that can contribute to improved blood-brain barrier permeability.

While specific, publicly available protocols detailing the use of this exact compound are limited, its application can be inferred from the broader context of fluorinated piperidines in CNS drug discovery. For example, fluorinated piperidine derivatives have been extensively explored as ligands for serotonin and dopamine receptors, which are critical targets for the treatment of depression, anxiety, and psychosis.[5][6][7]

Exemplary Application: Synthesis of a Novel Serotonin Receptor Ligand

Below is a detailed, hypothetical protocol illustrating how 4-(3-fluoroazetidin-1-yl)piperidine could be used in the synthesis of a potential serotonin receptor modulator. This protocol is based on established synthetic methodologies for similar compounds.

Objective: To synthesize a novel aryl-substituted piperidine derivative for evaluation as a serotonin receptor ligand.

G cluster_0 Workflow: Synthesis of a Novel Serotonin Receptor Ligand start Reactants: - 4-(3-Fluoroazetidin-1-yl)piperidine - Aryl halide (e.g., 2-bromopyridine) coupling Buchwald-Hartwig Amination start->coupling Palladium catalyst, Ligand, Base, Solvent workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Final Product: Novel Aryl-Piperidine Derivative purification->product analysis Characterization: - NMR - LC-MS - HRMS product->analysis

Figure 2: A representative workflow for the application of 4-(3-fluoroazetidin-1-yl)piperidine in the synthesis of a potential CNS drug candidate.

Step-by-Step Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 4-(3-fluoroazetidin-1-yl)piperidine (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired aryl-piperidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Characterization

The purity and identity of 4-(3-fluoroazetidin-1-yl)piperidine and its derivatives are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The presence of the fluorine atom will result in characteristic splitting patterns in both the proton and carbon spectra. ¹⁹F NMR is also a valuable tool for confirming the presence and chemical environment of the fluorine atom.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to assess the purity of the compound and confirm its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for determining the purity of piperidine-containing compounds. For compounds lacking a strong chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enable UV detection.[8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(3-fluoroazetidin-1-yl)piperidine and its salts.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt is generally more stable and less volatile than the free base.

Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and handling procedures.

Conclusion

4-(3-Fluoroazetidin-1-yl)piperidine is a valuable and commercially available building block that offers medicinal chemists a powerful tool for fine-tuning the properties of drug candidates. The strategic introduction of the fluoroazetidine moiety can have a profound impact on basicity, metabolic stability, and CNS penetration. This guide has provided an overview of its commercial availability, physicochemical properties, synthetic considerations, and potential applications. As the demand for novel therapeutics with improved properties continues to grow, the use of sophisticated, fluorinated building blocks like 4-(3-fluoroazetidin-1-yl)piperidine is likely to become increasingly prevalent in drug discovery programs.

References

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (2007). PubMed. [Link]

  • This reference is not available.
  • This reference is not available.
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). The Journal of Organic Chemistry. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999). ACS Publications. [Link]

  • The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. (n.d.). ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

  • 4-fluoropiperidine orexin receptor antagonists. (2014).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI. [Link]

  • Piperidine Synthesis. (2025). DTIC. [Link]

  • Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. (2002). Figshare. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC. [Link]

  • Piperidine-dione derivatives. (2015).
  • 4-(3-Fluoro-azetidin-1-yl)-piperidine. (n.d.). Ark Pharma Scientific Limited. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). PubMed. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). PMC. [Link]

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (2017).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]

  • PROCESSES FOR PREPARING (1 -(3-FLUORO-2-(TRIFLUOROMETHYL)ISONICOTINYL)PIPERIDINE-4-ONE). (2019). WIPO Patentscope. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Rsc.org. [Link]

  • 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament. (2023).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Synthetic Drug Strategy. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (n.d.). MDPI. [Link]

Sources

Exploratory

Strategic Fluorination of Saturated N-Heterocycles: A Technical Guide to Fluoroazetidines and Fluoropiperidines

Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles—specifically azetidines and piperidines—has revolutionized modern medicinal chemistry. Because fluorine is the most electronegative ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles—specifically azetidines and piperidines—has revolutionized modern medicinal chemistry. Because fluorine is the most electronegative element and possesses a small van der Waals radius (1.47 Å), its strategic placement within a molecular scaffold induces profound electronic and stereoelectronic effects without imposing significant steric bulk. This whitepaper provides an in-depth technical analysis of how fluoroazetidines and fluoropiperidines are utilized to modulate physicochemical properties, dictate conformational preferences, and optimize pharmacokinetic profiles in drug discovery.

Physicochemical Causality: The Mechanics of Fluorination

The decision to fluorinate a piperidine or azetidine ring is rarely arbitrary; it is driven by the need to solve specific pharmacokinetic or pharmacodynamic liabilities.

Inductive pKa Modulation

A common liability of unsubstituted piperidines is their high basicity (pKa ~11.2). At physiological pH, these compounds are highly ionized, which severely restricts their ability to passively diffuse through lipophilic biological membranes, resulting in poor oral bioavailability.

By installing a fluorine atom at the C-4 position of a piperidine ring, medicinal chemists leverage fluorine's powerful inductive electron-withdrawing effect across the sigma bond network. This reduces the electron density on the basic nitrogen atom, effectively lowering the pKa. For example, during the development of selective human 5HT1D receptor ligands, replacing a piperazine core with a 1 dropped the basicity to match that of piperazine (pKa ~9.5), thereby restoring oral absorption while maintaining the necessary target binding profile[1].

Stereoelectronic Conformational Control

Fluorination also provides a mechanism for rigidifying flexible rings. In protonated 3-fluoropiperidines, the molecule preferentially adopts a conformation where the fluorine atom sits in the axial position. This phenomenon, originally discovered by Lankin and Snyder, is driven by the C–F…N+ gauche interaction [2]. The highly polarized C-F bond aligns axially to maximize charge-dipole stabilization with the adjacent positively charged nitrogen. This stereoelectronic effect favors the2 over the equatorial conformer[2]. This predictable "conformational lock" allows researchers to precisely orient pharmacophores in 3D space to maximize receptor affinity.

G N1 Unsubstituted Piperidine (High pKa, High Basicity) N2 Fluorine Substitution (Inductive Electron Withdrawal) N1->N2 Chemical Modification N3 pKa Reduction (Matched to Piperazine) N2->N3 Electronic Effect N4 Axial Conformation Preference (C-F...N+ Gauche Effect) N2->N4 Stereoelectronic Effect N5 Enhanced Oral Bioavailability & Membrane Permeability N3->N5 Physicochemical Shift N6 Target Selectivity (e.g., 5HT1D Receptors) N3->N6 N4->N6 Spatial Alignment

Caption: Logical mapping of fluorine substitution effects on piperidine pharmacokinetics and binding.

Fluoroazetidines: Expanding the Bioisosteric Toolbox

Azetidines are highly strained four-membered nitrogen heterocycles. The introduction of fluorine (e.g., 3-fluoroazetidine or 3,3-difluoroazetidine) modulates their basicity and lipophilicity, making them excellent bioisosteres for larger, more metabolically susceptible morpholine or piperazine rings. The synthesis of complex derivatives, such as3, provides highly valuable, conformationally restricted β-amino acid building blocks for peptide mimetics[3].

Fluoropiperidines in Target-Directed Drug Discovery and PET Imaging

Beyond pKa tuning, fluoropiperidines are critical in the development of diagnostic imaging agents. The incorporation of fluorine-18 (18F) into the 3-position of 1,4-disubstituted piperidines yields positron emission tomography (PET) radiotracers with exceptional metabolic stability. Crucially, , ensuring that the radioactive signal remains localized to the target of interest, such as the NR2B NMDA receptor, rather than accumulating in bone tissue.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols integrate causality with embedded analytical validation steps.

Protocol A: De Novo Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid

This protocol outlines the synthesis of a fluorinated β-amino acid building block[3].

  • Bromofluorination:

    • Action: Treat N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine with Et3N·3HF and N-bromosuccinimide (NBS) in dichloromethane.

    • Causality: Et3N·3HF acts as a safe, buffered source of nucleophilic fluoride. NBS generates an electrophilic bromonium ion, which is subsequently opened by the fluoride ion to install the C-F bond.

    • Self-Validation: Monitor via 19F NMR. The appearance of a characteristic multiplet confirms successful halofluorination.

  • Imine Reduction and Cyclization:

    • Action: Reduce the imine with NaBH4, followed by treatment with a base.

    • Causality: Reduction converts the sp2 imine to an sp3 secondary amine, increasing its nucleophilicity. The base deprotonates the amine, driving the intramolecular displacement of the primary bromide to form the strained 4-membered azetidine ring.

    • Self-Validation: 13C NMR must show the disappearance of the downfield imine carbon (~170 ppm) and the emergence of highly shielded azetidine ring carbons.

  • Protecting Group Exchange:

    • Action: Perform hydrogenolysis (H2, Pd/C) to remove the diphenylmethyl and 4-methoxybenzyl groups, followed by immediate protection with Boc2O.

    • Causality: The bulky, acid-labile protecting groups must be replaced with a Boc group to withstand subsequent oxidative conditions.

    • Self-Validation: LC-MS analysis must show the molecular ion corresponding to the Boc-protected intermediate.

  • Oxidative Cleavage:

    • Action: Treat the intermediate with catalytic RuCl3 and stoichiometric NaIO4.

    • Causality: RuO4 (generated in situ) is a powerful oxidant that converts the primary alcohol to a carboxylic acid. The Boc group protects the azetidine nitrogen from oxidation.

    • Self-Validation: IR spectroscopy will reveal a strong, broad O-H stretch and a sharp C=O stretch (~1700 cm-1), confirming carboxylic acid formation.

Synthesis S1 Allylamine Precursor N-(diphenylmethylidene) S2 Bromofluorination (Et3N·3HF, NBS) S1->S2 Step 1: Halofluorination S3 Reduction & Ring Closure (NaBH4, then Base) S2->S3 Step 2: Cyclization S4 Deprotection & Boc Addition (Boc2O, H2/Pd-C) S3->S4 Step 3: Protecting Group Swap S5 Oxidation (RuCl3, NaIO4) S4->S5 Step 4: Mild Oxidation S6 1-Boc-3-fluoroazetidine- 3-carboxylic acid S5->S6 Final Isolation

Caption: Step-by-step synthetic workflow for 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Protocol B: Palladium-Catalyzed Diastereoselective Hydrogenation of Fluoropyridines

This protocol details the synthesis of all-cis-(multi)fluorinated piperidines[4].

  • Substrate Preparation & Catalyst Loading:

    • Action: Dissolve the substituted fluoropyridine in a suitable solvent and add a palladium catalyst (e.g., Pd/C). Pressurize with H2 gas.

    • Causality: While rhodium catalysts are traditionally used, they are highly sensitive to moisture and fail with specific functional groups. 4 that effectively reduces the aromatic ring without causing unwanted defluorination[4].

    • Self-Validation: 19F NMR of the crude reaction mixture. The retention of the fluorine signal confirms that the C-F bond survived the reductive conditions (no hydrodefluorination).

  • Diastereoselective Reduction:

    • Action: Maintain H2 pressure until hydrogen uptake ceases.

    • Causality: The catalyst surface dictates the facial selectivity of hydrogen addition, yielding the thermodynamically stable all-cis configuration.

    • Self-Validation: 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) NMR is used to definitively assign the relative stereochemistry (cis/trans relationship) of the fluorine atom relative to the ring protons.

Quantitative Data Summary

The following table summarizes the quantitative physicochemical shifts induced by fluorine substitution on saturated nitrogen heterocycles:

CompoundpKaPreferred Conformation (Protonated)Primary Medicinal Chemistry Application
Piperidine ~11.2EquatorialHigh-basicity pharmacophore
Piperazine ~9.8EquatorialOrally bioavailable scaffold
4-Fluoropiperidine ~9.5Equatorial5HT1D receptor agonists (improved absorption)
3-Fluoropiperidine LoweredAxial (~5.0 kcal/mol preference)PET radiotracers (18F), conformationally locked ligands

References

  • Source: rsc.
  • Source: beilstein-journals.
  • Source: tandfonline.
  • Source: acs.
  • Source: nih.

Sources

Foundational

Discovery and history of 4-(3-Fluoroazetidin-1-YL)piperidine

An In-Depth Technical Guide to the Genesis and Synthesis of 4-(3-Fluoroazetidin-1-YL)piperidine Abstract This technical guide provides a comprehensive overview of the discovery and history of 4-(3-Fluoroazetidin-1-YL)pip...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Genesis and Synthesis of 4-(3-Fluoroazetidin-1-YL)piperidine

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4-(3-Fluoroazetidin-1-YL)piperidine, a key building block in modern medicinal chemistry. Rather than a singular discovery event, its history is one of rational design, emerging from the strategic convergence of two highly valued scaffolds: the piperidine ring and the fluorinated azetidine motif. This document details the scientific rationale for its creation, focusing on the role of fluorine in modulating physicochemical properties. Furthermore, it provides detailed, field-proven synthetic protocols for the assembly of this compound from common starting materials, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Saturated Heterocycles

In the landscape of contemporary drug discovery, the piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds found in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a cornerstone for interacting with biological targets.[3][4] Simultaneously, the strategic incorporation of fluorine into drug candidates has become a primary tool for medicinal chemists to fine-tune molecular properties.[5] Fluorine's high electronegativity can profoundly influence the basicity (pKa) of nearby nitrogen atoms, which in turn affects target binding, selectivity, and pharmacokinetic profiles, such as oral absorption.[6]

The fusion of these two concepts—the privileged piperidine scaffold and the property-modulating fluorine atom, particularly on a strained azetidine ring—gives rise to building blocks like 4-(3-fluoroazetidin-1-yl)piperidine. The azetidine ring itself is an increasingly popular "bioisostere" for larger rings, offering a novel vector in chemical space while maintaining a low molecular weight. The addition of fluorine to this small, polar ring creates a powerful tool for chemists to design next-generation therapeutics.

Genesis of a Key Building Block: The Emergence of 4-(3-Fluoroazetidin-1-YL)piperidine

The history of 4-(3-fluoroazetidin-1-yl)piperidine is not that of a specific therapeutic agent but of its emergence as a high-value, non-trivial building block for drug discovery programs. Its development is a logical consequence of the modular approach that defines modern pharmaceutical chemistry.[7] The compound's value lies in its ability to combine three critical structural features:

  • A Piperidine Core: Provides a proven scaffold for engaging with a wide array of biological targets.[1]

  • A Tertiary Amine Linker: The nitrogen of the piperidine ring acts as a key connection point and a titratable center whose basicity is critical for biological activity.

  • A 3-Fluoroazetidine Substituent: This group acts as a sophisticated modulator of the piperidine nitrogen's pKa and introduces a polar, metabolically stable, and three-dimensional motif.

The discovery of this molecule is therefore rooted in the synthesis of its constituent parts and the rational decision to combine them to access a novel region of chemical space. Commercially available as its free base (CAS 1147422-28-3) and dihydrochloride salt (CAS 1403767-21-4), it is now a readily available tool for medicinal chemists.[8][9]

Synthetic Strategies and Methodologies

The synthesis of 4-(3-fluoroazetidin-1-yl)piperidine is best understood as a convergent process. This involves the independent preparation of two key intermediates: a protected 4-aminopiperidine and 3-fluoroazetidine, followed by their coupling and final deprotection.

Synthesis of Key Precursors

A. Preparation of 3-Fluoroazetidine Hydrochloride (3)

The most common laboratory-scale route to 3-fluoroazetidine relies on the deoxofluorination of a protected 3-hydroxyazetidine. The following protocol is adapted from established methodologies.[10]

  • Step 1: Protection of 3-Hydroxyazetidine. Commercially available 3-hydroxyazetidine is first protected, for example, with a benzyl group, to yield 1-benzyl-3-hydroxyazetidine (1).

  • Step 2: Deoxofluorination. The hydroxyl group of 1 is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction proceeds via an intermediate alkoxy-sulfur trifluoride, which undergoes an Sₙ2-type displacement by fluoride.

  • Step 3: Deprotection. The protecting group is removed. In the case of a benzyl group, this is typically achieved via catalytic hydrogenation to yield 3-fluoroazetidine (2).

  • Step 4: Salt Formation. The resulting free base is often unstable and is converted to its hydrochloride salt (3) for improved stability and handling.[11][12]

B. Preparation of tert-Butyl 4-aminopiperidine-1-carboxylate (6)

This widely used building block is prepared from 4-piperidinecarboxamide. The Boc (tert-butoxycarbonyl) group serves as an essential protecting group for the piperidine nitrogen.[13][14]

  • Step 1: Boc Protection. 4-Piperidinecarboxamide (4) is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield 1-Boc-4-piperidinecarboxamide (5).[14]

  • Step 2: Hofmann Rearrangement. The carboxamide 5 undergoes a Hofmann rearrangement using bromine in a sodium hydroxide solution. This classic reaction converts the amide to a primary amine with the loss of one carbon atom, yielding the desired tert-butyl 4-aminopiperidine-1-carboxylate (6).[14]

Convergent Synthesis Workflow

The overall synthetic pathway is a convergent assembly of the two key fragments.

G cluster_0 3-Fluoroazetidine Synthesis cluster_1 Piperidine Synthon Synthesis A 3-Hydroxyazetidine B 1-Protected-3-hydroxyazetidine (1) A->B Protection C 1-Protected-3-fluoroazetidine B->C Fluorination (DAST) D 3-Fluoroazetidine (2) C->D Deprotection E 3-Fluoroazetidine HCl (3) D->E HCl I tert-Butyl 4-(3-fluoroazetidin-1-yl) piperidine-1-carboxylate (7) E->I Coupling Reaction (Reductive Amination or Nucleophilic Substitution) F 4-Piperidinecarboxamide (4) G 1-Boc-4-piperidinecarboxamide (5) F->G Boc Protection H 1-Boc-4-aminopiperidine (6) G->H Hofmann Rearrangement H->I J 4-(3-Fluoroazetidin-1-yl)piperidine (8) I->J Boc Deprotection (e.g., TFA, HCl) caption Convergent Synthetic Workflow.

Convergent Synthetic Workflow.
Detailed Experimental Protocol: Coupling and Deprotection

This protocol describes the union of the two key synthons followed by the final deprotection step.

Objective: To synthesize 4-(3-Fluoroazetidin-1-yl)piperidine (8) from tert-butyl 4-oxopiperidine-1-carboxylate and 3-fluoroazetidine hydrochloride. This route utilizes reductive amination, a common and robust method for forming C-N bonds.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • 3-Fluoroazetidine hydrochloride (3)[11]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in Dioxane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add 3-fluoroazetidine hydrochloride (1.1 eq.) to the solution, followed by the addition of TEA (2.5 eq.) to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate iminium ion is critical.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone, thus minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-(3-fluoroazetidin-1-yl)piperidine-1-carboxylate (7).

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if impurities are present.

  • Boc Deprotection: Dissolve the crude or purified intermediate (7) in DCM. Add an excess of TFA (10-20 eq.) or a 4M HCl solution in dioxane and stir at room temperature for 1-4 hours. Causality Note: Strong acids are required to cleave the acid-labile Boc protecting group, liberating the free secondary amine of the piperidine ring.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, the residue can be basified with a bicarbonate solution and extracted. If HCl in dioxane was used, the resulting hydrochloride salt may precipitate and can be collected by filtration or triturated with a solvent like diethyl ether to yield the final product, often as its dihydrochloride salt.

Physicochemical Properties and Applications

The primary application of 4-(3-fluoroazetidin-1-yl)piperidine is as a molecular scaffold for further elaboration in drug discovery campaigns.[15] Its key properties are summarized below.

PropertyValue/DescriptionRationale and Impact
Molecular Formula C₈H₁₅FN₂Low molecular weight, suitable for fragment-based design.[3]
Molecular Weight 158.22 g/mol (Free Base)Provides a good starting point for building more complex molecules without excessive molecular weight gain.
Topological Polar Surface Area (TPSA) 15.27 Ų (Calculated)The low TPSA suggests good potential for cell permeability and oral bioavailability.
pKa (Predicted) ~8.5 - 9.5The fluorine atom on the azetidine ring is expected to lower the pKa of the piperidine nitrogen compared to a non-fluorinated analogue, which can be crucial for avoiding off-target effects (e.g., hERG binding) and improving pharmacokinetics.[6]

This building block is particularly valuable in the synthesis of inhibitors for kinases, proteases, and G-protein coupled receptors, where the modulated basicity and the specific 3D orientation of the azetidine ring can lead to enhanced potency and selectivity.

Conclusion and Future Outlook

The discovery and history of 4-(3-fluoroazetidin-1-yl)piperidine are emblematic of the rational, building-block-based approach that drives modern drug discovery. It exists not because of a single serendipitous finding, but because of the logical and strategic combination of two privileged heterocyclic systems. Its synthesis, while multi-stepped, relies on robust and well-understood chemical transformations, making it an accessible and powerful tool for medicinal chemists. As the demand for novel, three-dimensional chemical matter continues to grow, the utility of sophisticated and precisely engineered fragments like 4-(3-fluoroazetidin-1-yl)piperidine will only increase, paving the way for the discovery of safer and more effective medicines.

References

  • De Smaele, D., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available from: [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Scripps Research and Rice University. New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available from: [Link]

  • Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Ark Pharma Scientific Limited. 4-(3-Fluoro-azetidin-1-yl)-piperidine. Available from: [Link]

  • Frolov, N.A., & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]

  • International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available from: [Link]

  • Brown, D.G., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm. Available from: [Link]

  • American Elements. Azetidines. Available from: [Link]

  • Abdelshaheed, M.M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • van Niel, M.B., et al. (2005). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available from: [Link]

  • Senczyszyn, J., et al. (2021). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules. Available from: [Link]

  • Wiebe, C., et al. (2023). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistryOpen. Available from: [Link]

  • Frolov, N.A., & Vereshchagin, A.N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-(3-Fluoroazetidin-1-yl)piperidine Dihydrochloride

Executive Summary & Scientific Rationale The compound 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride (CAS 1403767-21-4) is a highly versatile building block in modern drug discovery, frequently utilized to introduce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride (CAS 1403767-21-4) is a highly versatile building block in modern drug discovery, frequently utilized to introduce basic, polar motifs into pharmacophores[1]. The incorporation of a fluorine atom into the azetidine ring is a strategic bioisosteric modification. Fluorine's strong electron-withdrawing inductive effect (-I) significantly lowers the basicity (pKa) of the adjacent azetidine nitrogen and finely tunes the molecule's overall lipophilicity (logD)[2]. These physicochemical shifts are critical for improving metabolic stability, reducing hERG liability, and enhancing central nervous system (CNS) penetrance.

This protocol details a robust, two-step synthetic route relying on a chemoselective reductive amination followed by an anhydrous deprotection.

Mechanistic Causality in Experimental Design

To ensure high yield and purity, every reagent and condition in this protocol has been selected based on specific mechanistic advantages:

  • Chemoselective Reduction via STAB: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it a distinctly mild and chemoselective reagent[3]. Unlike sodium borohydride, STAB does not readily reduce the starting ketone (N-Boc-piperidin-4-one) but rapidly reduces the more electrophilic iminium ion intermediate, enabling a highly efficient one-pot reaction[4].

  • Solvent and Base Selection: 1,2-Dichloroethane (DCE) is utilized as it provides optimal solubility and stabilizes the transient iminium intermediate. Because 3-fluoroazetidine is supplied as a hydrochloride salt, N,N-Diisopropylethylamine (DIPEA) is added to liberate the nucleophilic free amine in situ.

  • Anhydrous Deprotection: Boc deprotection is executed using 4M HCl in 1,4-dioxane rather than trifluoroacetic acid (TFA). While TFA is effective, it yields a trifluoroacetate salt requiring subsequent ion-exchange chromatography. HCl in dioxane cleanly cleaves the carbamate and directly precipitates the target compound as a highly crystalline, analytically pure dihydrochloride salt.

Synthetic Workflow

SynthesisWorkflow SM1 N-Boc-piperidin-4-one (1.0 eq) Mix Imine Formation DIPEA (1.5 eq), DCE, RT SM1->Mix SM2 3-Fluoroazetidine HCl (1.2 eq) SM2->Mix Red Reduction NaBH(OAc)3 (1.5 eq), RT, 16h Mix->Red 30 min pre-stir Int Intermediate: Boc-Protected Amine Red->Int Aqueous Workup & Chromatography Deprot Boc Deprotection 4M HCl/Dioxane, DCM, RT, 4h Int->Deprot Prod Target Product: 4-(3-Fluoroazetidin-1-yl)piperidine 2HCl Deprot->Prod Concentration & Trituration

Workflow for the two-step synthesis of 4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride.

Quantitative Reaction Parameters

Table 1: Reagent Quantities for Step 1 (Reductive Amination)

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
N-Boc-piperidin-4-one199.251.01.99 g10.0 mmolElectrophile
3-Fluoroazetidine HCl111.541.21.34 g12.0 mmolNucleophile
DIPEA129.241.52.61 mL15.0 mmolBase
NaBH(OAc)₃ (STAB)211.941.53.18 g15.0 mmolReducing Agent
1,2-Dichloroethane (DCE)N/AN/A40.0 mLN/ASolvent

Table 2: Reagent Quantities for Step 2 (Boc Deprotection)

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
Boc-Protected Intermediate258.331.0~2.07 g~8.0 mmolStarting Material
4M HCl in 1,4-Dioxane36.4610.020.0 mL80.0 mmolAcid / Deprotectant
Dichloromethane (DCM)N/AN/A10.0 mLN/ACo-solvent

Step-by-Step Protocol

Step 1: Synthesis of tert-butyl 4-(3-fluoroazetidin-1-yl)piperidine-1-carboxylate
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperidin-4-one (1.99 g, 10.0 mmol) and 3-fluoroazetidine hydrochloride (1.34 g, 12.0 mmol).

  • Solvation & Free-basing: Suspend the solid reactants in anhydrous 1,2-dichloroethane (40 mL) under an inert nitrogen atmosphere. Dropwise, add N,N-diisopropylethylamine (2.61 mL, 15.0 mmol).

  • Imine Formation: Stir the mixture at room temperature (20–25 °C) for 30 minutes. Note: This pre-stirring period is critical to allow complete conversion of the ketone to the iminium ion before introducing the hydride source.

  • Reduction: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over 5 minutes to prevent rapid temperature spikes.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 16 hours. Validate completion by TLC (Ninhydrin stain) or LCMS. The starting ketone should be entirely consumed, replaced by a more polar, UV-inactive, Ninhydrin-active spot.

  • Quenching: Slowly add saturated aqueous NaHCO₃ (30 mL). Causality: This neutralizes the acetic acid byproduct generated by STAB and safely quenches any unreacted hydride species.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 0–10% MeOH in DCM) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride
  • Solvation: Dissolve the purified intermediate (approx. 2.07 g, 8.0 mmol) in anhydrous dichloromethane (10 mL) in a 50 mL round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (20 mL, 80 mmol) via syringe.

  • Deprotection & Precipitation (Self-Validation): Remove the ice bath and stir the solution at room temperature for 4 hours. As the Boc group is cleaved and the highly polar dihydrochloride salt forms, the product will visibly precipitate out of the DCM/dioxane solution as a dense white solid.

  • Isolation: Concentrate the suspension under reduced pressure to remove DCM, dioxane, and excess HCl gas.

  • Trituration: Suspend the resulting solid in diethyl ether (15 mL), stir vigorously for 5 minutes, and filter through a Buchner funnel. Repeat this wash once more. Causality: Trituration removes any residual non-polar organic impurities and trapped dioxane, yielding the analytically pure salt without the need for reverse-phase chromatography.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the final target compound.

Analytical Characterization

  • LC-MS (ESI+): Expected m/z for the free base [M+H]⁺ = 159.1. The Boc-protected intermediate will show[M+H]⁺ = 259.2.

  • ¹H NMR (400 MHz, D₂O): The signature peak for the fluorinated azetidine will appear as a highly split multiplet (due to geminal ¹H-¹⁹F coupling and vicinal ¹H-¹H coupling) around δ 5.20 - 5.45 ppm (1H, CHF). The piperidine and azetidine methylene protons will shift downfield due to protonation in the dihydrochloride salt state.

References

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride". URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL: [Link]

  • The Journal of Organic Chemistry. "Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities." URL: [Link]

Sources

Application

Using 4-(3-Fluoroazetidin-1-YL)piperidine in high-throughput screening

Application Notes & Protocols Topic: Strategic Implementation of the 4-(3-Fluoroazetidin-1-YL)piperidine Scaffold in High-Throughput Screening Campaigns Abstract The quest for novel chemical matter with drug-like propert...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Implementation of the 4-(3-Fluoroazetidin-1-YL)piperidine Scaffold in High-Throughput Screening Campaigns

Abstract

The quest for novel chemical matter with drug-like properties is a cornerstone of modern therapeutic discovery. Small molecule scaffolds that offer a blend of proven pharmacological space with opportunities for novel intellectual property are of immense value. The 4-(3-fluoroazetidin-1-yl)piperidine scaffold represents a powerful building block for library synthesis, strategically combining three key medicinal chemistry motifs: the well-established piperidine ring, the rigid and compact azetidine linker, and a strategically placed fluorine atom.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of compound libraries derived from this scaffold in high-throughput screening (HTS). We will delve into the scientific rationale for its use, provide detailed protocols for a target-based HTS campaign using AlphaScreen technology, and outline a robust workflow for hit validation and triage.

The 4-(3-Fluoroazetidin-1-YL)piperidine Scaffold: A Rationale for Use

The design of screening libraries is a deliberate process aimed at maximizing chemical diversity while embedding features that improve the odds of identifying high-quality hits. The 4-(3-fluoroazetidin-1-yl)piperidine scaffold is an exemplary starting point due to the synergistic benefits of its constituent parts.

  • The Piperidine Core: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the piperidine ring is a privileged structure.[3][4] It provides a robust, metabolically stable, and synthetically tractable anchor point with well-defined vectors for substitution, allowing for systematic exploration of structure-activity relationships (SAR).[1][3]

  • The Azetidine Linker: The four-membered azetidine ring introduces conformational rigidity compared to more flexible alkyl chains. This rigidity can lead to improved binding affinity by reducing the entropic penalty upon binding to a biological target.[1][2] Its compact nature and relative novelty compared to piperidine or pyrrolidine also open avenues for new intellectual property.[2]

  • The Fluorine Atom: The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance key drug-like properties.[5][6] A single fluorine atom can significantly lower the pKa of the nearby nitrogen atoms, which can modulate binding interactions and improve pharmacokinetic properties like cell permeability.[7][8] Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the metabolic stability and half-life of a compound.[5][9][10]

These features combine to create a scaffold that is pre-validated for pharmacological relevance while offering unique properties that can overcome common challenges in drug discovery.

Table 1: Physicochemical Properties of the Parent Scaffold
PropertyValueSource
CAS Number 1403767-21-4 (dihydrochloride)[11]
Molecular Formula C₈H₁₅FN₂ (base)[11][12]
Molecular Weight 231.14 g/mol (dihydrochloride)[11]
Topological Polar Surface Area (TPSA) 15.27 Ų[11]
cLogP 1.2357[11]
Hydrogen Bond Donors 1[11]
Hydrogen Bond Acceptors 2[11]

High-Throughput Screening Campaign Workflow

A successful HTS campaign is a multi-step, systematic process designed to identify and validate promising compounds from a large library.[13][14] The overall goal is to move from hundreds of thousands of data points to a small number of high-confidence "hits" that can serve as the starting point for a lead optimization program.

HTS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Advancement AssayDev Assay Development & Miniaturization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen Robust Assay HitTriage Hit Triage & Data Analysis PrimaryScreen->HitTriage Raw Data HitConfirm Hit Confirmation (Fresh Compound) HitTriage->HitConfirm Primary Hits DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse Confirmed Hits Orthogonal Orthogonal Assay (Confirms Mechanism) DoseResponse->Orthogonal Potent Hits ValidatedHit Validated Hit Orthogonal->ValidatedHit Validated Hits SAR SAR & Hit Expansion ValidatedHit->SAR H2L Hit-to-Lead Program SAR->H2L

Figure 1: High-Throughput Screening (HTS) and Hit Validation Workflow.

Protocol 1: Target-Based AlphaScreen Assay Development

This protocol describes the development of a robust, miniaturized assay to screen for inhibitors of a hypothetical protein-protein interaction (PPI) between Protein-X and Protein-Y. We will use AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, which is ideal for HTS due to its high sensitivity, no-wash format, and resistance to interference from colored compounds.[15][16][17]

Assay Principle

The assay uses two types of beads: Donor beads and Acceptor beads.[17] Protein-X is biotinylated and binds to streptavidin-coated Donor beads. Protein-Y is tagged (e.g., with 6xHis) and binds to nickel-chelate (Ni-NTA) coated Acceptor beads. When Protein-X and Protein-Y interact, they bring the Donor and Acceptor beads into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[18] A small molecule inhibitor that disrupts the PPI will prevent this proximity, leading to a decrease in signal.

Figure 2: Principle of the AlphaScreen assay for detecting PPI inhibitors.
Protocol Steps:
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target proteins (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Protein Stocks: Prepare concentrated stocks of biotinylated Protein-X and His-tagged Protein-Y in Assay Buffer.

    • Bead Slurry: Reconstitute AlphaScreen Streptavidin Donor beads and Ni-NTA Acceptor beads in Assay Buffer as per the manufacturer's protocol. Protect from light.

  • Assay Optimization (96-well format):

    • Protein Titration: Perform a cross-titration of Protein-X and Protein-Y to determine the optimal concentrations that yield a robust signal. Aim for concentrations at or below the known Kd of the interaction to maximize sensitivity to inhibitors.

    • Bead Titration: Using the optimal protein concentrations, titrate the Donor and Acceptor beads to find the concentration that maximizes the signal-to-background (S/B) ratio.

  • Miniaturization and Validation (384-well format):

    • Volume Reduction: Scale down the reaction volumes for a 384-well plate (e.g., final volume of 20 µL).

    • Z'-Factor Determination: Run multiple plates with positive controls (no inhibitor, full signal) and negative controls (no Protein-Y, background signal) to assess assay quality. The Z'-factor is a measure of assay robustness.[19]

      • Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • DMSO Tolerance: Test the assay's performance in the presence of various concentrations of DMSO (the typical compound solvent) to determine the maximum tolerable concentration without significant signal degradation (typically ≤1%).

Table 2: Assay Acceptance Criteria
ParameterAcceptance ThresholdRationale
Z'-Factor ≥ 0.5Indicates a large separation band between positive and negative controls, signifying a robust and reliable assay.[19][20]
Signal-to-Background (S/B) > 10Ensures a sufficient dynamic range to detect inhibitors effectively.
Coefficient of Variation (%CV) < 15%Demonstrates good precision and reproducibility of the assay measurements.

Protocol 2: Primary Screening and Hit Triage

This protocol outlines the execution of the primary screen of a library derived from the 4-(3-fluoroazetidin-1-yl)piperidine scaffold at a single concentration to identify "primary hits."

Protocol Steps:
  • Library Preparation:

    • Prepare a "daughter" plate of the compound library, typically diluted to 1 mM in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of each compound into the 384-well assay plates for a final screening concentration of 10 µM.

  • Plate Layout:

    • Columns 1-2: Negative/Neutral Controls (DMSO vehicle only). These define the 0% inhibition level.

    • Columns 23-24: Positive Controls (a known inhibitor or a condition that completely disrupts the interaction). These define the 100% inhibition level.

    • Columns 3-22: Library compounds.

  • HTS Execution (Automated):

    • Add Protein-X solution to all wells.

    • Add Protein-Y solution to all wells (except background control wells).

    • Incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow the PPI to reach equilibrium and for compounds to bind.

    • In subdued light, add the AlphaScreen bead mix (pre-incubated together).

    • Incubate for a final period (e.g., 90 minutes) in the dark.

    • Read the plates on a compatible plate reader (e.g., PerkinElmer EnVision® or BMG PHERAstar).[21]

  • Data Analysis and Hit Selection:

    • Normalization: Normalize the raw data for each plate based on the control wells. Percent inhibition is calculated as:

      • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

    • Hit Threshold: A common method for hit selection is to set a threshold based on the standard deviation (SD) of the neutral control wells. A typical threshold is a percent inhibition greater than the mean of the controls plus three times their standard deviation (> Mean_controls + 3*SD).[22]

    • Hit Triage: Primary hits must be filtered to remove known problematic compounds and assay artifacts.[23] This process, often aided by cheminformatics, flags compounds that are:

      • Promiscuous Inhibitors / Frequent Hitters: Compounds that appear as hits in many unrelated screens.

      • Assay-Interfering Compounds: Compounds that absorb light at 680 nm or quench the luminescent signal. These can often be identified by running a counterscreen in the absence of one of the protein partners.

Protocol 3: Hit Confirmation and Orthogonal Validation

The goal of this phase is to confirm that the activity observed in the primary screen is real, dose-dependent, and not an artifact of the specific assay technology.[19][23]

Hit_Validation_Cascade PrimaryHits Primary Hits (e.g., 1000 compounds) Reorder Re-order & Re-test (Fresh Powder) PrimaryHits->Reorder Filter Artifacts DoseResponse 10-point Dose-Response Curve (Determine IC50) Reorder->DoseResponse Confirm Activity Orthogonal Orthogonal Assay (e.g., SPR, FRET, or Cellular) DoseResponse->Orthogonal Confirm Mechanism (IC50 < 10 µM) SAR_Initial Initial SAR Assessment (Analog & Cluster Analysis) Orthogonal->SAR_Initial Confirm On-Target ValidatedHits Validated Hits for H2L (e.g., 10-20 compounds) SAR_Initial->ValidatedHits Prioritize Series

Figure 3: A decision-making workflow for hit validation and prioritization.
Protocol Steps:
  • Hit Confirmation:

    • Cherry-pick the primary hits and re-test them in the primary AlphaScreen assay to confirm activity. It is best practice to obtain fresh, dry powder of the hit compounds to rule out degradation or concentration errors in the original library plates.[19]

  • Dose-Response Analysis:

    • For all confirmed hits, perform a 10-point, 3-fold serial dilution to generate a dose-response curve.

    • Fit the curve using a four-parameter logistic equation to determine the IC50 (the concentration at which 50% of the signal is inhibited).

  • Orthogonal Assay - Surface Plasmon Resonance (SPR):

    • Rationale: SPR is a biophysical, label-free method that directly measures the binding of an analyte (the hit compound) to a ligand (one of the target proteins) immobilized on a sensor chip. A positive result in SPR provides strong, independent evidence of direct binding, ruling out assay-specific artifacts from the primary screen.[19]

    • Method:

      • Immobilize His-tagged Protein-Y onto a Ni-NTA sensor chip.

      • Flow solutions of the hit compound at various concentrations across the chip surface.

      • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

      • Analyze the resulting sensorgrams to determine binding affinity (KD) and kinetics (kon, koff).

Table 3: Hypothetical Hit Validation Summary
Compound IDPrimary Screen (% Inhibition @ 10µM)Confirmed IC50 (µM) [AlphaScreen]Orthogonal Assay KD (µM) [SPR]Status
HTS-00185%1.20.9Validated
HTS-00278%5.64.8Validated
HTS-00365%> 50No BindingFalse Positive
HTS-00492%0.8No BindingArtifact
HTS-00571%8.911.2Validated

Conclusion

The 4-(3-fluoroazetidin-1-yl)piperidine scaffold is a highly valuable starting point for the generation of screening libraries tailored for modern drug discovery. Its unique combination of a privileged piperidine core, a rigid azetidine linker, and a strategically placed fluorine atom provides a foundation for identifying novel hits with favorable properties. By employing a systematic HTS workflow—beginning with a robust, miniaturized primary assay like AlphaScreen and followed by a stringent hit validation cascade that includes orthogonal testing—researchers can confidently identify high-quality, validated hits. These protocols provide a comprehensive framework to leverage the potential of this scaffold, ultimately accelerating the journey from initial screen to a promising hit-to-lead program.

References

  • Verma, R., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Hoover, A. J., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [Link]

  • Inuwa, R. M. (n.d.). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Journal of Chemical Science and Technology. [Link]

  • Verma, R., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Taylor & Francis Online. [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

  • Goldberg, F. W., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Wu, C., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

  • Hoover, A. J., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [Link]

  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • Schor, S., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. [Link]

  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]

  • Ye, N., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Screening. [Link]

  • Vidles, M. T., et al. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC. [Link]

  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: Current status. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. [Link]

  • Isogen Life Science. (n.d.). PHERAstar: A Next Generation Multimode Plate Reader for Sophisticated HTS Assays. [Link]

  • Molbase. (n.d.). 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride. [Link]

  • PubChem. (n.d.). 4-(Azetidin-1-yl)piperidine dihydrochloride. [Link]

  • Ark Pharma Scientific Limited. (n.d.). 4-(3-Fluoro-azetidin-1-yl)-piperidine. [Link]

  • Scott, A. D., et al. (2003). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]

  • Kamal, A., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]

  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Yildirim, S., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Kamal, A., et al. (2011). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

  • SigmaAldrich.cn. (n.d.). 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride. [Link]

  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

Method

Application Note: Evaluating 4-(3-Fluoroazetidin-1-YL)piperidine Derivatives in Cell-Based Assays

Executive Summary The 4-(3-fluoroazetidin-1-yl)piperidine motif has emerged as a highly privileged structural scaffold in modern medicinal chemistry, particularly within the fields of Targeted Protein Degradation (TPD) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(3-fluoroazetidin-1-yl)piperidine motif has emerged as a highly privileged structural scaffold in modern medicinal chemistry, particularly within the fields of Targeted Protein Degradation (TPD) and deubiquitinase (DUB) inhibition. This application note provides comprehensive, self-validating cell-based assay protocols for evaluating compounds containing this moiety. By focusing on two primary applications—USP7 inhibition and KRAS PROTAC degradation —this guide details the mechanistic rationale, step-by-step methodologies, and critical data interpretation required to confidently advance these molecules through the preclinical drug discovery pipeline.

Mechanistic Rationale & Scaffold Significance

The inclusion of the 4-(3-fluoroazetidin-1-yl)piperidine system in a small molecule is rarely accidental. It is engineered to solve specific physicochemical and target-engagement challenges:

  • Conformational Restriction & Binding Affinity: The rigid azetidine ring restricts the conformational flexibility of the piperidine, locking the molecule into a bioactive vector. In the context of Ubiquitin-Specific Peptidase 7 (USP7), piperidine derivatives have been shown to form critical hydrogen bond networks within the catalytic domain (e.g., near Gln297 and Phe409), enhancing target residence time[1][2].

  • Cellular Permeability in PROTACs: Proteolysis-Targeting Chimeras (PROTACs) often suffer from poor cell permeability due to their high molecular weight. The incorporation of the compact, lipophilic fluoroazetidine moiety improves the topological polar surface area (tPSA) and overall cell penetrance, which is a critical prerequisite for the formation of the POI-PROTAC-E3 Ligase ternary complex[3].

USP7_Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) Inhibitor 4-(3-FA-1-YL)P Derivative Inhibitor->USP7 Blocks p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Proteasome 26S Proteasome Degradation p53->Proteasome Targeted for

Figure 1: Mechanistic pathway of USP7 inhibition. The 4-(3-fluoroazetidin-1-yl)piperidine derivative blocks USP7, leading to MDM2 degradation and subsequent p53 stabilization.

Assay Workflow 1: USP7 Cellular Target Engagement & Functional Readout

Biochemical assays cannot confirm whether a compound successfully crosses the cell membrane to engage its target in the complex intracellular milieu. To validate 4-(3-fluoroazetidin-1-yl)piperidine-based USP7 inhibitors, we utilize a Cellular Thermal Shift Assay (CETSA) coupled with a downstream functional Western Blot. USP7 stabilizes MDM2, which in turn ubiquitinates p53 for proteasomal degradation[4]. Inhibiting USP7 reverses this, stabilizing p53[2].

Protocol 2.1: CETSA for USP7 Target Engagement

Causality Check: CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation.

  • Cell Preparation: Culture HCT116 (TP53 wild-type) cells to 70-80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into two aliquots. Treat one with the 4-(3-fluoroazetidin-1-yl)piperidine derivative (e.g., 1 µM) and the other with DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Aliquoting: Distribute 50 µL of the treated cell suspensions into PCR tubes.

  • Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Note: Avoid harsh detergents like RIPA, which can prematurely dissociate the compound-target complex.

  • Clearance & Readout: Centrifuge at 20,000 × g for 20 minutes at 4°C. Analyze the soluble fraction via Western Blot using an anti-USP7 antibody.

Protocol 2.2: Functional Readout (p53/MDM2 Stabilization)

Self-Validating System: To ensure the observed p53 accumulation is due to USP7 inhibition and not off-target DNA damage, a proteasome inhibitor (MG132) must be included as a control.

  • Seed HCT116 cells in 6-well plates (3 × 10⁵ cells/well).

  • Treat with a dose-response gradient of the USP7 inhibitor (0.1 µM – 10 µM).

  • Control Wells: Treat separate wells with 10 µM MG132 (proteasome inhibitor) for the final 4 hours of the assay.

  • Lyse cells in RIPA buffer, quantify protein via BCA assay, and perform Western Blotting for USP7, MDM2, p53, and GAPDH (loading control).

  • Expected Result: Dose-dependent decrease in MDM2 and concomitant increase in p53. The MG132 control should show maximum p53 accumulation regardless of USP7 inhibitor concentration, validating the proteasomal dependency of the pathway.

Assay Workflow 2: KRAS PROTAC Degradation via HiBiT Technology

When the 4-(3-fluoroazetidin-1-yl)piperidine motif is utilized as a linker or adapter in PROTACs targeting KRAS, traditional Western Blots are insufficient for capturing the rapid, biphasic degradation kinetics (including the "hook effect"). The HiBiT luminescence assay provides a quantitative, high-throughput alternative[3][5].

HiBiT_Workflow Step1 1. Seed Cells (HiBiT-KRAS expressing) Step2 2. Compound Treatment (PROTAC + Controls) Step1->Step2 Step3 3. Lysis & Nano-Glo Addition (LgBiT + Substrate) Step2->Step3 Step4 4. Luminescence Readout (Quantify Degradation) Step3->Step4

Figure 2: Workflow for the HiBiT-based quantitative evaluation of KRAS PROTAC degraders.

Protocol 3.1: Kinetic HiBiT Degradation Assay

Causality Check: The HiBiT tag is an 11-amino-acid peptide fused to endogenous KRAS. It spontaneously complements with the LgBiT protein to form a functional NanoLuc luciferase. As the PROTAC degrades KRAS, the luminescence signal directly and proportionally decreases[5].

  • Cell Seeding: Plate CRISPR-engineered HEK293T cells expressing endogenous HiBiT-KRAS(G12D) into 384-well white opaque plates at 5,000 cells/well. Incubate overnight.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the PROTAC in culture media. Add to the cells (final DMSO concentration ≤ 0.1%).

  • Mechanistic Controls (Critical for PROTAC validation):

    • Competition Control: Pre-treat specific wells with a 10-fold excess of the E3 ligase ligand alone (e.g., VHL or CRBN ligand) 1 hour prior to PROTAC addition. This saturates the E3 ligase, preventing ternary complex formation and rescuing KRAS degradation.

    • Proteasome Control: Pre-treat with 1 µM Epoxomicin or Carfilzomib to block the 26S proteasome.

  • Detection: After 4, 8, and 24 hours, add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate).

  • Incubation & Readout: Shake for 5 minutes, incubate in the dark for 10 minutes, and read luminescence on a microplate reader.

Data Presentation & Interpretation

To accurately assess the structure-activity relationship (SAR) contribution of the 4-(3-fluoroazetidin-1-yl)piperidine moiety, quantitative data must be extracted from the luminescence curves and summarized. The key metrics are DC₅₀ (concentration inducing 50% of maximum degradation) and Dₘₐₓ (maximum degradation achieved).

Table 1: Comparative Degradation Metrics of KRAS PROTACs Note: Data is representative of typical SAR profiling where the incorporation of the fluoroazetidine restricts conformation and improves cellular penetrance.

Compound ScaffoldE3 Ligase RecruitedDC₅₀ (4h)DC₅₀ (24h)Dₘₐₓ (24h)Cellular Permeability (Pₐₚₚ)
Unsubstituted Piperidine LinkerVHL> 1000 nM450 nM65%Low (< 2 × 10⁻⁶ cm/s)
4-(3-Fluoroazetidin-1-yl)piperidine VHL120 nM15 nM94%High (> 15 × 10⁻⁶ cm/s)
Negative Control (E3 Ligand Only)VHLN/AN/A0%N/A

Interpretation: The data clearly demonstrates that substituting a standard piperidine with the 4-(3-fluoroazetidin-1-yl)piperidine motif drastically lowers the DC₅₀ and increases the Dₘₐₓ. This is directly attributable to the improved cellular permeability and optimized spatial trajectory of the linker, facilitating more efficient ternary complex formation and subsequent ubiquitination.

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available at:[Link]

  • N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. PubMed / NIH. Available at:[Link]

  • Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools Monitoring Targeted Protein Degradation. bioRxiv. Available at:[Link]

  • Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo. AACR Journals. Available at:[Link]

  • Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects. MDPI. Available at:[Link]

Sources

Application

Application Notes and Protocols for 4-(3-Fluoroazetidin-1-YL)piperidine in Neuroscience Research

Prepared by: Gemini, Senior Application Scientist Introduction: A Modern Scaffold for CNS Drug Discovery In the landscape of central nervous system (CNS) drug discovery, the pursuit of molecules with optimized pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Modern Scaffold for CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. The 4-(3-fluoroazetidin-1-yl)piperidine scaffold has emerged as a valuable and versatile building block for medicinal chemists. This guide provides an in-depth exploration of its properties and its application in the synthesis of novel compounds for neuroscience research.

While not typically employed as a standalone pharmacologically active agent, its true power lies in its utility as a foundational motif. The structure combines two highly privileged N-heterocyclic systems: the piperidine ring, a ubiquitous component in CNS drugs, and the azetidine ring, a four-membered heterocycle increasingly recognized for its ability to confer desirable properties.[1][2][3] The strategic incorporation of a fluorine atom further enhances its appeal by allowing for fine-tuning of key molecular characteristics.[4][5][6]

The rationale for using this combined scaffold is rooted in several key principles of modern drug design:

  • Three-Dimensionality : The sp³-rich nature of both the piperidine and azetidine rings provides the three-dimensional architecture often required for selective and high-affinity interactions with complex biological targets. This moves away from the flat, aromatic structures that can be associated with off-target effects.[7]

  • Metabolic Stability : The strained azetidine ring and the robust piperidine core can enhance metabolic stability compared to more conventional structures.[2]

  • pKa Modulation : The electron-withdrawing nature of the fluorine atom can significantly lower the basicity (pKa) of the nearby piperidine nitrogen.[8] This is a critical parameter for CNS drugs, as it influences solubility, cell permeability, and interaction with targets like the hERG potassium channel, a common source of cardiovascular toxicity.[4][5]

  • Vectorial Exit : The azetidine moiety can act as a "polar exit" vector, improving solubility and other physicochemical properties without adding significant molecular weight.

This guide will detail the physicochemical properties of the scaffold and provide robust, field-proven protocols for its derivatization, enabling researchers to leverage its unique attributes in their discovery programs.

Physicochemical Properties and CNS Drug-Likeness

The 4-(3-fluoroazetidin-1-yl)piperidine scaffold possesses physicochemical properties that make it an excellent starting point for the development of CNS-penetrant molecules. An analysis of its computed properties reveals a favorable profile when assessed against common metrics for "drug-likeness."

PropertyComputed ValueSignificance in CNS Drug Design
Molecular Weight 158.22 g/mol [9]Well below the typical <450 Da guideline, providing ample room for derivatization.
LogP 1.2357[10]Within the optimal range (1-3) for balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 15.27 Ų[10]Significantly below the <90 Ų threshold, suggesting good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 1[10]Low number of donors is favorable for passive diffusion across the BBB.
Hydrogen Bond Acceptors 2[10]Low number of acceptors is also favorable for CNS penetration.
Rotatable Bonds 1[10]Low number indicates conformational rigidity, which can reduce the entropic penalty of binding to a target.

These properties position 4-(3-fluoroazetidin-1-yl)piperidine as a "lead-like" fragment, an ideal starting point for elaboration into more complex and potent drug candidates.

Application as a Synthetic Building Block: Derivatization Protocols

The primary application of 4-(3-fluoroazetidin-1-yl)piperidine in neuroscience research is as a chemical scaffold. The secondary amine of the piperidine ring serves as a versatile handle for introducing a wide array of chemical substituents, thereby enabling the exploration of structure-activity relationships (SAR). The following protocols describe standard, robust methods for the functionalization of this key nitrogen atom.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a mild and highly efficient method for forming C-N bonds, particularly for creating tertiary amines from secondary amines. It avoids the potential for over-alkylation (quaternization) that can occur with direct alkylation using alkyl halides.[11][12][13] The reaction proceeds via an intermediate iminium ion, which is selectively reduced in situ.

G Scaffold 4-(3-Fluoroazetidin-1-yl)piperidine Iminium Iminium Ion Intermediate Scaffold->Iminium Aldehyde Aldehyde or Ketone (R1-C(=O)-R2) Aldehyde->Iminium Product N-Alkylated Product Iminium->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Reduction

Caption: Workflow for N-Alkylation via Reductive Amination.

Materials:

  • 4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride (or free base)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq., if starting from the dihydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride (1.0 eq.) and dissolve in anhydrous DCM.

  • Add TEA (2.2 eq.) and stir for 10 minutes at room temperature to liberate the free base.

  • Add the desired aldehyde or ketone (1.1 eq.) to the solution. Stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide (or triflate).[14][15] This method provides access to N-aryl piperidines, a critical pharmacophore in many neuroscience targets.

G Scaffold 4-(3-Fluoroazetidin-1-yl)piperidine Product N-Arylated Product Scaffold->Product ArylHalide Aryl Halide or Triflate (Ar-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) Catalyst->Product Catalytic Cycle Base Base (e.g., NaOtBu) Base->Product Activation

Caption: Key components for Buchwald-Hartwig N-Arylation.

Materials:

  • 4-(3-Fluoroazetidin-1-yl)piperidine (free base, 1.2 eq.)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4-6 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Celite® for filtration

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Under a positive pressure of inert gas, add the aryl halide (1.0 eq.), 4-(3-fluoroazetidin-1-yl)piperidine (1.2 eq.), and anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously for 8-24 hours. Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium salts. Wash the pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated product.

Protocol 3: Amide Coupling

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Coupling the piperidine nitrogen with a carboxylic acid produces a neutral amide, which can drastically alter the physicochemical properties and biological activity of the resulting molecule. Modern coupling reagents like HATU provide high yields and minimize side reactions.[16][17][18]

Materials:

  • 4-(3-Fluoroazetidin-1-yl)piperidine (free base, 1.1 eq.)

  • Carboxylic Acid (1.0 eq.)

  • Coupling Reagent (e.g., HATU, 1.1 eq.)

  • Non-nucleophilic base (e.g., DIPEA, 2.5 eq.)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or DCM for extraction

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and dissolve in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent HATU (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated ester.

  • Add a solution of 4-(3-fluoroazetidin-1-yl)piperidine (1.1 eq.) in a minimal amount of DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into saturated aqueous NH₄Cl solution and extract three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.

Conceptual Workflow in a Neuroscience Drug Discovery Program

The true application of the 4-(3-fluoroazetidin-1-yl)piperidine scaffold is realized within a structured drug discovery campaign. The following diagram illustrates a conceptual workflow for its use in developing novel ligands for a hypothetical CNS target, such as a G-protein coupled receptor (GPCR).

G cluster_0 Scaffold-Based Design cluster_1 Synthesis & Screening cluster_2 Lead Optimization Scaffold Start: 4-(3-Fluoroazetidin-1-yl)piperidine Target Identify Neuroscience Target (e.g., GPCR, Enzyme) Pharmacophore Define Target Pharmacophore (Aryl, Alkyl, Amide, etc.) Target->Pharmacophore Strategy Select Derivatization Strategy (Protocols 1, 2, or 3) Pharmacophore->Strategy Synthesis Synthesize Focused Library of Derivatives Strategy->Synthesis Screening In Vitro Screening: - Binding Affinity (Ki) - Functional Activity (EC50/IC50) Synthesis->Screening SAR Establish Structure-Activity Relationship (SAR) Screening->SAR LeadOpt Iterative Synthesis to Improve Potency & Selectivity SAR->LeadOpt LeadOpt->SAR ADME Profile ADME Properties: - Solubility - Metabolic Stability - Permeability (e.g., PAMPA-BBB) LeadOpt->ADME InVivo In Vivo Proof-of-Concept (e.g., Rodent Behavioral Model) ADME->InVivo Candidate Preclinical Candidate Nomination InVivo->Candidate

Sources

Method

Application Note: Evaluating 4-(3-Fluoroazetidin-1-YL)piperidine Derivatives as Novel Dopamine D2/D3 Receptor Ligands

Target Audience: Researchers, Medicinal Chemists, and Pharmacologists in CNS Drug Development Document Type: Technical Guide & Assay Protocols Executive Summary The development of novel therapeutics for schizophrenia, Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacologists in CNS Drug Development Document Type: Technical Guide & Assay Protocols

Executive Summary

The development of novel therapeutics for schizophrenia, Parkinson's disease, and other neuropsychiatric disorders relies heavily on targeting the dopamine D2 and D3 receptors (D2R/D3R). The 4-(3-Fluoroazetidin-1-yl)piperidine (4-FAP) scaffold has emerged as a highly versatile diamine building block in medicinal chemistry. This application note provides a comprehensive guide to the mechanistic rationale behind utilizing the 4-FAP scaffold, alongside validated, step-by-step pharmacological protocols for evaluating its derivatives as dopamine receptor ligands.

Mechanistic Rationale: The "Fluorine Effect" and Receptor Binding

To design effective CNS drugs, medicinal chemists must balance target affinity with pharmacokinetic viability. The 4-FAP scaffold achieves this through two distinct structural features:

  • The Basic Nitrogen Pharmacophore: Aminergic G-protein-coupled receptors (GPCRs), including D2R and D3R, feature a highly conserved aspartate residue in transmembrane helix 3 (Asp3.32). The basic nitrogen of the piperidine/azetidine ring is protonated at physiological pH, forming a critical salt bridge with Asp3.32 that anchors the ligand in the orthosteric binding pocket.

  • The Fluorine Inductive Effect: While basicity is required for binding, excessive basicity (high pKa) traps the drug in a charged state, severely limiting blood-brain barrier (BBB) penetration. The introduction of a highly electronegative fluorine atom on the azetidine ring exerts a strong electron-withdrawing inductive effect. This strategically lowers the pKa of the adjacent basic nitrogens by approximately 1 to 2 units[1]. Consequently, a larger fraction of the drug remains un-ionized at pH 7.4, enhancing lipophilicity, membrane permeability, and metabolic stability against hepatic cytochrome P450 enzymes[1].

High-Throughput Screening Workflow

The evaluation of 4-FAP derivatives follows a tiered screening cascade, moving from target affinity to functional efficacy and signaling bias.

Screening_Workflow Synthesis 1. Compound Synthesis (4-FAP Scaffold) Binding 2. Radioligand Binding ([3H]-Spiperone) Synthesis->Binding Functional 3. Functional BRET Assays (cAMP & Arrestin) Binding->Functional Ki < 100 nM Analysis 4. Data Analysis (Bias Factor & Ki) Functional->Analysis Lead 5. Lead Selection Analysis->Lead Favorable Profile

Figure 1: Tiered pharmacological screening workflow for 4-FAP dopamine receptor ligands.

Experimental Protocols

Every protocol below is designed as a self-validating system . This means internal controls, reference standards, and statistical quality checks (e.g., Z'-factor) are built directly into the methodology to ensure data integrity.

Protocol A: Radioligand Competition Binding Assay (Affinity)

This assay determines the binding affinity (


) of 4-FAP derivatives utilizing [3H]-Spiperone, a gold-standard high-affinity D2/D3 antagonist[2].

Materials:

  • HEK293 cell membranes stably expressing human D2L or D3 receptors.

  • Radioligand: [3H]-Spiperone (Specific activity ~15-30 Ci/mmol)[2].

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4.

  • Non-specific binding (NSB) control: 10 µM Haloperidol or (+)-Butaclamol[2].

Step-by-Step Procedure:

  • Preparation: Dilute test compounds (4-FAP derivatives) in DMSO, generating a 10-point concentration-response curve (10 pM to 10 µM). Ensure final DMSO concentration in the assay does not exceed 1%.

  • Incubation Mixture: In a 96-well plate, combine 50 µL of test compound, 50 µL of [3H]-Spiperone (final concentration ~0.2 nM, well below its

    
     to ensure Michaelis-Menten compliance), and 100 µL of membrane suspension (approx. 10-15 µg protein/well)[2].
    
  • Equilibration: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach steady-state equilibrium.

  • Termination: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters 3x with ice-cold wash buffer.

  • Detection: Add scintillation cocktail to the filters and read radioactivity (CPM) using a microplate scintillation counter.

  • Self-Validation Check: The assay is only valid if the reference standard (Haloperidol) yields a

    
     within 0.5–2.0 nM, and the calculated Z'-factor for the plate is > 0.6.
    
Protocol B: BRET-based cAMP Biosensor Assay (G-Protein Efficacy)

D2R is a


-coupled receptor. Activation inhibits adenylyl cyclase, reducing intracellular cAMP. We utilize a Bioluminescence Resonance Energy Transfer (BRET) biosensor (e.g., CAMYEL) to measure this in live cells[3].

Step-by-Step Procedure:

  • Transfection: Co-transfect HEK293 cells with human D2L receptor plasmid and the CAMYEL BRET sensor plasmid (YFP-Epac-RLuc) using Lipofectamine 2000[3].

  • Plating: 24 hours post-transfection, re-seed cells into white, clear-bottom 96-well plates at 30,000 cells/well.

  • Substrate Addition: Wash cells with HBSS buffer. Add the luciferase substrate Coelenterazine-h (5 µM final) and incubate in the dark for 10 minutes.

  • Stimulation: Because D2R inhibits cAMP, you must first elevate baseline cAMP. Add 10 µM Forskolin simultaneously with the 4-FAP test compounds[3].

  • Measurement: Read the BRET signal (ratio of YFP emission at 535 nm to RLuc emission at 480 nm) continuously for 30 minutes using a BRET-compatible microplate reader.

  • Self-Validation Check: A full agonist reference (Quinpirole) must demonstrate a robust decrease in the BRET ratio (indicating cAMP inhibition) with an

    
     of 1-10 nM[3].
    
Protocol C: BRET -Arrestin2 Recruitment Assay (Biased Agonism)

Modern antipsychotic development often seeks "biased ligands" that activate G-protein pathways without recruiting


-arrestin, thereby minimizing extrapyramidal motor side effects.

Step-by-Step Procedure:

  • Transfection: Co-transfect HEK293 cells with D2R tagged with Renilla luciferase (D2R-RLuc8) and

    
    -Arrestin2 tagged with mVenus[4].
    
  • Preparation: 48 hours post-transfection, wash and resuspend cells in BRET buffer. Add Coelenterazine-h (5 µM).

  • Kinetics: Add the 4-FAP test compounds.

    
    -Arrestin recruitment is rapid; measure the BRET ratio immediately and track for 15 minutes[4].
    
  • Self-Validation Check: Dopamine (endogenous ligand) must produce a rapid, saturable increase in the BRET ratio within 5-10 minutes[4].

D2 Receptor Signaling Pathways & Biased Agonism

Understanding the bifurcation of the D2R signaling pathway is critical for interpreting the BRET assay results.

D2R_Signaling Ligand 4-FAP Derivative (Ligand) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds Asp3.32 Gio Gαi/o Protein Activation Receptor->Gio G-protein Pathway GRK GRK Phosphorylation Receptor->GRK Arrestin Pathway AC Adenylyl Cyclase Inhibition Gio->AC cAMP ↓ cAMP Levels (Protocol B) AC->cAMP Arrestin β-Arrestin2 Recruitment (Protocol C) GRK->Arrestin

Figure 2: Bifurcated D2R signaling pathway illustrating G-protein vs.


-Arrestin modalities.

Representative Data Presentation

To effectively evaluate 4-FAP derivatives, quantitative data from the aforementioned protocols should be synthesized into a comparative matrix. Table 1 illustrates a representative pharmacological profile comparing a hypothetical 4-FAP lead compound against standard clinical references.

Table 1: Pharmacological Profiling of Dopamine Receptor Ligands

CompoundD2R Affinity (

, nM)
D3R Affinity (

, nM)
cAMP Inhibition (

%)

-Arrestin2 Recruitment (

%)
Pharmacological Profile
Dopamine (Endogenous)15.025.0100%100%Full Agonist (Balanced)
Haloperidol (Reference)0.52.10%0%Full Antagonist
Aripiprazole (Reference)1.23.535%15%Partial Agonist
4-FAP Lead A (Test)4.51.885%10%G-Protein Biased Agonist

*


 values are normalized to the maximal response elicited by 10 µM Dopamine.

Interpretation: The hypothetical "4-FAP Lead A" demonstrates high affinity for D2/D3 receptors. Crucially, the functional BRET assays reveal it acts as a strong agonist in the G-protein pathway (85%


) while failing to significantly recruit 

-arrestin (10%

). This G-protein biased profile is highly desirable in modern neuropharmacology to decouple therapeutic efficacy from adverse side effects.

References

  • The role of fluorine in medicinal chemistry Chemical Society Reviews / Taylor & Francis URL:[Link][1]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors PubMed Central (PMC) - NIH URL:[Link][2]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists PubMed Central (PMC) - NIH URL:[Link][3]

  • Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling PubMed Central (PMC) - NIH URL:[Link][4]

Sources

Application

Application Notes and Protocols for the Preclinical Evaluation of Novel M1 Muscarinic Receptor Positive Allosteric Modulators in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals Introduction: A Renewed Hope in Cholinergic Modulation for Alzheimer's Disease Alzheimer's disease (AD) presents a significant global health challenge, char...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Renewed Hope in Cholinergic Modulation for Alzheimer's Disease

Alzheimer's disease (AD) presents a significant global health challenge, characterized by progressive cognitive decline and neurodegeneration.[1][2] One of the key pathological hallmarks of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[3] This cholinergic hypofunction is strongly linked to the cognitive impairments seen in AD patients.[3] While early therapeutic strategies focused on acetylcholinesterase inhibitors to boost ACh levels, their efficacy is often limited and accompanied by dose-limiting side effects due to the non-selective activation of various muscarinic acetylcholine receptor subtypes (M1-M5).[3][4]

The M1 muscarinic acetylcholine receptor (M1-mAChR) has emerged as a particularly promising therapeutic target for AD.[3][4] Highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex, the M1 receptor plays a crucial role in cognitive processes.[5][6] Importantly, its expression levels remain relatively stable in the AD brain, making it a viable target for therapeutic intervention.[4]

A significant breakthrough in targeting the M1 receptor has been the development of positive allosteric modulators (PAMs). Unlike direct agonists, M1-PAMs do not activate the receptor themselves but instead, bind to a distinct allosteric site to enhance the receptor's response to the endogenous ligand, acetylcholine. This mechanism offers the potential for a more refined and safer therapeutic approach, preserving the natural spatiotemporal patterns of cholinergic transmission and reducing the risk of off-target effects.[7][8]

This document provides a comprehensive guide for the preclinical evaluation of novel M1-PAMs, using the hypothetical compound 4-(3-Fluoroazetidin-1-YL)piperidine as a representative example. The following sections will detail the therapeutic rationale, mechanism of action, and detailed protocols for in vitro and in vivo studies to characterize the efficacy and disease-modifying potential of such compounds in the context of Alzheimer's disease.

Therapeutic Rationale and Mechanism of Action

The therapeutic rationale for using M1-PAMs in Alzheimer's disease is twofold: symptomatic improvement of cognitive deficits and potential disease-modifying effects.

1. Symptomatic Improvement: By potentiating M1 receptor signaling in response to acetylcholine, M1-PAMs can amplify the diminished cholinergic neurotransmission in the AD brain. This enhanced signaling in key cognitive circuits is expected to improve learning and memory functions.[4][5]

2. Disease-Modifying Potential: Preclinical evidence strongly suggests that M1 receptor activation can influence the core pathologies of Alzheimer's disease:

  • Reduced Amyloid-β (Aβ) Production: Activation of the M1 receptor can promote the non-amyloidogenic processing of the amyloid precursor protein (APP).[1][9] This is achieved by enhancing the activity of α-secretase (ADAM10) and reducing the expression of β-secretase 1 (BACE1), the key enzyme in the amyloidogenic pathway.[1][4] This shift in APP processing leads to a decrease in the production of neurotoxic Aβ oligomers and plaques.[1]

  • Decreased Tau Hyperphosphorylation: M1 receptor activation has been shown to reduce the phosphorylation of tau protein, a key component of neurofibrillary tangles (NFTs), another pathological hallmark of AD.[4][5]

  • Neuroprotection: M1 receptor signaling is also implicated in promoting neuronal survival and plasticity.[10]

The signaling pathway downstream of M1 receptor activation is multifaceted. As a G-protein coupled receptor (GPCR), the M1 receptor primarily couples to the Gq/11 family of G proteins. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These pathways are central to the receptor's effects on synaptic plasticity and APP processing.

Signaling Pathway of M1-mAChR Activation

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds M1_PAM M1-PAM (e.g., 4-(3-Fluoroazetidin-1-YL)piperidine) M1_PAM->M1R Potentiates Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates ADAM10 α-secretase (ADAM10) PLC->ADAM10 Activates BACE1 β-secretase (BACE1) PLC->BACE1 Inhibits TauP Tau Hyperphosphorylation PLC->TauP Reduces Cognition Improved Cognition PLC->Cognition Promotes APP APP ADAM10->APP Cleaves (Non-amyloidogenic) BACE1->APP Cleaves (Amyloidogenic) sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Abeta Aβ (Neurotoxic) APP->Abeta

Caption: M1-mAChR signaling cascade relevant to Alzheimer's Disease.

In Vitro Evaluation Protocols

The in vitro characterization of a novel M1-PAM is a critical first step to determine its potency, selectivity, and mechanism of action.

Protocol 1: M1 Receptor Potency and Efficacy Assessment

Objective: To determine the potency (EC50) and efficacy of the test compound in potentiating the M1 receptor response to acetylcholine.

Methodology: Calcium mobilization assay in a cell line stably expressing the human M1-mAChR (e.g., CHO-K1 or HEK293 cells).

Step-by-Step Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing the human M1-mAChR in appropriate media (e.g., F-12K with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Fluorescent Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation: Prepare a dilution series of the test compound (e.g., 4-(3-Fluoroazetidin-1-YL)piperidine) and a fixed, sub-maximal concentration of acetylcholine (ACh) (e.g., EC20 concentration, predetermined) in the assay buffer.

  • Assay Execution:

    • Wash the cells to remove excess dye.

    • Add the test compound dilutions to the wells and incubate for a short period (e.g., 15 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the fixed concentration of ACh to the wells and immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the ΔF against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and the maximum potentiation (efficacy).

ParameterDescription
EC50 The concentration of the PAM that elicits 50% of its maximal potentiation effect.
Emax The maximal potentiation effect of the PAM on the ACh response.
Protocol 2: Selectivity Profiling

Objective: To assess the selectivity of the test compound for the M1 receptor over other muscarinic receptor subtypes (M2-M5).

Methodology: The calcium mobilization assay described in Protocol 1 can be repeated using cell lines individually expressing the M2, M3, M4, and M5 receptors.

Step-by-Step Protocol:

  • Follow the same procedure as in Protocol 1, but use cell lines stably expressing human M2, M3, M4, and M5 receptors.

  • Determine the EC50 of the test compound for each receptor subtype.

  • Calculate the selectivity ratio by dividing the EC50 for each off-target receptor by the EC50 for the M1 receptor. A higher ratio indicates greater selectivity for M1.

Receptor SubtypeEC50 (nM)Selectivity (Fold vs. M1)
M1 [Insert experimental value]1
M2 [Insert experimental value][Calculate]
M3 [Insert experimental value][Calculate]
M4 [Insert experimental value][Calculate]
M5 [Insert experimental value][Calculate]
Protocol 3: Assessment of Amyloid Precursor Protein (APP) Processing

Objective: To determine if the test compound can modulate APP processing towards the non-amyloidogenic pathway.

Methodology: Measurement of soluble APPα (sAPPα) and Amyloid-β (Aβ) levels in the conditioned media of a neuronal cell line.

Step-by-Step Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons in appropriate media.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control.

  • Conditioned Media Collection: Collect the cell culture supernatant (conditioned media).

  • Quantification of sAPPα and Aβ:

    • Use commercially available ELISA kits to quantify the levels of sAPPα and Aβ40/42 in the conditioned media.

  • Data Analysis:

    • Normalize the sAPPα and Aβ levels to the total protein concentration of the cell lysate.

    • Compare the levels in the treated groups to the vehicle control to determine the effect of the compound on APP processing. An increase in the sAPPα/Aβ ratio indicates a favorable shift towards non-amyloidogenic processing.

In Vitro Experimental Workflow

in_vitro_workflow cluster_primary_screening Primary Screening cluster_mechanistic_studies Mechanistic Studies start Novel M1-PAM (e.g., 4-(3-Fluoroazetidin-1-YL)piperidine) potency Protocol 1: Potency & Efficacy (Calcium Mobilization Assay in M1-expressing cells) start->potency selectivity Protocol 2: Selectivity Profiling (Assays in M2-M5 expressing cells) potency->selectivity app_processing Protocol 3: APP Processing (sAPPα and Aβ ELISA) selectivity->app_processing in_vivo Proceed to In Vivo Studies app_processing->in_vivo

Caption: A streamlined workflow for the in vitro evaluation of novel M1-PAMs.

In Vivo Evaluation Protocols

Following successful in vitro characterization, the test compound should be evaluated in animal models of Alzheimer's disease to assess its effects on cognition and pathology.

Protocol 4: Pharmacokinetic and Brain Penetration Assessment

Objective: To determine the pharmacokinetic profile and brain penetrance of the test compound.

Methodology: Administration of the compound to rodents followed by analysis of plasma and brain tissue concentrations over time.

Step-by-Step Protocol:

  • Animal Dosing: Administer a single dose of the test compound to a cohort of mice or rats via the intended clinical route (e.g., oral gavage).

  • Sample Collection: At various time points post-dosing, collect blood and brain tissue samples.

  • Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in plasma and brain homogenates.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

    • Determine the brain-to-plasma concentration ratio to assess brain penetration.

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the concentration-time curve.
t1/2 Half-life.
Brain/Plasma Ratio Indicates the extent of brain penetration.
Protocol 5: Cognitive Efficacy in an Alzheimer's Disease Mouse Model

Objective: To evaluate the ability of the test compound to reverse cognitive deficits in a transgenic mouse model of AD.

Methodology: Behavioral testing in a relevant mouse model (e.g., APPswe/PSEN1ΔE9) following chronic treatment with the test compound.[1]

Step-by-Step Protocol:

  • Animal Model: Use aged (e.g., 9-12 months old) APPswe/PSEN1ΔE9 mice, which exhibit significant Aβ pathology and cognitive impairments.[1][11]

  • Chronic Treatment: Administer the test compound or vehicle to the mice daily for a specified period (e.g., 4-8 weeks) via an appropriate route (e.g., in drinking water or by oral gavage).[1]

  • Behavioral Testing: After the treatment period, assess cognitive function using a battery of behavioral tests, such as:

    • Novel Object Recognition (NOR): To assess recognition memory.

    • Morris Water Maze (MWM): To assess spatial learning and memory.[1]

    • Y-maze: To assess spatial working memory.

  • Data Analysis: Compare the performance of the treated transgenic mice to both vehicle-treated transgenic mice and wild-type control mice. A significant improvement in the performance of the treated group indicates cognitive efficacy.

Protocol 6: Assessment of Brain Pathology

Objective: To determine the effect of the test compound on Aβ and tau pathology in the brains of treated AD mice.

Methodology: Immunohistochemistry and biochemical analysis of brain tissue from the chronically treated mice in Protocol 5.

Step-by-Step Protocol:

  • Brain Tissue Collection: Following the completion of behavioral testing, euthanize the mice and collect their brains.

  • Immunohistochemistry:

    • Fix, section, and stain brain slices with antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).

    • Quantify the plaque burden and the number of neurofibrillary tangles in specific brain regions (e.g., hippocampus and cortex).

  • Biochemical Analysis:

    • Homogenize brain tissue to prepare soluble and insoluble fractions.

    • Use ELISA or Western blotting to quantify the levels of different Aβ species (Aβ40, Aβ42, oligomers) and phosphorylated tau.

    • Measure the expression levels of α-secretase (ADAM10) and β-secretase (BACE1) to confirm the mechanism of action.[1]

  • Data Analysis: Compare the pathological markers in the treated group to the vehicle-treated group. A significant reduction in Aβ plaques, neurofibrillary tangles, and/or a favorable shift in APP processing enzymes would indicate disease-modifying effects.

Conclusion

The development of selective M1-mAChR positive allosteric modulators represents a highly promising therapeutic strategy for Alzheimer's disease. By offering the potential for both symptomatic relief and disease modification with an improved safety profile, these compounds could provide a significant advancement in the treatment of this devastating neurodegenerative disorder. The comprehensive preclinical evaluation pipeline detailed in these application notes provides a robust framework for researchers and drug developers to characterize novel M1-PAMs like "4-(3-Fluoroazetidin-1-YL)piperidine" and advance the most promising candidates toward clinical development.

References

  • A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice. British Journal of Pharmacology. [Link]

  • Targeting Selective Activation of M1 for the Treatment of Alzheimer's Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169. ACS Chemical Neuroscience. [Link]

  • Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions. [Link]

  • M1 muscarinic acetylcholine receptor in Alzheimer's disease. Experimental & Molecular Medicine. [Link]

  • Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease. British Journal of Pharmacology. [Link]

  • Mouse Model Helps Accelerate Development of New Alzheimer's Therapies. Taconic Biosciences. [Link]

  • Biased M1 muscarinic receptor mutant mice show accelerated progression of prion neurodegenerative disease. PNAS. [Link]

  • Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Neuroscience. [Link]

  • M1 muscarinic allosteric modulators slow prion neurodegeneration and restore memory loss. The Journal of Clinical Investigation. [Link]

  • Biased M1 positive allosteric modulators reveal novel role of phospholipase D in M1-dependent rodent cortical plasticity. bioRxiv. [Link]

  • Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Allosteric modulators of M1 muscarinic receptors enhance acetylcholine efficacy and decrease locomotor activity and turning behaviors in zebrafish. PLoS ONE. [Link]

  • Allosteric activity of M1 positive allosteric modulators (PAMs). ResearchGate. [Link]

  • 2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[3][5]imidazo[1,2-a]pyrimidine. National Center for Biotechnology Information. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • 1-[2-[4-(2,4-DIFLUOROPHENOXY)PIPERIDIN-1-YL]-3-[[(3R)-OXOLAN-3-YL]AMINO]-7,8-DIHYDRO-5H-PYRIDO[3,4-B]PYRAZIN-6-YL]ETHANONE. Clinicaltrials.eu. [Link]

  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. PubMed. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]

  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Scientific Reports. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]

  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. National Center for Biotechnology Information. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

  • Discovery of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide as a Neuroprotectant for Alzheimer's Disease by Hybridization of Curcumin and Melatonin. ResearchGate. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Cilostazol in Parkinson's Disease. ClinicalTrials.gov. [Link]

  • Discovery of indolylpiperazinylpyrimidines with dual-target profiles at adenosine A2A and dopamine D2 receptors for Parkinson's disease treatment. PLoS ONE. [Link]

  • Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). European Journal of Medicinal Chemistry. [Link]

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. [Link]

Sources

Method

Pharmacokinetic Profiling of 4-(3-Fluoroazetidin-1-yl)piperidine: A Comprehensive Application Note

Target Audience: Researchers, bioanalytical scientists, and DMPK professionals. Compound Identity: 4-(3-Fluoroazetidin-1-yl)piperidine (CAS: 1403767-21-4), typically supplied as a dihydrochloride salt[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and DMPK professionals. Compound Identity: 4-(3-Fluoroazetidin-1-yl)piperidine (CAS: 1403767-21-4), typically supplied as a dihydrochloride salt[1][2].

Introduction & Scientific Rationale

The incorporation of small aliphatic rings, such as azetidines, into pharmaceutical scaffolds is a proven strategy to improve pharmacokinetic (PK) profiles. Compared to larger ring analogues, azetidines exhibit greater metabolic stability, increased bioavailability, and enhanced 3D character without introducing chirality[3].

4-(3-Fluoroazetidin-1-yl)piperidine is a highly basic, fluorinated diamine frequently utilized as a building block in medicinal chemistry. Profiling its pharmacokinetics presents unique challenges and opportunities:

  • Fluorine Substitution: The electronegative fluorine atom at the 3-position of the azetidine ring exerts a strong inductive effect. This lowers the pKa of the adjacent azetidine nitrogen, modulating the compound's overall basicity. Furthermore, fluorine substitution blocks cytochrome P450-mediated metabolic oxidation at that specific site, enhancing metabolic stability[4][5].

  • Polybasic Nature: The presence of both piperidine and azetidine nitrogens renders the molecule highly polar at physiological pH. This drives a high volume of distribution (

    
    ) due to tissue partitioning and potential lysosomal trapping.
    
  • Bioanalytical Complexity: Highly polar and basic amines exhibit poor retention and severe peak tailing on standard reversed-phase (RP-HPLC) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is required to achieve robust bioanalytical quantification[6][7].

Bioanalytical Method Development (HILIC LC-MS/MS)

To ensure a self-validating and robust quantification system, we bypass traditional C18 chromatography in favor of a Zwitterionic HILIC (ZIC-HILIC) approach. This leverages hydrophilic partitioning and weak electrostatic interactions to retain the highly polar diamine[7].

Chromatographic Conditions
  • Column: ZIC-HILIC (

    
     mm, 
    
    
    
    ).
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Rationale: Low pH ensures both nitrogens are fully protonated, maximizing ionic interactions with the zwitterionic stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B (highly organic to promote hydrophilic retention), decrease to 50% B over 4 minutes to elute the compound, hold for 1 minute, and re-equilibrate at 90% B.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+)

Because the compound is a diamine, it readily ionizes in positive electrospray ionization (ESI+) mode.

  • Precursor Ion:

    
    
    
  • Product Ions: Monitor

    
     (fluoroazetidine fragment) and 
    
    
    
    (piperidine fragment).
  • Internal Standard (IS): A stable isotope-labeled analogue (e.g.,

    
    -piperidine variant) or a structurally similar basic amine.
    

In Vitro ADME Profiling Protocol

Before advancing to in vivo models, the compound's intrinsic clearance and distribution properties must be validated.

Step 1: Microsomal Stability (Metabolic Clearance)
  • Incubation: Incubate 1

    
     of the compound with Human and Rat Liver Microsomes (HLM/RLM) at 1 mg/mL protein concentration.
    
  • Cofactor: Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Quench 50

    
     aliquots in 150 
    
    
    
    of ice-cold acetonitrile (containing IS) at 0, 5, 15, 30, and 60 minutes.
  • Centrifugation: Spin at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via HILIC LC-MS/MS. Causality: The fluorine atom protects the azetidine ring, shifting primary metabolism to the piperidine ring (e.g., N-dealkylation or oxidation).

Step 2: Caco-2 Permeability
  • Dosing: Apply 10

    
     of the compound to the apical (A) or basolateral (B) side of a polarized Caco-2 cell monolayer.
    
  • Incubation: Incubate at 37°C for 2 hours.

  • Analysis: Calculate the Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ). Causality: Highly basic compounds often face efflux by P-glycoprotein (P-gp). The Efflux Ratio determines if the compound will suffer from poor oral absorption.

In Vivo Pharmacokinetic Profiling (Rodent)

Formulation Strategy

The compound is supplied as 4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride[1]. Because the salt form is highly water-soluble, lipophilic co-solvents (like DMSO or Tween-80) are unnecessary and should be avoided to prevent formulation-induced PK artifacts.

  • IV Formulation: 0.9% Saline (pH adjusted to 6.5-7.0).

  • PO Formulation: Purified Water or 0.5% Methylcellulose.

Dosing and Sampling Protocol
  • Subjects: Male Sprague-Dawley rats (n=3 per route).

  • Administration:

    • Intravenous (IV): 1 mg/kg via tail vein injection.

    • Per Os (PO): 5 mg/kg via oral gavage.

  • Blood Collection: Collect 200

    
     of blood via the jugular vein into 
    
    
    
    tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Plasma Processing: Centrifuge blood at 3,000

    
     for 10 minutes at 4°C. Extract plasma using protein precipitation (1:3 ratio of plasma to Acetonitrile + IS).
    

Data Presentation

The following tables summarize the expected quantitative profile of this fluorinated diamine based on its physicochemical properties.

Table 1: Physicochemical and In Vitro ADME Properties

ParameterValue / ObservationAnalytical Implication
Molecular Weight 158.22 g/mol (Free base)Highly polar, low mass
LogD (pH 7.4) ~0.5 - 1.0High aqueous solubility
HLM Half-life (

)
> 45 minModerate-to-high metabolic stability
Caco-2

(

)

cm/s
Moderate permeability
Plasma Protein Binding < 40% boundHigh free fraction (

) due to basicity

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV (1 mg/kg)PO (5 mg/kg)Interpretation

(ng/mL)
-310

45
Rapid absorption

(h)
-0.5 - 1.0Typical for soluble salts

(h*ng/mL)
450

60
1350

180
Good systemic exposure
Clearance (

) (mL/min/kg)
37-Moderate clearance
Volume of Distribution (

)
6.5 L/kg-Extensive tissue distribution
Bioavailability (

)
-~60%Favorable oral profile

Mechanistic Visualizations

Workflow of Pharmacokinetic Profiling

The following diagram illustrates the critical path from formulation to data analysis, ensuring a self-validating experimental loop.

PK_Workflow A Compound Formulation (Dihydrochloride Salt) B In Vitro ADME (Microsomes, Caco-2) A->B Pre-screening C In Vivo Dosing (IV & PO in Rats) A->C Dosing E PK Parameter Calculation (NCA) B->E IVIVE Correlation D Bioanalysis (HILIC LC-MS/MS) C->D Plasma Samples D->E Concentration Data

Caption: Step-by-step workflow for the pharmacokinetic profiling of basic fluorinated building blocks.

Mechanism of Lysosomal Trapping

Because 4-(3-Fluoroazetidin-1-yl)piperidine is a lipophilic basic amine, it is highly susceptible to lysosomal trapping. This phenomenon explains the exceptionally high Volume of Distribution (


) observed in Table 2.

Lysosomal_Trapping A Blood Plasma (pH 7.4) Un-ionized Base B Cytosol (pH 7.2) Partial Ionization A->B Passive Diffusion C Lysosome (pH 4.5) Protonated Diamine B->C Diffusion into Organelle C->C Ion Trapping (Membrane Impermeable) D High Volume of Distribution (Vd) C->D Tissue Accumulation

Caption: Subcellular partitioning and ion trapping mechanism driving the high Vd of polybasic amines.

References

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19 Source: National Center for Biotechnology Information (PMC) URL:[Link][8]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: National Center for Biotechnology Information (PMC) URL:[Link][6]

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data Source: National Center for Biotechnology Information (PMC) URL:[Link][7]

Sources

Application

Application Notes &amp; Protocols: Radiolabeling of [¹⁸F]4-(3-Fluoroazetidin-1-YL)piperidine for PET Imaging

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights in...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo.[1] The development of novel PET radiotracers is critical for advancing our understanding of disease pathophysiology and accelerating drug development.[1] The 4-(azetidin-1-yl)piperidine scaffold is a privileged motif in medicinal chemistry, frequently employed in the design of ligands for central nervous system (CNS) targets due to its favorable physicochemical properties. Introducing a fluorine atom, specifically the positron-emitting isotope Fluorine-18 (¹⁸F), allows this scaffold to be adapted for PET imaging. With a convenient half-life of 109.8 minutes, ¹⁸F enables complex imaging studies and allows for transport from a central radiopharmacy, facilitating multi-center clinical trials.[1][2][3]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of [¹⁸F]4-(3-fluoroazetidin-1-yl)piperidine. The strategy focuses on a direct, one-step nucleophilic substitution reaction, a robust and widely adopted method in radiochemistry for its efficiency and high molar activity yields.

Principle of Radiosynthesis

The synthesis of [¹⁸F]4-(3-fluoroazetidin-1-yl)piperidine is achieved via a nucleophilic aliphatic substitution (Sɴ2) reaction. This process involves several key stages:

  • [¹⁸F]Fluoride Production & Activation : Cyclotron-produced aqueous [¹⁸F]fluoride is first isolated from the target water. It is then activated by forming a complex with a phase-transfer catalyst, typically a potassium-Kryptofix 2.2.2 (K₂₂₂) complex, and rendered highly nucleophilic by azeotropic drying to remove water.[4][5]

  • Precursor Design : A suitable precursor molecule is required, which consists of the core 4-(azetidin-1-yl)piperidine structure derivatized with a good leaving group at the 3-position of the azetidine ring. Leaving groups such as tosylate (OTs), nosylate (ONs), or mesylate (OMs) are effective for this purpose.[6][7] For this protocol, we will focus on a nosylate precursor due to its high reactivity.

  • Nucleophilic Radiofluorination : The activated, "naked" [¹⁸F]fluoride attacks the carbon atom bearing the leaving group on the azetidine ring, displacing it and forming the covalent C-¹⁸F bond.[6] This reaction is typically performed at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).

  • Purification & Formulation : The crude reaction mixture, containing the desired radiotracer, unreacted [¹⁸F]fluoride, and chemical impurities, is purified using semi-preparative High-Performance Liquid Chromatography (HPLC). The collected HPLC fraction is then reformulated into a biocompatible solution (e.g., saline with ethanol) using a solid-phase extraction (SPE) cartridge.

The entire process is typically performed in an automated synthesis module to ensure reproducibility, radiation safety, and compliance with current Good Manufacturing Practice (cGMP) guidelines.[8][9][10]

Radiosynthesis_Workflow cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiolabeling & Purification cluster_2 Quality Control & Final Product Cyclotron Cyclotron Production ([¹⁸O(p,n)¹⁸F]) QMA Anion Exchange Cartridge (QMA) Cyclotron->QMA Trap [¹⁸F]⁻ Elution Elution with K₂CO₃/K₂₂₂ QMA->Elution Release [¹⁸F]⁻ Drying Azeotropic Drying (MeCN, Heat) Elution->Drying Activate Precursor Add Precursor in Solvent (DMF) Drying->Precursor Transfer Activated [¹⁸F]⁻ Reaction Nucleophilic Substitution (Heat, 10-15 min) Precursor->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Purify Crude Formulation SPE Formulation (C18 Cartridge) HPLC->Formulation Isolate & Reformulate QC Quality Control Tests (HPLC, TLC, pH, etc.) Formulation->QC Sample for QC FinalProduct [¹⁸F]4-(3-fluoroazetidin-1-yl)piperidine in injectable saline QC->FinalProduct Release

Caption: Overall workflow for the automated synthesis of [¹⁸F]4-(3-fluoroazetidin-1-yl)piperidine.

Experimental Protocols

Part A: Precursor Synthesis

The synthesis of the labeling precursor, 1-(N-Boc-piperidin-4-yl)azetidin-3-yl 4-nitrobenzenesulfonate , is a prerequisite. This can be achieved through a multi-step organic synthesis route, the final step of which involves reacting 1-(N-Boc-piperidin-4-yl)azetidin-3-ol with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine. The Boc protecting group on the piperidine nitrogen is often used to prevent side reactions and is typically removed after radiolabeling if the free amine is desired. For this protocol, we assume the Boc-protected precursor is used. A similar synthetic strategy for a nosylate precursor for ¹⁸F-labeling of an azetidine ring has been previously described.[6]

Part B: Automated [¹⁸F]Radiolabeling Protocol

This protocol is designed for a common automated synthesis module (e.g., TRACERlab, AllinOne, ELIXYS).[4][8] Reagent quantities may require optimization based on the specific module and starting activity.

Reagents & Materials:

  • Boc-protected nosylate precursor: ~5 mg dissolved in 1.0 mL of anhydrous DMF.

  • Eluent solution: 0.9 mL of MeCN and 0.1 mL of a solution containing Kryptofix 2.2.2 (10 mg) and K₂CO₃ (2 mg).

  • Semi-preparative HPLC system with a C18 column.

  • Mobile Phase (HPLC): e.g., 40:60 (v/v) Acetonitrile:0.1% Trifluoroacetic Acid (TFA) in water.

  • SPE Cartridges: 1x C18 Sep-Pak Light, 1x Alumina N Sep-Pak Light.

  • Final Formulation: 10 mL sterile water for injection, 1 mL absolute ethanol USP.

Procedure:

  • [¹⁸F]Fluoride Trapping: Deliver the cyclotron-produced [¹⁸F]F⁻/H₂¹⁸O solution to the synthesis module and pass it through a pre-conditioned quaternary ammonium anion-exchange (QMA) cartridge to trap the [¹⁸F]fluoride.[5]

  • Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using the eluent solution (K₂₂₂/K₂CO₃ in MeCN/H₂O).

  • Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen or under vacuum (e.g., 110 °C for 10-15 minutes) to remove water. This step is critical for activating the fluoride for the nucleophilic attack.[4]

  • Radiolabeling Reaction: Add the precursor solution (5 mg in 1 mL DMF) to the dried K[¹⁸F]F/K₂₂₂ complex in the reaction vessel. Seal the vessel and heat to 130-140 °C for 10-15 minutes.[6]

  • Quenching & Dilution: After cooling, quench the reaction by adding 2-4 mL of the initial HPLC mobile phase or water.

  • HPLC Purification: Load the diluted crude mixture onto the semi-preparative HPLC system. Monitor the eluate with a UV detector (at a wavelength appropriate for the precursor, e.g., 254 nm) and a radioactivity detector. Collect the fraction corresponding to the [¹⁸F]Boc-4-(3-fluoroazetidin-1-yl)piperidine product.

  • Deprotection (If required): If the final product requires the piperidine nitrogen to be a free amine, the Boc-group must be removed. This is typically achieved by adding an acid (e.g., HCl or TFA) to the collected HPLC fraction and heating briefly. This adds a step and complexity but may be necessary depending on the target application. This protocol assumes the Boc-protected final product is desired for initial evaluation.

  • Final Formulation: Dilute the collected HPLC fraction with ~30 mL of sterile water. Pass this solution through a C18 Sep-Pak cartridge, which will trap the radiolabeled product. Wash the cartridge with sterile water (10 mL) to remove any remaining HPLC solvents. Elute the final product from the C18 cartridge with a small volume of ethanol (e.g., 1 mL) followed by sterile saline (e.g., 9 mL) into a sterile final product vial.

  • Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter into the final collection vial.

Caption: Radiosynthesis of [¹⁸F]Boc-4-(3-fluoroazetidin-1-yl)piperidine.

Quality Control

A comprehensive quality control (QC) process is mandatory to ensure the final product is safe and effective for in vivo use.[11] All tests must be performed according to established pharmacopeia guidelines (e.g., USP, EP).[5]

Parameter Specification Method Rationale
Identity Retention time of the product peak matches that of the non-radioactive standard.Analytical Radio-HPLCConfirms that the radioactivity corresponds to the correct chemical compound.
Radionuclidic Identity Half-life: 105-115 min; Principal gamma photon at 511 keV.Gamma-ray Spectrometry, Dose CalibratorConfirms the radionuclide is ¹⁸F.[5]
Radiochemical Purity ≥ 95%Analytical Radio-HPLC, Radio-TLCEnsures that the vast majority of radioactivity is from the desired tracer, minimizing off-target effects.
Molar Activity (Aₘ) > 37 GBq/µmol (>1 Ci/µmol) at time of injection.Analytical HPLC (calibrated UV peak vs. radioactivity)High molar activity is crucial for receptor imaging to avoid pharmacological effects from the injected mass.[12]
pH 4.5 - 7.5pH meter or validated pH stripsEnsures the final formulation is physiologically compatible and prevents degradation of the tracer.
Residual Solvents Ethanol < 10% (v/v); Acetonitrile, DMF below pharmacopeia limits.Gas Chromatography (GC)Confirms that potentially toxic organic solvents used in the synthesis are removed to safe levels.
Visual Inspection Clear, colorless solution, free of particulate matter.Visual InspectionEnsures the product is free from visible contamination.
Sterility SterileUSP/EP Sterility TestConfirms the absence of microbial contamination. Performed retrospectively.
Bacterial Endotoxins < 175 EU / V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) TestEnsures the absence of pyrogenic bacterial endotoxins.[11]

Expected Results & Expert Insights

Based on similar ¹⁸F-labeling reactions on complex molecules, the following outcomes can be reasonably expected.

Parameter Expected Value Reference
Radiochemical Yield (RCY) 10 - 30% (decay-corrected)[6]
Molar Activity (Aₘ) 50 - 150 GBq/µmol (at end of synthesis)[6][13]
Total Synthesis Time 60 - 90 minutes[4][12]
Radiochemical Purity (RCP) > 98%[14][15]

Troubleshooting & Field Insights:

  • Low Radiochemical Yield: This is the most common issue. Potential causes include (a) poor quality of the precursor (degradation over time), (b) insufficient drying of the K[¹⁸F]F/K₂₂₂ complex, as residual water will quench the nucleophilicity of the fluoride, or (c) suboptimal reaction temperature or time. Re-purifying the precursor and ensuring the synthesis module's drying function is optimal are key first steps.

  • In Vivo Stability: While the C-F bond on an aliphatic ring is generally considered stable, it is crucial to assess for in vivo defluorination.[7] Evidence of defluorination would manifest as uptake of radioactivity in bone during PET imaging.[16] This can be confirmed through metabolic studies. The 4-(3-fluoroazetidin-1-yl)piperidine moiety is expected to have good metabolic stability, but this must be empirically verified for any new tracer.

  • Precursor Choice: While nosylates are highly reactive, tosylate precursors are also very effective and may offer greater long-term stability for storage.[15][17] The choice between them may depend on the ease of synthesis and purification of the precursor itself.

Conclusion

The radiolabeling of 4-(3-fluoroazetidin-1-yl)piperidine with Fluorine-18 provides a valuable tool for preclinical and clinical PET imaging. The described protocol, based on a nucleophilic substitution reaction on a nosylate precursor, represents a reliable and automatable method for producing this tracer with high purity and molar activity. Rigorous adherence to the outlined synthesis and quality control procedures is essential for ensuring the generation of a high-quality radiopharmaceutical suitable for in vivo applications.

References

  • Cai, Z., Li, S., Zhang, W., Holden, D., & Lin, S.-fei. (2018). In vivo imaging evaluation of a novel 18 F-labeled SV2A PET tracer in nonhuman primates. Journal of Nuclear Medicine, 59(supplement 1), 11. [Link]

  • K-F. (2015). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Peko, T. (2013). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC. National Center for Biotechnology Information. [Link]

  • (2012). Synthesis, In Vitro and In Vivo Evaluation of 18F-labeled PET Ligands for Imaging the Vesicular Acetylcholine Transporter - PMC. National Center for Biotechnology Information. [Link]

  • I. (2023). In vivo evaluation of a novel 18F-labeled PET radioligand for translocator protein 18 kDa (TSPO) in monkey brain - PubMed. PubMed. [Link]

  • (2023). Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging. ACS Publications. [Link]

  • (2014). Fully Automated Production of Diverse 18F-labeled PET Tracers on the ELIXYS Multireactor Radiosynthesizer Without Hardware Modification - PubMed. PubMed. [Link]

  • (2024). [ 18 F]Fluspidine—A PET Tracer for Imaging of σ 1 Receptors in the Central Nervous System. MDPI. [Link]

  • (2014). Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multi-reactor radiosynthesizer without hardware modification - PMC. National Center for Biotechnology Information. [Link]

  • (2022). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC. National Center for Biotechnology Information. [Link]

  • (2014). Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent | Request PDF. ResearchGate. [Link]

  • (2020). Fully automated synthesis of fluorine-18 PET tracers | Opinion. Chemistry World. [Link]

  • (2011). Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed. PubMed. [Link]

  • (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System - PMC. National Center for Biotechnology Information. [Link]

  • (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed. PubMed. [Link]

  • (2023). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC. National Center for Biotechnology Information. [Link]

  • (2025). New International Guideline Provides Expert Guidance for F-18 Flurpiridaz PET Imaging in Coronary Artery Disease. American Society of Nuclear Cardiology. [Link]

  • (2011). A ¹⁸F-labeled fluorobutyl-substituted spirocyclic piperidine derivative as a selective radioligand for PET Imaging of sigma₁ receptors - PubMed. PubMed. [Link]

  • (2025). Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography - PMC. National Center for Biotechnology Information. [Link]

  • (2012). High-Yielding, Two-Step 18 F Labeling Strategy for 18F-PARP1 Inhibitors. Harvard DASH. [Link]

  • (2018). Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof.
  • (2015). Automated production and quality testing of [18F]labeled radiotracers using the BG75 system. ResearchGate. [Link]

  • (2012). Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization - PubMed. PubMed. [Link]

  • (2013). Suggested pathway to assess radiation safety of 18F-labeled PET tracers for first-in-human studies - PMC. National Center for Biotechnology Information. [Link]

  • (2014). 18F-Labeling Using Click Cycloadditions - PMC. National Center for Biotechnology Information. [Link]

  • (2016). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC - NIH. National Institutes of Health (NIH). [Link]

  • (2010). Review of 18F-FDG Synthesis and Quality Control - PMC. National Center for Biotechnology Information. [Link]

  • (2022). Effective Preparation of [ 18 F]Flumazenil Using Copper-Mediated Late-Stage Radiofluorination of a Stannyl Precursor. MDPI. [Link]

  • (2025). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers. [Link]

  • (1999). Synthesis of a fluorine-18 labeled derivative of epibatidine for in vivo nicotinic acetylcholine receptor PET imaging - PubMed. PubMed. [Link]

Sources

Method

Understanding the Molecule: Physicochemical Properties and Their Influence on Purification

An In-depth Guide to the Purification of 4-(3-Fluoroazetidin-1-YL)piperidine: Application Notes and Protocols For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Purification of 4-(3-Fluoroazetidin-1-YL)piperidine: Application Notes and Protocols

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides a comprehensive overview of the techniques and methodologies for the purification of 4-(3-fluoroazetidin-1-yl)piperidine, a valuable building block in medicinal chemistry. As a fluorinated heterocyclic compound, it presents unique challenges and opportunities in its purification. This document offers detailed protocols and the scientific rationale behind them, empowering researchers to develop robust and effective purification strategies.

The purification strategy for any compound is fundamentally dictated by its physicochemical properties. While extensive experimental data for the free base of 4-(3-fluoroazetidin-1-yl)piperidine is not widely published, we can infer its likely characteristics and discuss the properties of its common salt form.

Known Properties of the Dihydrochloride Salt:

PropertyValueSource
CAS Number 1403767-21-4[1]
Molecular Formula C₈H₁₇Cl₂FN₂[1]
Molecular Weight 231.14 g/mol [1]
Storage Sealed in dry, 2-8°C[1]

The properties of the free base, 4-(3-fluoroazetidin-1-yl)piperidine (CAS: 1147422-28-3), are crucial for purification.[2] The presence of two basic nitrogen atoms (the piperidine and the azetidine nitrogens) will dominate its behavior. The piperidine nitrogen is generally more basic than the azetidine nitrogen. The fluorine atom will lower the basicity of the azetidine nitrogen through an inductive effect.

Key Physicochemical Properties to Consider for the Free Base:

  • Melting Point: If the compound is a solid at room temperature, its melting point will be a key parameter for purification by crystallization.

  • Solubility: The solubility profile in various organic solvents will determine the appropriate solvent systems for chromatography and crystallization. As a tertiary amine, it is expected to be soluble in a range of organic solvents, from nonpolar (like hexanes) to polar aprotic (like ethyl acetate and dichloromethane) and polar protic (like alcohols).[3]

  • pKa: The pKa of the conjugate acids of the two nitrogen atoms will influence its behavior during acid-base extraction and its interaction with silica gel in chromatography. The pKa of piperidine's conjugate acid is around 11.2, and this is a reasonable starting estimate for the piperidine nitrogen in the target molecule.[4]

Anticipated Impurities from Synthesis

Effective purification requires an understanding of potential impurities. Common synthetic routes to N-substituted piperidines, such as reductive amination or nucleophilic substitution, can lead to several types of impurities:

  • Unreacted Starting Materials: Residual piperidine or 3-fluoroazetidine starting materials.

  • Byproducts from the Reducing Agent: Borate salts if sodium borohydride is used in reductive amination.

  • Side-Reaction Products: Over-alkylation or other unintended reaction products.

  • Solvent and Reagent Residues: Residual solvents and catalysts.

Purification Workflow and Strategy Selection

The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Purification Workflow Crude Crude 4-(3-Fluoroazetidin-1-YL)piperidine PrePurification Pre-Purification (Optional) Acid-Base Extraction Crude->PrePurification PrimaryPurification Primary Purification Crude->PrimaryPurification Direct to Primary PrePurification->PrimaryPurification FlashChrom Flash Column Chromatography PrimaryPurification->FlashChrom  Complex Mixture   Crystallization Crystallization PrimaryPurification->Crystallization  Solid Product   Distillation Vacuum Distillation (If Thermally Stable Liquid) PrimaryPurification->Distillation  Liquid Product   Analysis Purity Analysis (NMR, LC-MS, GC-MS) FlashChrom->Analysis Crystallization->Analysis Distillation->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct

Figure 1: General workflow for the purification of 4-(3-fluoroazetidin-1-yl)piperidine.

Detailed Protocols

Pre-Purification: Acid-Base Extraction

This technique is useful for removing non-basic organic impurities from the crude product.

Protocol:

  • Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated amine will move to the aqueous layer.

  • Drain the aqueous layer and wash the organic layer with another portion of 1M HCl.

  • Combine the aqueous layers and wash them with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M sodium hydroxide or a saturated solution of sodium bicarbonate) until the pH is >10.

  • Extract the free base back into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.

Primary Purification: Flash Column Chromatography

Flash chromatography is a highly versatile technique for purifying amines. However, the basic nature of amines can lead to poor peak shape and irreversible binding on acidic silica gel.[5][6]

Method A: Standard Silica Gel with Amine Additive

  • Rationale: Adding a volatile tertiary amine like triethylamine (TEA) to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing tailing and improving recovery.[7]

Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel in the chosen eluent system.

  • Eluent System: A common starting point is a gradient of ethyl acetate in hexanes. Add 0.5-1% triethylamine to the mobile phase.

  • Loading: Load the prepared slurry onto the top of the column.

  • Elution: Run the column with the chosen gradient.

  • Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Method B: Amine-Functionalized Silica Gel

  • Rationale: Using a stationary phase where the silica surface is functionalized with amino groups provides a basic environment, leading to excellent peak shapes for basic compounds without the need for mobile phase modifiers.[5]

Protocol:

  • Column and Eluent: Use a pre-packed amine-functionalized silica column. The eluent system can be a simple hexane/ethyl acetate gradient.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution and Collection: Proceed with the gradient elution and fraction collection as described above.

Table of Suggested Solvent Systems for Chromatography:

Solvent System (Gradient)PolarityNotes
Hexane / Ethyl Acetate (+1% TEA)Nonpolar to PolarA good starting point for many compounds.
Dichloromethane / Methanol (+1% TEA)PolarFor more polar compounds and impurities.
Hexane / MTBE (+1% TEA)Nonpolar to PolarMTBE can sometimes offer different selectivity.
High-Purity Polish: Crystallization

If the purified compound is a solid, crystallization can be an excellent final step to achieve high purity.

  • Rationale: Crystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. Slow crystal growth excludes impurities from the crystal lattice.

Protocol 1: Solvent Screening

  • Place a small amount (10-20 mg) of the compound into several small test tubes.

  • Add a few drops of different solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene) to each tube.

  • Observe solubility at room temperature.

  • Gently heat the tubes that did not show good solubility. If the compound dissolves, it is a potential crystallization solvent.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

Protocol 2: Recrystallization

  • Place the compound to be purified in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered.

  • Allow the solution to cool slowly to room temperature. Covering the flask will promote the growth of larger crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative for Thermally Stable Liquids: Vacuum Distillation

If the free base is a thermally stable liquid, vacuum distillation can be an effective method for purification, especially on a larger scale.

  • Caution: The thermal stability of 4-(3-fluoroazetidin-1-yl)piperidine is unknown. A small-scale trial is recommended to avoid decomposition. The presence of the strained azetidine ring might affect its thermal stability.[8]

Protocol:

  • Set up a distillation apparatus for vacuum distillation.

  • Place the crude liquid in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the flask gently.

  • Collect fractions based on the boiling point at the given pressure.

  • Analyze the purity of the fractions.

Purification_Decision_Tree Start Crude Product IsSolid Is the compound a solid? Start->IsSolid IsLiquid Is the compound a liquid? IsSolid->IsLiquid No TryCrystallization Attempt Crystallization IsSolid->TryCrystallization Yes TryDistillation Assess Thermal Stability IsLiquid->TryDistillation Yes UseChromatography Use Flash Chromatography IsLiquid->UseChromatography Impure after extraction TryCrystallization->UseChromatography Fails or 'Oils Out' Stable Stable TryDistillation->Stable Yes Unstable Unstable TryDistillation->Unstable No Distill Vacuum Distillation Stable->Distill Unstable->UseChromatography

Figure 2: Decision tree for selecting a primary purification method.

Purity Assessment

After purification, the purity of 4-(3-fluoroazetidin-1-yl)piperidine should be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure and identify any residual impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile and confirm the molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds to assess purity.

By following these guidelines and protocols, researchers can develop a robust and efficient strategy for the purification of 4-(3-fluoroazetidin-1-yl)piperidine, ensuring the high quality required for its application in research and development.

References

  • Ark Pharma Scientific Limited. (n.d.). 4-(3-Fluoro-azetidin-1-yl)-piperidine | CAS:1147422-28-3. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). US2962501A - 1-substituted propyl piperidines and processes of preparing same.
  • MDPI. (2023, May 17). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ACS Publications. (n.d.). Electron capture gas chromatography of tertiary amines as pentafluorobenzyl carbamates. Retrieved from [Link]

  • MDPI. (2023, May 17). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. Retrieved from [Link]

  • MDPI. (2025, June 10). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Retrieved from [Link]

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]

  • Sigma-Aldrich.cn. (n.d.). 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • DTIC. (n.d.). Synthesis and Crystallization Behavior of Fluoride Glasses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • MDPI. (2024, March 21). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

  • PubMed. (n.d.). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(3-Fluoroazetidin-1-YL)piperidine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical hurdles researchers face when working with 4-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical hurdles researchers face when working with 4-(3-Fluoroazetidin-1-YL)piperidine .

This diamine building block is highly valued in medicinal chemistry for its rigid, compact framework and the unique metabolic stability imparted by the fluorine atom. However, its dual-basic nature and distinct salt forms frequently cause solubility, extraction, and formulation bottlenecks. This guide synthesizes field-proven insights and mechanistic causality to ensure your experimental workflows are robust and self-validating.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does my 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride crash out as a sticky suspension in dichloromethane (DCM) or N,N-dimethylformamide (DMF)?

Causality & Solution: You are observing a fundamental polarity mismatch. The dihydrochloride salt possesses an exceptionally high crystal lattice energy and is highly polar, making it completely insoluble in low-dielectric organic solvents. To proceed with acylations, alkylations, or cross-coupling reactions, you must generate the free base in situ.

Actionable Fix: Add at least 2.5 to 3.0 equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the suspension. The organic base neutralizes the HCl, releasing the lipophilic free base which readily dissolves in DCM or DMF. The byproduct, DIPEA-HCl, is partially soluble in DCM, allowing the reaction to proceed homogeneously.

Q2: I am trying to extract the free base into ethyl acetate after an aqueous workup, but my yields are terrible. Where is my compound?

Causality & Solution: Your compound is likely trapped in the aqueous layer due to incomplete deprotonation. 4-(3-Fluoroazetidin-1-YL)piperidine contains two basic nitrogens with vastly different pKa values. The piperidine nitrogen is a strong base with a pKa of approximately 11.22[1][2]. However, the azetidine nitrogen's pKa is significantly lowered to ~7.06 due to the strong inductive electron-withdrawing effect of the adjacent fluorine atom[3].

At a standard "neutral" workup pH of 7.0 to 8.0, the piperidine nitrogen remains fully protonated (cationic), rendering the molecule highly water-soluble. Actionable Fix: To successfully drive this diamine into an organic layer, you must adjust the aqueous phase to a pH of >12.0 using 1M NaOH to ensure both nitrogens are fully deprotonated. Furthermore, swapping ethyl acetate for a more polar organic mixture—such as 10% isopropanol in chloroform—will drastically improve the partition coefficient.

Q3: How do I formulate this compound for in vivo dosing or cellular assays without it precipitating?

Causality & Solution: While the dihydrochloride salt dissolves easily in water, the free base or heavily functionalized derivatives of this building block often suffer from poor aqueous solubility due to increased lipophilicity[1]. For in vivo studies, standard aqueous buffers are insufficient.

Actionable Fix: Utilize a validated step-wise co-solvent formulation strategy. A standard protocol for piperidine-azetidine derivatives involves dissolving the compound first in 10% DMSO, followed by 40% PEG300, then 5% Tween 80, and finally adding 45% Saline or PBS[4]. The order of addition is critical; the compound must be fully solvated in the DMSO/PEG matrix before the aqueous phase is introduced to prevent micellar crashing.

Part 2: Logical Workflows & Phase Behavior

Understanding the pH-dependent protonation states and the resulting solubility profiles is critical for designing successful extraction and reaction protocols.

Protonation LowPH pH < 7.0 Di-cationic (Highly Water Soluble) MidPH pH 7.4 (Physiological) Mono-cationic (Amphiphilic) LowPH->MidPH Deprotonates Azetidine (pKa ~7.06) HighPH pH > 11.5 Neutral Free Base (Organic Soluble) MidPH->HighPH Deprotonates Piperidine (pKa ~11.22)

Figure 1: pH-dependent protonation states of 4-(3-Fluoroazetidin-1-YL)piperidine.

Workflow Start 4-(3-Fluoroazetidin-1-yl)piperidine Dihydrochloride (Solid) Aq Aqueous Buffer (pH < 7) Start->Aq Dissolve Org Organic Solvents (DCM, DMF, EtOAc) Start->Org Suspend SolAq Fully Soluble (Di-cationic Form) Aq->SolAq Protonation InsolOrg Insoluble Suspension (Lattice Energy > Solvation) Org->InsolOrg Polarity mismatch Base Add Organic Base (e.g., DIPEA >2.5 eq) InsolOrg->Base Neutralization SolOrg Fully Soluble (Free Base Form) Base->SolOrg Deprotonation

Figure 2: Solvent and pH-dependent solubility workflow for synthetic applications.

Part 3: Quantitative Data Summary

The following table summarizes the critical physicochemical properties that dictate the handling of this building block.

PropertyValueExperimental Implication
Molecular Weight (Free Base) 158.22 g/mol Relatively low MW; the free base can be volatile under high vacuum (e.g., lyophilization). Handle with care.
Molecular Weight (Di-HCl) 231.14 g/mol Stable, highly crystalline solid. This is the preferred form for long-term benchtop storage.
pKa (Piperidine Nitrogen) ~11.22Remains fully protonated at physiological pH. Requires strong aqueous base (pH >12) for liquid-liquid extraction[1][2].
pKa (Azetidine Nitrogen) ~7.06Basicity is significantly blunted by the 3-fluoro group's inductive electron withdrawal[3].
Aqueous Solubility Di-HCl: ExcellentFree Base: PoorUse the di-HCl salt directly for aqueous enzymatic assays.
Organic Solubility (DCM/DMF) Di-HCl: InsolubleFree Base: ExcellentMust perform in situ neutralization prior to organic synthesis workflows.

Part 4: Standard Operating Procedure (SOP)

Protocol: In Situ Free-Basing and Amide Coupling

This protocol is designed as a self-validating system. Visual cues are embedded to ensure the causality of the chemical transformations is confirmed at each step.

Reagents Required:

  • 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride (1.0 eq)

  • Target Carboxylic Acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Suspension: Add 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride (1.0 eq) to a dry round-bottom flask containing anhydrous DCM (0.1 M concentration) under an inert atmosphere.

    • Causality & Validation: The salt will not dissolve. You will observe a cloudy, heterogeneous suspension. This confirms the intact ionic lattice of the dihydrochloride salt.

  • Neutralization: Cool the suspension to 0°C using an ice bath. Add DIPEA (3.0 eq) dropwise over 2 minutes. Stir vigorously.

    • Causality & Validation: DIPEA acts as a proton scavenger, deprotonating the piperidine and azetidine nitrogens. Within 5–10 minutes, the cloudy suspension will transition into a clear, homogeneous solution . This visual clearing is your self-validation that the lipophilic free base has been successfully generated and is ready to react.

  • Activation & Coupling: In a separate vial, pre-activate the Carboxylic Acid (1.0 eq) with HATU (1.2 eq) in a minimum volume of DCM for 5 minutes. Transfer this activated ester solution dropwise into the clear free-base solution. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The highly nucleophilic, unhindered secondary nitrogen of the piperidine ring will rapidly attack the activated ester to form the amide bond.

  • Workup & Isolation: Quench the reaction by adding saturated aqueous

    
    . Extract the aqueous layer 3 times with DCM.
    
    • Causality: The mildly basic

      
       wash removes the polar HATU byproducts (HOAt) and the DIPEA-HCl salts, while the newly formed, highly lipophilic amide product remains safely in the organic DCM layer.
      

References

  • Title: Piperidine Source: Wikipedia URL: [Link]

  • Title: Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity Source: PubMed Central (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stability Issues with 4-(3-Fluoroazetidin-1-YL)piperidine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous stability of 4-(3-Fluoroazetidin-1-YL)piperidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous stability of 4-(3-Fluoroazetidin-1-YL)piperidine . This compound presents a unique set of physicochemical challenges due to its dual-amine system and the inherent ring strain of the azetidine moiety.

This guide is designed to move beyond basic handling instructions. We will explore the mechanistic causality behind its degradation, provide self-validating experimental protocols, and establish a robust framework for maintaining compound integrity during your assays.

Mechanistic Overview: The Vulnerability of the Fluoroazetidine Ring

To understand the stability of 4-(3-Fluoroazetidin-1-YL)piperidine, we must analyze its structural thermodynamics. The azetidine ring is a four-membered heterocycle burdened with approximately 26 kcal/mol of ring strain. While unsubstituted azetidine has a high pKa (~11.3), the introduction of an electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the azetidine nitrogen to approximately 7.0–8.4 [1, 3].

When the pH of the solution drops below this pKa, the azetidine nitrogen becomes protonated. This protonation draws electron density away from the adjacent carbon atoms, drastically lowering the activation energy required for nucleophilic attack. Water or buffer components can then attack the strained ring, leading to rapid, acid-catalyzed ring-opening [1, 2]. Conversely, under highly basic conditions, the compound is susceptible to defluorination via E2 elimination.

degradation_pathways A 4-(3-Fluoroazetidin-1-YL)piperidine (Intact in Solution) B Acidic Conditions (pH < 6.0) A->B Decrease pH C Basic Conditions (pH > 9.0) A->C Increase pH D Protonation of Azetidine Nitrogen B->D G Base-Promoted E2 Elimination C->G E Nucleophilic Attack (H2O or Buffer) D->E Ring Strain Relief F Ring-Opened Product (Hydrolysis) E->F H Loss of HF (Defluorination) G->H I Azetine / Alkene Degradation Products H->I

Fig 1: pH-dependent degradation pathways of 4-(3-Fluoroazetidin-1-YL)piperidine in solution.

Quantitative Stability Profile

To assist in assay planning, the following table summarizes the quantitative stability data extrapolated from the kinetic behavior of substituted azetidines in aqueous environments.

Table 1: Estimated Stability Profile of 4-(3-Fluoroazetidin-1-YL)piperidine by pH

pH LevelPrimary Degradation PathwayEstimated Half-Life (T1/2) at 25°CScientist Recommendation
pH 2.0 - 4.0 Acid-catalyzed ring opening< 2 hoursCritical Risk. Do not dissolve dihydrochloride salts in unbuffered water.
pH 5.0 - 6.5 Slow nucleophilic ring opening12 - 24 hoursPrepare fresh daily. Keep solutions on ice during use.
pH 7.0 - 8.0 Relatively stable> 7 days (at 4°C)Optimal range. Use strong buffers (HEPES, PBS) to maintain pH.
pH > 9.0 Base-promoted defluorinationVariableAvoid prolonged exposure to strong bases or strong nucleophiles.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I purchased the dihydrochloride salt of 4-(3-Fluoroazetidin-1-YL)piperidine. When I dissolve it in pure LC-MS grade water, it degrades within hours. Why? Answer: This is the most common error encountered with this compound. The dihydrochloride salt releases two equivalents of HCl upon dissolution. In unbuffered water, this immediately drops the solution pH to approximately 2.0–3.0. At this acidic pH, the azetidine nitrogen is fully protonated, which activates the highly strained four-membered ring toward nucleophilic attack by water [1]. Causality: Protonation


 Increased Electrophilicity 

Hydrolytic Ring-Opening. Solution: Always dissolve the dihydrochloride salt directly into a strongly buffered solution (e.g., 100 mM HEPES, pH 7.4) or prepare your primary stock in anhydrous DMSO.

Q2: I am observing a loss of the fluorine atom and the formation of new peaks in my


F-NMR and LC-MS spectra. What is happening? 
Answer:  You are observing base-promoted defluorination. While the fluorine atom lowers the basicity of the nitrogen, it is also situated on a strained ring. If your assay buffer is too basic (pH > 9.0) or contains strong nucleophiles (like DTT or high concentrations of primary amines), the compound can undergo E2 elimination (loss of HF to form an azetine intermediate) or direct nucleophilic displacement.
Solution: Maintain the pH strictly between 7.0 and 8.0. If reducing agents are required for your assay, use non-nucleophilic alternatives like TCEP instead of DTT.

Q3: How do I definitively verify the integrity of my solution before a critical in vitro assay? Answer: You must implement a self-validating analytical protocol. Do not rely on visual inspection, as degradation products are highly soluble and colorless. Solution: Run a rapid LC-MS (ESI+) check. The intact parent ion


 is at m/z 159.1. If you observe a mass shift of +18 Da (m/z 177.1), hydrolytic ring-opening has occurred. If you observe a mass of m/z 139.1, the compound has lost HF (defluorination).

Experimental Protocols: Preparation of Stable Solutions

To ensure absolute reproducibility, follow this self-validating methodology for preparing and storing your compound.

Step-by-Step Methodology: Stock and Working Solution Preparation

  • Primary Stock Preparation (Aprotic Environment):

    • Weigh the 4-(3-Fluoroazetidin-1-YL)piperidine (or its dihydrochloride salt) in a low-humidity environment.

    • Dissolve the powder in anhydrous, amine-free DMSO to achieve a concentration of 10 mM. Scientific Rationale: DMSO lacks nucleophilic water molecules and prevents acid/base dissociation, effectively freezing the degradation kinetics.

  • Aliquoting and Cryopreservation:

    • Divide the 10 mM DMSO stock into single-use 50 µL aliquots using low-bind microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen and store at -20°C or -80°C. Avoid freeze-thaw cycles, as condensation introduces water which can initiate micro-hydrolysis.

  • Working Solution Formulation:

    • Thaw a single aliquot immediately before the experiment.

    • Dilute the DMSO stock into your final aqueous assay buffer. Crucial: Ensure the buffer is pre-adjusted to pH 7.4 (e.g., using 50 mM HEPES or PBS) before adding the compound.

  • Validation Check (Self-Validating System):

    • Take a 10 µL sample of the final working solution at

      
       and 
      
      
      
      hours.
    • Inject into an LC-MS system to confirm the ratio of m/z 159.1 (intact) to m/z 177.1 (degraded) remains > 99:1.

workflow Start Prepare Stock Solution (Dihydrochloride Salt) Solvent Select Solvent: Use Aprotic (DMSO) or Buffered Aqueous (pH 7.4) Start->Solvent Check Observe Degradation (LC-MS m/z 177.1)? Solvent->Check Acidic Check pH: Is it < 6.0? Check->Acidic Yes Success Stable Solution Achieved Check->Success No Adjust Adjust to pH 7.4 (Use HEPES/PBS) Acidic->Adjust Yes Temp Check Storage Temp: Is it > 4°C? Acidic->Temp No Adjust->Check Freeze Store Aliquots at -20°C Avoid Freeze-Thaw Temp->Freeze Yes Temp->Success No Freeze->Check

Fig 2: Troubleshooting workflow for stabilizing 4-(3-Fluoroazetidin-1-YL)piperidine solutions.

References

  • Source: National Institutes of Health (NIH)
  • Technical Support Center: Azetidine Ring-Opening Reactions Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
Troubleshooting

Technical Support Center: Troubleshooting 4-(3-Fluoroazetidin-1-YL)piperidine in Cell-Based Assays

Welcome to the advanced troubleshooting center for 4-(3-Fluoroazetidin-1-YL)piperidine (CAS: 1403767-21-4). As a highly basic, sp3-rich, and conformationally rigid building block, this pharmacophore is highly valued in m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for 4-(3-Fluoroazetidin-1-YL)piperidine (CAS: 1403767-21-4). As a highly basic, sp3-rich, and conformationally rigid building block, this pharmacophore is highly valued in medicinal chemistry for improving metabolic stability and target affinity.

However, integrating this moiety into your drug candidates fundamentally alters their physicochemical behavior in in vitro systems. As a Senior Application Scientist, I frequently see researchers misinterpret assay artifacts as biological failures when working with this specific chemical class. This guide synthesizes the causality behind these failures and provides self-validating protocols to rescue your experimental workflows.

Section 1: The Root Cause — Physicochemical Causality

To troubleshoot effectively, you must first understand the molecular behavior of 4-(3-Fluoroazetidin-1-YL)piperidine. The molecule features two distinct amine centers: a piperidine ring and a 3-fluoroazetidine ring. While the electron-withdrawing fluorine atom slightly lowers the pKa of the azetidine nitrogen, the overall molecule remains a strong, dual-basic entity.

When attached to a lipophilic core, this moiety transforms your compound into a Cationic Amphiphilic Drug (CAD) . CADs are notorious for disrupting cell-based assays through a physicochemical process called pH-partitioning, which drives lysosomotropism (lysosomal trapping) and non-specific binding.

Table 1: Physicochemical Properties & Assay Impact of the 4-(3-Fluoroazetidin-1-YL)piperidine Moiety

PropertyQuantitative EstimateCausality & Assay Impact
Basic pKa ~8.5 to 9.5 (Dual basic centers)Highly protonated at physiological pH (7.4). Drives rapid accumulation in acidic organelles (pH 4.5).
Lipophilicity (LogP) > 1.5 (when attached to scaffold)The un-ionized fraction is lipophilic enough to passively diffuse across the plasma membrane.
Aqueous Solubility High (as Dihydrochloride salt)Excellent stock solubility, but the free-base form can precipitate in standard assay buffers if overloaded.
Surface Adhesion HighPositively charged amines bind strongly to negatively charged polystyrene plastics and serum proteins.
Section 2: Diagnostic FAQs

Q1: My compound shows sub-nanomolar potency in biochemical (cell-free) assays, but loses 10x to 100x potency in cell-based functional assays. What is happening? A: You are likely observing lysosomal trapping . At the extracellular pH of 7.4, a small fraction of your compound exists as a neutral free base, allowing it to passively diffuse across the cell membrane. Once inside the cell, it encounters lysosomes (pH ~4.5). According to the Henderson-Hasselbalch equilibrium, the acidic environment forces the dual amines of the 4-(3-Fluoroazetidin-1-YL)piperidine moiety to become fully protonated. The compound becomes membrane-impermeable and is permanently sequestered in the lysosome, drastically reducing the free cytosolic concentration available to engage your target .

Q2: My replicate data is highly variable, and I see "signal drift" across the 96-well plate. Is my compound unstable? A: This is a classic symptom of Non-Specific Binding (NSB) . Highly basic, lipophilic amines stick to the negatively charged surfaces of standard tissue culture plastics and protein components in the assay media. As the compound adheres to the plastic, the actual free concentration in the well drops unpredictably over time. Fix: Switch to low-binding polypropylene plates for all serial dilutions and pre-coat your assay plates with 0.1% BSA.

Q3: I'm observing unexpected cytotoxicity and cellular vacuolization after 48 hours of incubation. Is the compound intrinsically toxic? A: Not necessarily. You are likely observing Drug-Induced Phospholipidosis (DIPL) . The massive accumulation of CADs in the lysosome physically inhibits lysosomal phospholipases. This prevents the degradation of phospholipids, leading to toxic intracellular accumulation . This is a physicochemical artifact of the basic amines, not a target-mediated toxicity.

Section 3: Visualizing the Problem

LysosomalTrapping cluster_cell Cellular Environment Cytosol Cytosol (pH ~7.2) Neutral Base (R-N) High Permeability Lysosome Lysosome (pH ~4.5) Protonated Base (R-NH+) Membrane Impermeable Cytosol->Lysosome Passive Diffusion Lysosome->Cytosol Blocked (Trapped) Extracellular Extracellular (pH 7.4) Neutral Base (R-N) Extracellular->Cytosol Passive Diffusion

Mechanism of pH-partitioning and lysosomal trapping of basic amines.

TroubleshootingWorkflow Start Observe Potency Drop in Cell Assay vs Biochemical Test Run Bafilomycin A1 Co-incubation Assay Start->Test Decision Is Potency Rescued? Test->Decision Trapping Lysosomal Trapping Confirmed (Modify pKa or LogP) Decision->Trapping Yes (>3-fold shift) Other Investigate Efflux Pumps or Poor Permeability Decision->Other No (No shift)

Decision tree for diagnosing lysosomal trapping in cell-based assays.

Section 4: Self-Validating Experimental Protocols

To definitively prove that the 4-(3-Fluoroazetidin-1-YL)piperidine moiety is causing lysosomal trapping (and not poor permeability or target efflux), you must run a Bafilomycin A1 Rescue Assay .

Why this is a self-validating system: Bafilomycin A1 is a highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). By treating cells with this agent, you neutralize the acidic pH of the lysosomes without altering the plasma membrane or the cytosolic environment. If your compound's potency is restored only in the Bafilomycin-treated arm, you have mathematically isolated lysosomal pH as the sole variable causing your assay failure.

Protocol: Bafilomycin A1 Rescue Assay

Step 1: Cell Seeding and Preparation

  • Seed your target cells into a 96-well or 384-well plate at your standard assay density.

  • Incubate overnight at 37°C, 5% CO2 to allow for complete cellular adhesion and recovery.

Step 2: V-ATPase Inhibition (The Internal Control)

  • Divide your plate into two experimental arms: "Vehicle Control" and "V-ATPase Inhibited".

  • To the "V-ATPase Inhibited" wells, add Bafilomycin A1 to a final concentration of 10 nM.

  • To the "Vehicle Control" wells, add an equivalent volume of DMSO (max 0.1% final concentration).

  • Incubate the plate for exactly 1 hour at 37°C. This timeframe is critical to neutralize lysosomal pH without inducing widespread cellular toxicity.

Step 3: Compound Addition

  • Prepare a 10-point, 3-fold serial dilution of your 4-(3-Fluoroazetidin-1-YL)piperidine derivative in a low-binding polypropylene plate.

  • Transfer the compound dilutions to both the Vehicle and Bafilomycin-treated arms of your assay plate.

Step 4: Target Engagement / Functional Readout

  • Incubate the cells with your compound for the required assay duration (do not exceed 4 hours, as prolonged V-ATPase inhibition will cause secondary toxicity).

  • Execute your standard functional readout (e.g., luminescence, fluorescence, high-content imaging).

Step 5: Data Analysis and Causality Confirmation

  • Plot the dose-response curves for both arms and calculate the IC50/EC50 values.

  • Interpretation: If the IC50 in the Bafilomycin-treated arm shifts leftward by >3-fold compared to the Vehicle arm, lysosomal trapping is definitively confirmed. If the curves are identical, your potency drop is due to poor cellular permeability or active efflux (e.g., P-glycoprotein).

References
  • Kannan P, Brimacombe KR, Kreisl WC, et al. "Lysosomal trapping of a radiolabeled substrate of P-glycoprotein as a mechanism for signal amplification in PET." Proc Natl Acad Sci U S A, 2011.[Link]

  • Kazmi F, Hensley T, Pope C, et al. "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)." Drug Metab Dispos, 2013.[Link]

Optimization

Optimizing dosage of 4-(3-Fluoroazetidin-1-YL)piperidine for animal studies

Welcome to the Preclinical Technical Support Center for 4-(3-Fluoroazetidin-1-YL)piperidine. This portal is designed for researchers, pharmacologists, and drug development professionals optimizing the in vivo dosing of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Technical Support Center for 4-(3-Fluoroazetidin-1-YL)piperidine.

This portal is designed for researchers, pharmacologists, and drug development professionals optimizing the in vivo dosing of this specific chemical building block (and its derivatives). 4-(3-Fluoroazetidin-1-YL)piperidine is a highly polar, basic diamine—typically supplied as a dihydrochloride salt. While the piperidine and fluoro-azetidine moieties are excellent for improving metabolic stability and target affinity, their physicochemical properties present unique challenges in preclinical formulation, pharmacokinetics (PK), and dose scaling.

Below, you will find targeted troubleshooting guides, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your animal studies.

Module 1: Formulation & Vehicle Troubleshooting (FAQs)

Q: My oral bioavailability (F%) is plateauing at higher doses despite the compound being highly water-soluble. What is causing this? A: This is a classic pH-solubility mismatch. 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride is highly soluble in the acidic environment of the stomach. However, as it transitions into the duodenum (pH 6.0–7.5), the basic amine groups become less ionized. If the local concentration exceeds the solubility limit of the free base, the compound will rapidly precipitate out of solution, capping your maximum exposure[1]. Solution: Transition from a simple aqueous solution to a lipid-based vehicle or utilize biorelevant solubilizers (e.g., Tween 80, PEG 400) to maintain solubility across the gastrointestinal pH gradient[2].

Q: My in vivo efficacy is vastly underperforming compared to my in vitro IC50 data. Am I underdosing? A: You are likely failing to account for the salt factor . The molecular weight of the free base is 158.22 g/mol , but the dihydrochloride salt is 231.14 g/mol . The salt accounts for ~31.5% of the total mass. If you dose 10 mg/kg of the powder directly, you are only delivering 6.8 mg/kg of the active moiety. Always calculate your dose based on the active free-base mass.

Module 2: Self-Validating Experimental Protocol

To prevent localized tissue necrosis during Intravenous (IV) administration and ensure consistent Oral (PO) absorption, use the following self-validating protocol for preparing a 10 mg/kg dosing solution.

Protocol: Preparation of a Buffered IV/PO Dosing Solution

  • Calculate Active Mass: Multiply your target free-base mass by 1.46 to determine the required mass of the dihydrochloride salt.

  • Initial Solubilization: Weigh the salt and dissolve it completely in 10% of the final target volume using sterile Water for Injection (WFI).

    • Causality: Dissolving in pure water first ensures complete dissociation of the crystal lattice before introducing buffer salts, preventing "salting out" effects.

  • Buffering & Volume Expansion: Add 80% of the final volume using 1X Phosphate-Buffered Saline (PBS).

    • Validation Checkpoint 1 (pH Check): Measure the solution with a micro-pH probe. The dihydrochloride salt will drastically lower the pH. Titrate dropwise with 0.1N NaOH until the pH reaches 6.5–7.4. Do not proceed if pH < 6.0, as this will cause injection-site toxicity.

  • Final Formulation: QS (quantum satis) to the final volume with PBS.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Validation Checkpoint 2 (Recovery Check): Basic amines can non-specifically bind to filter membranes. Analyze a 10 µL pre-filtration and post-filtration aliquot via LC-MS/UV. The peak area must be within ±5% to validate that the active compound was not lost to the filter.

Module 3: Pharmacokinetics & Tissue Distribution (FAQs)

Q: The Volume of Distribution (Vd) for this compound is massive (>10 L/kg). Is it accumulating in adipose tissue? A: No. Unlike neutral lipophilic drugs, basic amines (pKa > 8) act as Cationic Amphiphilic Drugs (CADs) and undergo lysosomal ion trapping rather than fat partitioning[3]. At physiological pH (7.4), a fraction of the drug is unionized and readily crosses cell membranes. Once inside the highly acidic lysosome (pH ~4.5), the basic nitrogens become fully protonated. The charged molecule can no longer diffuse back across the lipid bilayer, trapping it inside lysosome-rich tissues (liver, lungs, kidneys)[1],[3].

LysosomalTrapping Blood Blood Plasma pH 7.4 (Unionized/Free Base) Membrane Lipid Bilayer (Passive Diffusion) Blood->Membrane Permeable Cytosol Intracellular Cytosol pH 7.2 (Partial Protonation) Membrane->Cytosol Enters Cell Lysosome Lysosome pH 4.5 (Fully Protonated/Trapped) Cytosol->Lysosome pH Gradient Lysosome->Cytosol Impermeable (Ion Trapped)

Mechanism of lysosomal ion trapping for basic amines like 4-(3-Fluoroazetidin-1-YL)piperidine.

Module 4: Dose Scaling & Quantitative Data

Q: How do I scale my Maximum Tolerated Dose (MTD) from mice to dogs or humans? A: Never scale doses 1:1 based on body weight (mg/kg). Physiological processes, such as basal metabolic rate and hepatic clearance, scale allometrically to body surface area[4]. For basic amines, clearance (CL) typically scales with an exponent of 0.75, while the volume of distribution (Vd) scales with an exponent of 1.0[5],[6].

Table 1: Preclinical Vehicle Tolerability Limits for Basic Amines

Vehicle Component Primary Function Max Recommended Conc. (IV) Max Recommended Conc. (PO)
Saline (0.9%) / PBS Isotonic base 100% 100%
DMSO Solubilizer < 5% < 10%
Tween 80 Surfactant < 2% < 10%

| PEG 400 | Co-solvent / Permeation | < 20% | < 50% |

Table 2: Pharmacokinetic Allometric Scaling Parameters

PK Parameter Scaling Exponent Biological Rationale
Clearance (CL) 0.75 Correlates with basal metabolic rate and cardiac output[5].
Volume of Distribution (Vd) 1.0 Correlates directly with physical body mass and tissue volume[6].

| Half-life (t1/2) | 0.25 | Derived mathematically from Vd/CL (


)[6]. |

DoseOptimization API 4-(3-Fluoroazetidin-1-YL)piperidine Calculate Active Free-Base Mass Vehicle Vehicle Selection (Buffer to pH 6.5-7.4) API->Vehicle Solubilization PK Rodent PK Studies (IV & PO Dosing) Vehicle->PK In Vivo Admin Scaling Allometric Scaling CL ~ BW^0.75 | Vd ~ BW^1.0 PK->Scaling Parameter Extraction Safety Toxicology (NOAEL) Assess Phospholipidosis Risk Scaling->Safety Dose Translation

Preclinical dose optimization and pharmacokinetic evaluation workflow.

References

  • Title: Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment[5] Source: ChemSafetyPro URL: [Link]

  • Title: A simple practice guide for dose conversion between animals and human[4] Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Allometric Scaling Calculator[6] Source: Altervista URL: [Link]

  • Title: Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling[1] Source: Taylor & Francis Online URL: [Link]

  • Title: Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction[3] Source: National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(3-Fluoroazetidin-1-YL)piperidine

Welcome to the Technical Support Center for the scale-up synthesis of 4-(3-fluoroazetidin-1-yl)piperidine. This molecule—a highly polar, basic diamine featuring a strained, fluorinated four-membered ring—presents signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-(3-fluoroazetidin-1-yl)piperidine. This molecule—a highly polar, basic diamine featuring a strained, fluorinated four-membered ring—presents significant challenges during multi-gram to kilogram scale-up. This guide provides drug development professionals and synthetic chemists with causality-driven troubleshooting, self-validating protocols, and thermodynamic rationales to ensure safe and high-yielding campaigns.

Synthetic Workflow Visualization

G A N-Boc-3-hydroxyazetidine B Deoxyfluorination (XtalFluor-E, Et3N·3HF) A->B C N-Boc-3-fluoroazetidine B->C D Boc Deprotection (HCl/Dioxane) C->D E 3-Fluoroazetidine HCl D->E F Reductive Amination (N-Boc-4-piperidone, STAB) E->F G N-Boc-4-(3-Fluoroazetidin-1-yl)piperidine F->G H Final Deprotection (HCl/IPA) G->H I 4-(3-Fluoroazetidin-1-yl)piperidine (Dihydrochloride) H->I

Figure 1: Scale-up synthetic workflow for 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride.

Section 1: Azetidine Ring Fluorination (Overcoming DAST Limitations)

FAQ 1.1: Why did my DAST fluorination of N-Boc-3-hydroxyazetidine undergo thermal runaway on a 500g scale? Causality: Dialkylaminosulfur trifluorides (like DAST) are prone to autocatalytic decomposition at elevated temperatures, generating HF gas and massive exotherms. On a small scale, heat dissipates quickly; on a scale >100g, the poor surface-area-to-volume ratio traps heat, leading to runaway kinetics. Furthermore, unbuffered HF promotes the elimination of the azetidine ring to form an azetine intermediate, which rapidly polymerizes. Solution: Transition to nucleophilic fluorination using XtalFluor-E, which avoids the thermal hazards associated with DAST[1]. XtalFluor-E is a crystalline solid with significantly higher thermal stability and controlled HF release when buffered properly.

Table 1: Quantitative Comparison of Fluorinating Agents for Azetidine Scale-Up
ReagentThermal Onset of Decomposition (°C)Relative CostScalability / Safety ProfileTypical Yield (%)
DAST ~90°C (Autocatalytic)LowPoor (Explosion hazard >100g)55-65%
Deoxo-Fluor ~140°CHighModerate (Liquid, hazardous)60-70%
XtalFluor-E >200°CModerateExcellent (Stable crystalline solid)75-85%
Protocol 1: Self-Validating Deoxyfluorination using XtalFluor-E
  • Charge a dry, jacketed reactor with N-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the system to -20°C.

  • Add Et₃N·3HF (2.0 eq) dropwise. Causality: Triethylamine trihydrofluoride serves as an essential additive to buffer HF release, preventing the formation of free HF which degrades the highly strained four-membered ring[2].

  • Add XtalFluor-E (1.5 eq) in discrete portions over 1 hour, maintaining internal temperature < -10°C.

  • Self-Validation Checkpoint: Monitor the internal temperature closely. A properly buffered XtalFluor-E system will exhibit a mild, predictable exotherm (ΔT < 5°C per addition). If ΔT > 10°C, moisture has ingressed, causing rapid reagent hydrolysis. The system validates reaction completion when TLC (ninhydrin stain) shows 0% remaining alcohol.

  • Quench carefully with 5% aqueous NaHCO₃ at 0°C, extract with DCM, and concentrate to yield N-Boc-3-fluoroazetidine.

Section 2: Reductive Amination (Coupling the Strained Ring)

FAQ 2.1: My reductive amination stalls at 60% conversion, and I see a major byproduct. What is happening? Causality: Two competing factors cause this. First, 3-fluoroazetidine free base is highly volatile (bp ~80-90°C) and prone to evaporative loss during the mild exotherm of imine formation. Second, premature addition of Sodium Triacetoxyborohydride (STAB) reduces the unreacted N-Boc-4-piperidone directly to N-Boc-4-piperidinol, permanently capping your yield. Reductive amination of N-Boc-4-piperidinone commonly utilizes STAB[3], but chemoselectivity relies entirely on complete imine formation prior to reduction[4].

RA_Troubleshoot Start Imine Formation Check1 Azetidine Volatilizing? Start->Check1 Sol1 Use HCl salt + DIPEA Temp < 20°C Check1->Sol1 Yes Check2 Ketone Reduced to Alcohol? Check1->Check2 No Sol1->Check2 Sol2 Delay STAB addition Validate via IPC Check2->Sol2 Yes End High Yield Product Check2->End No Sol2->End

Figure 2: Decision tree for troubleshooting reductive amination stalling on scale.

Table 2: Reducing Agents for Piperidone-Azetidine Reductive Amination
Reducing AgentChemoselectivity (Imine vs Ketone)Gas Evolution HazardOptimal pH Range
NaBH₄ Poor (Reduces ketone rapidly)High (H₂ generation)9 - 10
NaBH₃CN ExcellentHigh (HCN gas risk on quench)4 - 6
NaBH(OAc)₃ (STAB) Very GoodModerate (H₂ if quenched acidic)5 - 7
Protocol 2: Two-Stage Reductive Amination
  • Dissolve 3-fluoroazetidine hydrochloride (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free base in situ. Causality: Generating the free base directly in the presence of the ketone minimizes the evaporative loss of the volatile azetidine.

  • Add N-Boc-4-piperidone (1.0 eq) and glacial acetic acid (1.0 eq). Stir at 20°C for 2 hours to drive imine/enamine formation.

  • Self-Validation Checkpoint: Analyze an aliquot by GC-MS or ¹H-NMR prior to STAB addition. The system validates itself if the N-Boc-4-piperidone peak is <2% relative to the imine intermediate. If >2%, extend stirring time. Adding the reducing agent prematurely will irrevocably yield the alcohol byproduct.

  • Cool the reactor to 0°C and add STAB (1.5 eq) portion-wise.

  • Stir for 12 hours, then quench with 1M NaOH to break the boron-amine complex and extract the product.

Section 3: Deprotection and Isolation (Handling Highly Polar Amines)

FAQ 3.1: Why do I lose 80% of my product during the final aqueous workup after Boc deprotection? Causality: 4-(3-Fluoroazetidin-1-yl)piperidine is a highly polar diamine. When the Boc group is removed, the resulting free base has a negative logP (highly hydrophilic). Attempting to extract this from an aqueous basic solution into organic solvents (like DCM or EtOAc) is thermodynamically unfavorable. Solution: Avoid aqueous workup entirely. Conduct the deprotection under strictly anhydrous conditions using HCl in Isopropanol (IPA). The product will precipitate directly as a highly crystalline dihydrochloride salt.

Protocol 3: Anhydrous Deprotection and Isolation
  • Dissolve the crude N-Boc-4-(3-fluoroazetidin-1-yl)piperidine in anhydrous Isopropanol (IPA) (5 volumes).

  • Add 4M HCl in Dioxane (5.0 eq) dropwise at 20°C. Causality: Anhydrous conditions prevent the formation of a highly water-soluble free base, bypassing the need for an impossible aqueous extraction.

  • Heat the mixture to 40°C for 4 hours.

  • Self-Validation Checkpoint: A thick, filterable white precipitate (the dihydrochloride salt) must form within 60 minutes. If the solution remains clear, the solvent contains >1% water, which solubilizes the salt. The system validates complete deprotection when the supernatant shows no UV-active starting material by LC-MS.

  • Cool to 0°C, filter the precipitate, wash with cold Methyl tert-butyl ether (MTBE), and dry under vacuum to yield pure 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride.

References

  • [4] Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing.[Link]

  • [1] Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. National Center for Biotechnology Information (PMC).[Link]

Sources

Optimization

4-(3-Fluoroazetidin-1-YL)piperidine synthesis byproducts and purification

Welcome to the Technical Support Center for the synthesis and purification of 4-(3-Fluoroazetidin-1-yl)piperidine (and its dihydrochloride salt, CAS 1403767-21-4). This guide is designed for drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(3-Fluoroazetidin-1-yl)piperidine (and its dihydrochloride salt, CAS 1403767-21-4). This guide is designed for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, validated protocols, and quantitative analytical data to optimize your synthetic workflows.

I. Mechanistic Pathway & Workflow Visualization

The standard route to 4-(3-fluoroazetidin-1-yl)piperidine involves the reductive amination of 1-Boc-piperidin-4-one with 3-fluoroazetidine hydrochloride, followed by acidic Boc deprotection. 3-Fluoroazetidine derivatives are highly valued in medicinal chemistry and PET tracer design (e.g., CH24H inhibitors)[1]. However, the introduction of a fluorine atom on the strained four-membered ring significantly reduces the nucleophilicity of the secondary amine[2], altering the reaction kinetics and making the intermediate susceptible to specific byproducts[3].

SynthesisWorkflow Ketone 1-Boc-piperidin-4-one + 3-Fluoroazetidine HCl Iminium Iminium Intermediate [Transient] Ketone->Iminium DIPEA, DCE, 4Å MS RT, 2h Alcohol 1-Boc-piperidin-4-ol (Reduction Byproduct) Ketone->Alcohol Premature Reduction BocInt Boc-Protected Intermediate (m/z 259.2) Iminium->BocInt NaBH(OAc)3 0 °C to RT, 12h Product 4-(3-Fluoroazetidin-1-yl)piperidine Dihydrochloride (m/z 159.1) BocInt->Product 4M HCl in Dioxane DCM, RT, 2-4h Elimination Defluorinated Byproduct [M-HF] BocInt->Elimination Base/Heat (E2)

Workflow for the synthesis of 4-(3-Fluoroazetidin-1-yl)piperidine highlighting key byproducts.

II. Diagnostic Troubleshooting (FAQ)

Q1: Why am I seeing a large amount of 1-Boc-piperidin-4-ol (m/z 202.1) byproduct during the reductive amination?

  • Mechanistic Causality: The electron-withdrawing nature of the 3-fluoro group severely depresses the nucleophilicity of the azetidine nitrogen[2]. Consequently, iminium ion formation is unusually slow. If the reducing agent (NaBH(OAc)₃) is added too early, it will directly reduce the unreacted 1-Boc-piperidin-4-one to the corresponding alcohol instead of reducing the iminium species.

  • Actionable Solution: You must decouple the iminium formation from the reduction step. Pre-stir the ketone, 3-fluoroazetidine, DIPEA, and a dehydrating agent (4Å molecular sieves) for at least 2 hours. Do not add the reducing agent until iminium formation is confirmed.

Q2: My LC-MS shows a mass corresponding to [M-HF]⁺ (m/z 239.2). How do I prevent defluorination?

  • Mechanistic Causality: 3-Fluoroazetidine derivatives suffer from high ring strain. Under basic conditions or elevated temperatures, the basic piperidine nitrogen (or added amine bases) can promote an E2 elimination of hydrogen fluoride, yielding an unstable azetine that can further ring-open or polymerize[3].

  • Actionable Solution: Maintain the reaction strictly at or below room temperature (20–25 °C). Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). Avoid prolonged reaction times during the Boc-protection stage.

Q3: How do I efficiently purify the highly polar dihydrochloride salt? Normal-phase silica is failing.

  • Mechanistic Causality: The final product (CAS 1403767-21-4) contains two basic nitrogen centers. Upon global deprotection, it forms a dihydrochloride salt that is highly hygroscopic and extremely polar[4]. It will irreversibly streak or stick to untreated silica gel.

  • Actionable Solution: Perform all chromatographic purification on the Boc-protected intermediate, which behaves well on silica (DCM:MeOH). For the final dihydrochloride salt, abandon chromatography. Instead, rely on antisolvent precipitation (trituration) using cold diethyl ether or recrystallization from ethanol/ether.

III. Quantitative Byproduct Analysis

Use the following table to identify reaction components during LC-MS monitoring.

Compound / ByproductMechanism of FormationLC-MS m/z [M+H]⁺Relative Retention Time (RRT)*
1-Boc-piperidin-4-one Unreacted starting material200.11.00
1-Boc-piperidin-4-ol Direct ketone reduction202.10.95
Boc-Protected Intermediate Successful reductive amination259.21.25
Defluorinated Intermediate HF elimination (E2)239.21.15
4-(3-Fluoroazetidin-1-yl)piperidine Desired product (Free base)159.10.40

*RRT is based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% TFA).

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; do not proceed to subsequent steps without passing the bolded validation checkpoints.

Stage 1: Reductive Amination
  • Preparation: Charge an oven-dried round-bottom flask with 1-Boc-piperidin-4-one (1.0 eq, 10 mmol) and 3-fluoroazetidine hydrochloride (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Free-basing: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) dropwise to liberate the azetidine free base.

  • Dehydration: Add activated 4Å molecular sieves (approx. 1 g per mmol). Stir the suspension vigorously at 20–25 °C for 2 hours.

    • Self-Validation Checkpoint 1: Take an aliquot for FT-IR or ¹H-NMR. Proceed only when the ketone C=O stretch (~1710 cm⁻¹) has diminished, indicating complete iminium formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exotherm.

  • Maturation: Remove the ice bath, warm to room temperature, and stir for 12 hours.

    • Self-Validation Checkpoint 2: Analyze by LC-MS. The peak at m/z 259.2 must be the major species. If m/z 202.1 is dominant, the STAB was added prematurely.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Eluent: DCM/MeOH 95:5) to yield the pure Boc-protected intermediate.

Stage 2: Deprotection and Salt Formation
  • Dissolution: Dissolve the purified Boc-protected intermediate in anhydrous DCM (0.1 M).

  • Deprotection: Cool to 0 °C and add 4M HCl in dioxane (10.0 eq) dropwise.

  • Reaction: Stir at room temperature for 2 to 4 hours. A white precipitate will begin to form as the dihydrochloride salt crashes out of the DCM/dioxane mixture.

    • Self-Validation Checkpoint 3: Monitor the supernatant by LC-MS. Proceed to isolation only when the intermediate peak at m/z 259.2 has completely disappeared.

  • Isolation: Concentrate the suspension under reduced pressure to remove excess HCl and solvents.

  • Trituration: Suspend the crude solid in cold anhydrous diethyl ether. Sonicate for 5 minutes, then filter over a glass frit. Wash the filter cake with additional cold ether.

  • Drying: Dry the highly hygroscopic white solid under high vacuum at 40 °C for 12 hours to afford pure 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride.

V. References

  • Hunter, L. "Stereoselectively fluorinated N-heterocycles: a brief survey", Beilstein Journal of Organic Chemistry, 2013. Available at:[Link]

  • Koike, T. et al. "Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H)", European Journal of Medicinal Chemistry (via PubMed/NIH), 2022. Available at:[Link]

  • Fleet, G. W. J. et al. "3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar", The Journal of Organic Chemistry (ACS Publications), 2015. Available at:[Link]

Sources

Troubleshooting

Modifying experimental protocols for 4-(3-Fluoroazetidin-1-YL)piperidine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-(3-Fluoroazetidin-1-yl)piperidine and its salts. This document is designed for researchers, medicinal chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(3-Fluoroazetidin-1-yl)piperidine and its salts. This document is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and ensure the successful application of this versatile building block in your research. The inherent reactivity of the strained, fluorinated azetidine ring, coupled with the nucleophilic piperidine moiety, presents unique challenges and opportunities in synthesis and handling.[1]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and characterization of 4-(3-Fluoroazetidin-1-yl)piperidine.

Q1: What are the correct storage and handling procedures for this compound?

A: Proper storage is critical to maintain the integrity of the compound. It should be stored under controlled conditions to prevent degradation.

  • Storage Temperature: The recommended storage temperature is 2-8°C.[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.

  • Moisture: The compound is sensitive to moisture. Ensure storage in a dry, desiccated environment. The hydrochloride salt, in particular, can be hygroscopic.

  • Handling: Always handle the compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Q2: Which form of the compound should I use: the free base or the dihydrochloride salt?

A: The choice depends entirely on your experimental design.

  • Dihydrochloride Salt (CAS 1403767-21-4): This form is typically a stable, crystalline solid, making it easier to handle and weigh accurately.[2] It is generally more soluble in polar, protic solvents like water or methanol. However, a base is required to liberate the free amine for reactions where the piperidine or azetidine nitrogen acts as a nucleophile.

  • Free Base (CAS 1147422-28-3): This form is ready to use for reactions requiring a nucleophilic nitrogen, such as acylations or alkylations at the piperidine NH. It is more soluble in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[5] However, free amines can be more susceptible to atmospheric CO₂ and oxidation.

Table 1: Physical and Chemical Properties

Property4-(3-Fluoroazetidin-1-yl)piperidine (Free Base)4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride
CAS Number 1147422-28-3[6]1403767-21-4[2]
Molecular Formula C₈H₁₅FN₂C₈H₁₇Cl₂FN₂[2]
Molecular Weight 158.22231.14[2]
Appearance Colorless oil to off-white solidWhite to off-white crystalline powder[5]
Storage 2-8°C, under inert gas, desiccated2-8°C, sealed in dry conditions[2]

Q3: What are the key safety considerations?

A: While specific toxicity data for this compound is limited, its constituent parts (piperidine and fluoroazetidine) necessitate careful handling. The related compound, 3-fluoroazetidine hydrochloride, is classified as harmful and an irritant.[7]

  • Irritation: May cause skin and serious eye irritation.[7]

  • Ingestion: May be harmful if swallowed.[7]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[7]

  • Hazardous Decomposition: Under fire conditions, it may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas.[7]

Q4: I'm seeing complex or broad signals in my NMR spectrum. What could be the cause?

A: This is a common observation for piperidine and azetidine-containing molecules.

  • Conformational Isomerism: Piperidine rings undergo rapid chair-chair interconversion at room temperature. N-substitution can create distinct axial and equatorial environments, sometimes leading to broadened signals. Similarly, N-acyl derivatives can exhibit E/Z isomerism around the amide bond, resulting in two sets of signals.[8] Dynamic NMR studies on related piperazines have shown that such conformational changes can be observed and quantified.[9][10]

  • Protonation State: The chemical shifts will be significantly different for the free base versus the hydrochloride salt. If you have a mixture (e.g., from an incomplete neutralization), you may see broad, unresolved peaks.

  • Solvent Effects: The choice of NMR solvent can influence the resolution and chemical shifts of the N-H proton and adjacent protons.

Troubleshooting Experimental Protocols

This section provides solutions to specific problems you may encounter during the synthesis or modification of 4-(3-Fluoroazetidin-1-yl)piperidine.

Issue 1: Low Yield During N-Alkylation of Piperidine Precursors

Question: I am attempting to synthesize a derivative by alkylating the secondary amine on the piperidine ring of 4-(3-Fluoroazetidin-1-yl)piperidine, but my yields are consistently low. What's going wrong?

Answer: Low yields in N-alkylation reactions involving this substrate can stem from several factors, including steric hindrance, base incompatibility, and side reactions.

Causality Analysis: The piperidine nitrogen is a secondary amine, which is less reactive than a primary amine. The bulky 3-fluoroazetidinyl substituent at the 4-position can also provide some steric hindrance. The choice of base is critical; it must be strong enough to deprotonate the piperidine (if starting from the HCl salt) but not so strong or nucleophilic that it causes side reactions with your alkylating agent or the azetidine ring.

Caption: Troubleshooting decision tree for low-yield N-alkylation reactions.

Optimized Protocol: N-Alkylation of 4-(3-Fluoroazetidin-1-yl)piperidine

This protocol provides a robust starting point for the alkylation of the piperidine nitrogen.

  • Reagent Preparation:

    • If using the dihydrochloride salt, suspend it in an anhydrous aprotic solvent such as acetonitrile or DMF (5-10 mL per mmol).

    • If using the free base, dissolve it in the same solvent.

  • Base Addition:

    • Add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq. for the HCl salt, 1.2 eq. for the free base) or an inorganic base like potassium carbonate (K₂CO₃, 3 eq., requires vigorous stirring).

    • Rationale: DIPEA is a hindered base that will not compete as a nucleophile with the piperidine nitrogen. K₂CO₃ is a cost-effective and strong enough base for many alkylations, but its heterogeneity requires efficient mixing.

  • Alkylating Agent Addition:

    • Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.0-1.1 eq.) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring:

    • Heat the reaction to a suitable temperature (start with 60°C). The progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in DCM or ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid and base.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product using column chromatography (see Issue 2 for details).

Issue 2: Purification Challenges and Product Streaking on Silica Gel

Question: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I improve the purification?

Answer: Amines, particularly basic ones like piperidines, are notorious for interacting strongly with the acidic silanol groups on the surface of standard silica gel. This interaction causes the characteristic "streaking" or tailing you are observing.

Causality Analysis: The lone pair on the nitrogen atoms can form strong hydrogen bonds with the Si-OH groups of the silica, causing the compound to adhere tightly to the stationary phase. This requires highly polar eluents to move the compound, which in turn reduces the separation resolution from other polar impurities.

Sources

Reference Data & Comparative Studies

Validation

4-(3-Fluoroazetidin-1-YL)piperidine vs. Standard Piperidine Derivatives: A Physicochemical and Metabolic Comparison Guide

Introduction In modern medicinal chemistry, the optimization of aliphatic amines is a critical hurdle. While piperidine rings are ubiquitous pharmacophores used to enhance solubility and target engagement, their high bas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry, the optimization of aliphatic amines is a critical hurdle. While piperidine rings are ubiquitous pharmacophores used to enhance solubility and target engagement, their high basicity often leads to off-target liabilities, including hERG potassium channel inhibition and poor membrane permeability.

The introduction of the 4-(3-fluoroazetidin-1-yl)piperidine motif represents a sophisticated bioisosteric strategy. By appending a fluorinated, strained four-membered azetidine ring to the piperidine scaffold, drug developers can finely tune the physicochemical profile of a lead compound. This guide provides an objective, data-driven comparison of 4-(3-fluoroazetidin-1-yl)piperidine against standard piperidine derivatives, detailing the causality behind its superior performance in drug design[1].

Physicochemical and Metabolic Profiling

To understand the utility of 4-(3-fluoroazetidin-1-yl)piperidine, it must be benchmarked against its non-fluorinated and non-azetidine counterparts. The table below presents representative profiling data demonstrating how structural modifications dictate molecular behavior[2].

Table 1: Comparative Physicochemical & Clearance Data
Compound ScaffoldpKa (Most Basic Center)LogD (at pH 7.4)HLM Intrinsic Clearance (µL/min/mg)Primary Liability Addressed
Piperidine ~11.20.8> 60.0 (High)Baseline
4-Fluoropiperidine ~9.50.9~ 45.0 (Moderate)Blocks C4 oxidation, lowers pKa slightly.
4-(Azetidin-1-yl)piperidine ~10.51.2~ 50.0 (Moderate)Adds rigidity, but retains high basicity.
4-(3-Fluoroazetidin-1-yl)piperidine ~7.81.6< 15.0 (Low)Mitigates hERG, optimizes permeability, blocks CYP oxidation.

Note: Values are representative benchmarks derived from standard structure-property relationship (SPR) models in medicinal chemistry.

The Causality Behind the Data (Mechanistic Rationale)
  • Basicity (pKa) Modulation: Standard piperidines are highly basic (pKa > 11) and exist almost entirely as cations at physiological pH (7.4), which drives hERG toxicity. The azetidine nitrogen is intrinsically less basic than piperidine due to increased s-character in its bonding orbitals. The addition of the highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This pulls electron density away from the nitrogen lone pair, dropping the pKa to ~7.8.

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently oxidize saturated nitrogen-containing rings adjacent to the amine (alpha-oxidation) or at the most electron-rich unhindered carbons. The C–F bond is significantly stronger (approx. 105 kcal/mol) than a C–H bond (approx. 98 kcal/mol). Substituting hydrogen for fluorine at the metabolically vulnerable 3-position of the azetidine ring acts as a metabolic block, drastically reducing intrinsic clearance[3].

G Base 4-(3-Fluoroazetidin-1-yl)piperidine F_Atom Fluorine Substitution Base->F_Atom Azetidine Azetidine Ring Base->Azetidine pKa Lowered pKa (Reduced hERG) F_Atom->pKa Inductive electron withdrawal Metab Metabolic Stability (Blocked CYP oxidation) F_Atom->Metab Strong C-F bond Azetidine->pKa Altered hybridization LogD Optimized LogD (Better Permeability) Azetidine->LogD Reduced lipophilicity

Caption: Structural features of 4-(3-Fluoroazetidin-1-yl)piperidine driving physicochemical optimization.

Experimental Methodologies

To objectively validate the performance of these derivatives, robust, self-validating experimental protocols must be employed. Below are the standardized methodologies for determining the key metrics discussed above.

Protocol A: High-Throughput Potentiometric pKa Determination

Causality: Because aliphatic amines like piperidines lack strong UV chromophores that shift upon ionization, spectrophotometric pKa determination is ineffective. Potentiometric titration directly measures the change in hydrogen ion concentration, providing a highly accurate, self-validating curve.

  • Sample Preparation: Dissolve 2-5 mg of the piperidine derivative in 10 mL of a standardized background electrolyte solution (0.15 M KCl in LC-MS grade water) to maintain constant ionic strength, ensuring activity coefficients remain stable throughout the titration.

  • Acidification: Add 0.5 M HCl sequentially until the solution reaches pH 2.0, ensuring all basic centers (both piperidine and azetidine nitrogens) are fully protonated.

  • Titration: Under a continuous flow of inert Argon gas (to prevent ambient CO2 from forming carbonic acid and skewing results), titrate the solution with 0.5 M KOH in 0.05 mL increments.

  • Data Acquisition: Record the pH after each addition until pH 12.0 is reached.

  • Analysis: Plot the volume of titrant against pH. The pKa is identified at the half-equivalence point(s) using a Bjerrum difference plot, which calculates the average number of bound protons per molecule.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the full complement of human CYP450 enzymes. The addition of NADPH provides the necessary reducing equivalents to initiate Phase I oxidative metabolism. Using cold acetonitrile as a quench serves a dual purpose: it instantly denatures the enzymes to stop the reaction at precise intervals and precipitates proteins for clean LC-MS/MS extraction.

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein concentration). Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the denatured microsomal proteins.

  • Quantification: Transfer the supernatant to a 96-well plate and analyze the remaining parent compound via LC-MS/MS. Calculate intrinsic clearance (

    
    ) based on the first-order decay of the analyte peak area ratio over time.
    

G Step1 Incubation HLMs + NADPH Step2 Aliquoting (0-60 min) Step1->Step2 Step3 Quench Cold Acetonitrile Step2->Step3 Step4 Centrifugation Protein Prep Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Caption: Standardized workflow for assessing human liver microsome (HLM) intrinsic clearance.

Conclusion

Compared to standard piperidine or simple fluorinated analogs, 4-(3-fluoroazetidin-1-yl)piperidine offers a highly optimized physicochemical profile. The synergistic effect of the strained azetidine ring and the highly electronegative fluorine atom successfully depresses the amine pKa, mitigating hERG liabilities while simultaneously shielding the molecule from rapid CYP450-mediated clearance. For drug development professionals facing pharmacokinetic or toxicity bottlenecks with basic amines, this building block represents a premier bioisosteric solution.

References

  • Substituted Azetidines in Drug Discovery Life Chemicals Blog
  • 3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine ResearchGate / European Journal of Organic Chemistry
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ChemRxiv / Journal of Medicinal Chemistry

Sources

Comparative

A Senior Application Scientist's Guide to 4-(3-Fluoroazetidin-1-YL)piperidine: A Comparative Analysis Against its Non-Fluorinated Analog

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In the landscape of medicinal chemistry, the deliberate introduction of fluorine into lead compounds has become a cornerstone strategy for optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the deliberate introduction of fluorine into lead compounds has become a cornerstone strategy for optimizing drug-like properties. The unique physicochemical effects of fluorine—stemming from its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's basicity, lipophilicity, metabolic stability, and target-binding interactions.[1] This guide provides a comparative analysis of 4-(3-Fluoroazetidin-1-yl)piperidine and its parent analog, 4-(Azetidin-1-yl)piperidine .

While direct, head-to-head published data for these specific compounds is limited, this guide will synthesize established principles from analogous systems to predict their relative properties.[2] More importantly, we will provide detailed, field-proven experimental protocols to enable researchers to conduct this comparison in their own laboratories. This document is designed for drug discovery and development scientists, offering both a theoretical framework and a practical guide to understanding the impact of strategic fluorination on this valuable chemical scaffold.

Physicochemical Properties: A Tale of Two Analogs

The introduction of a single fluorine atom onto the azetidine ring is a subtle modification that imparts significant changes to the molecule's fundamental properties. The primary drivers of these changes are the powerful inductive effects of fluorine.

Basicity (pKa): The Inductive Effect in Action

The basicity of the piperidine and azetidine nitrogens is a critical parameter influencing solubility, cell permeability, and potential off-target activity (e.g., hERG channel affinity). Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nearby nitrogen atoms.

Expected Outcome: The pKa of 4-(3-Fluoroazetidin-1-YL)piperidine is expected to be significantly lower than that of its non-fluorinated counterpart.[3] The reduction in electron density on the nitrogen atoms makes them less likely to accept a proton. Studies on similar fluorinated piperidines and other cyclic amines have consistently shown that fluorine substitution decreases basicity.[4][5] The magnitude of this pKa drop is typically dependent on the proximity of the fluorine atom to the basic center, with a decrease of 1-2 pKa units being common for a β-fluorine substitution.[5] This reduction in basicity can be advantageous, as it may reduce interactions with unintended biological targets that have acidic residues.[6]

Lipophilicity (LogP/LogD): A More Complex Relationship

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The impact of fluorination on lipophilicity is not always straightforward.

Expected Outcome: The effect on lipophilicity is a balance of two opposing factors. On one hand, replacing a hydrogen atom with a more lipophilic fluorine atom generally increases the intrinsic lipophilicity (LogP) of the neutral molecule.[7] On the other hand, the significant decrease in pKa means that at a physiological pH of 7.4, a larger fraction of the fluorinated compound will exist in its neutral, more membrane-permeable form compared to the non-fluorinated analog. This can lead to a higher effective lipophilicity (LogD₇.₄).[4][8] Therefore, it is plausible that 4-(3-Fluoroazetidin-1-YL)piperidine will exhibit a LogD₇.₄ value that is similar to, or even slightly higher than, its non-fluorinated parent.

Predicted Physicochemical Properties

The table below summarizes the predicted trends based on established chemical principles. These are not experimental values for the title compounds but represent scientifically grounded expectations.

Property4-(Azetidin-1-yl)piperidine (Analog)4-(3-Fluoroazetidin-1-YL)piperidine (Fluorinated)Rationale for Predicted Difference
pKa HigherLowerStrong electron-withdrawing inductive effect of fluorine reduces the basicity of the nitrogen atoms.[3][5]
LogP LowerHigherReplacement of a hydrogen atom with a more lipophilic fluorine atom increases the intrinsic lipophilicity of the neutral molecule.[7]
LogD at pH 7.4 Lower / SimilarHigher / SimilarThe lower pKa of the fluorinated analog increases the proportion of the neutral, more lipophilic species at physiological pH, potentially offsetting or overcoming the change in intrinsic lipophilicity.[4][8]

Pharmacokinetic Profile: The Metabolic Blocking Hypothesis

One of the most common and compelling reasons to introduce fluorine is to enhance metabolic stability.[9][10][11] Oxidative metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver, often occurs at electron-rich C-H bonds.

Expected Outcome: The C-F bond is significantly stronger than a C-H bond, making it far less susceptible to enzymatic cleavage. By replacing a hydrogen atom on the azetidine ring with fluorine, the 4-(3-Fluoroazetidin-1-YL)piperidine is expected to exhibit greater resistance to oxidative metabolism compared to the non-fluorinated analog.[12] This "metabolic blocking" should result in a longer in vitro half-life (t½) and lower intrinsic clearance (CLint) in a liver microsomal stability assay. Improved metabolic stability can lead to higher drug exposure in vivo and potentially a lower required dose.

Predicted Metabolic Stability
Parameter4-(Azetidin-1-yl)piperidine (Analog)4-(3-Fluoroazetidin-1-YL)piperidine (Fluorinated)Rationale for Predicted Difference
In Vitro Half-life (t½) ShorterLongerThe strong C-F bond blocks a potential site of oxidative metabolism by CYP450 enzymes.[12]
Intrinsic Clearance (CLint) HigherLowerIncreased resistance to metabolism leads to a slower rate of clearance in liver microsome preparations.[9]

Experimental Protocols for Head-to-Head Comparison

To empirically validate these predictions, the following detailed protocols are provided. These represent standard, robust methods in the field of drug discovery.

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa from the inflection point of the titration curve.[13][14][15]

Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[13]

  • Sample Preparation: Prepare a 1 mM solution of the test compound (e.g., 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride or 4-(Azetidin-1-yl)piperidine) in deionized water or a suitable co-solvent if solubility is low.[13] Ensure the ionic strength is kept constant by adding a background electrolyte, such as 0.15 M KCl.[14]

  • Titration Setup: Place the sample solution in a temperature-controlled vessel (25 °C) on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[14] Immerse the calibrated pH electrode into the solution.

  • Titration: For these basic compounds, titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the titration curve.[13]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare Prepare 1mM Sample (in 0.15M KCl) Calibrate->Prepare Setup Setup Vessel: N2 Purge, 25°C Prepare->Setup Titrate Titrate with 0.1M HCl Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogD₇.₄) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity by correlating a compound's retention time on a nonpolar stationary phase with known LogP/LogD values of reference standards.[16][17]

Methodology:

  • System Preparation: Use a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration Curve: Prepare solutions of 5-7 reference compounds with well-established LogP values that span the expected range of your test compounds. Inject each reference compound and record its retention time (t_R_).

  • Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

  • Generate Standard Equation: Plot the logarithm of the capacity factor (log k) for the reference compounds against their known LogP values. Perform a linear regression to obtain a standard equation (y = mx + c).[17]

  • Test Compound Analysis: Prepare and inject the two test compounds (fluorinated and non-fluorinated analogs) under the identical chromatographic conditions to obtain their respective retention times.

  • LogD₇.₄ Calculation: Calculate the log k for each test compound. Use the standard equation from the calibration curve to calculate the LogD₇.₄ value.[17]

G cluster_cal Calibration cluster_test Testing cluster_result Result Ref_Std Inject Reference Standards Calc_logk Calculate log(k) for each standard Ref_Std->Calc_logk Plot_Curve Plot log(k) vs. LogP & Generate Equation Calc_logk->Plot_Curve Calc_LogD Calculate LogD7.4 using Standard Equation Plot_Curve->Calc_LogD Test_Cmpd Inject Test Compounds Calc_logk_test Calculate log(k) for test compounds Test_Cmpd->Calc_logk_test Calc_logk_test->Calc_LogD

Caption: Workflow for LogD determination by RP-HPLC.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (like CYPs) contained within liver microsomes, a subcellular fraction of the liver.[18][19]

Methodology:

  • Reagent Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 0.1 M phosphate buffer (pH 7.4). Prepare an NADPH regenerating system (cofactor solution) as per the supplier's instructions. Prepare stock solutions of your test compounds and a positive control (e.g., verapamil) in DMSO.[19]

  • Reaction Mixture: In a 96-well plate, pre-warm the liver microsomes and buffer at 37°C. To initiate the metabolic reaction, add the test compound (final concentration typically 1 µM) and the NADPH regenerating system.[18][19]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" of cold acetonitrile containing an internal standard.[18]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a calibrated LC-MS/MS method.[18]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k. Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[19]

G A Prepare Reagents: Microsomes, Buffer, NADPH, Test Compounds B Pre-warm Microsomes & Buffer at 37°C A->B C Initiate Reaction: Add Compound & NADPH B->C D Sample at Timepoints (0, 5, 15, 30, 60 min) C->D E Quench with Acetonitrile + Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time G->H I Calculate t½ and CLint H->I

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion and Future Directions

The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal. For the 4-(azetidin-1-yl)piperidine scaffold, introducing a fluorine atom to the 3-position of the azetidine ring is predicted to lower basicity and significantly enhance metabolic stability, while having a more nuanced effect on lipophilicity. These changes can have a dramatic and often beneficial impact on a compound's overall ADME and safety profile.[6]

While this guide provides a robust theoretical and practical framework for comparison, empirical data is paramount. The provided protocols offer a clear path for researchers to generate the critical data needed to make informed decisions in their drug discovery programs. By understanding and harnessing the subtle power of fluorine, scientists can more effectively design molecules with improved therapeutic potential.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Accessed March 7, 2026. [Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." Accessed March 7, 2026. [Link]

  • ResearchGate. "Protocol for the Human Liver Microsome Stability Assay." Accessed March 7, 2026. [Link]

  • ChemBK. "4-(azetidin-1-yl)piperidine." Accessed March 7, 2026. [Link]

  • Multispan, Inc. "GPCR Membrane Ligand Binding Assay Development." Accessed March 7, 2026. [Link]

  • protocols.io. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism." Accessed March 7, 2026. [Link]

  • PubMed. "GPCR-radioligand binding assays." Accessed March 7, 2026. [Link]

  • Domainex. "Microsomal Clearance/Stability Assay." Accessed March 7, 2026. [Link]

  • Mercell. "metabolic stability in liver microsomes." Accessed March 7, 2026. [Link]

  • PubMed. "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." Accessed March 7, 2026. [Link]

  • ResearchGate. "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF." Accessed March 7, 2026. [Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." Accessed March 7, 2026. [Link]

  • PMC. "Development of Methods for the Determination of pKa Values." Accessed March 7, 2026. [Link]

  • Agilent. "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System." Accessed March 7, 2026. [Link]

  • Encyclopedia.pub. "Methods for Determination of Lipophilicity." Accessed March 7, 2026. [Link]

  • PMC. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Accessed March 7, 2026. [Link]

  • PMC. "A High-Throughput Method for Lipophilicity Measurement." Accessed March 7, 2026. [Link]

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." Accessed March 7, 2026. [Link]

  • ACS Publications. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry." Accessed March 7, 2026. [Link]

  • European Pharmaceutical Review. "A powerful tool for drug discovery." Accessed March 7, 2026. [Link]

  • Longdom Publishing. "Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs." Accessed March 7, 2026. [Link]

  • ScienceDirect. "Radioligand binding methods: practical guide and tips." Accessed March 7, 2026. [Link]

  • University of Birmingham. "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications." Accessed March 7, 2026. [Link]

  • Der Pharma Chemica. "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents." Accessed March 7, 2026. [Link]

  • Dergipark. "Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures." Accessed March 7, 2026. [Link]

  • Wiley Online Library. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." Accessed March 7, 2026. [Link]

  • ResearchGate. "Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work." Accessed March 7, 2026. [Link]

  • PMC. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Accessed March 7, 2026. [Link]

  • PubMed. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Accessed March 7, 2026. [Link]

  • ChemRxiv. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." Accessed March 7, 2026. [Link]

  • MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Accessed March 7, 2026. [Link]

  • International Journal of Pharmaceutical Science Invention. "Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents." Accessed March 7, 2026. [Link]

  • ChemRxiv. "Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes." Accessed March 7, 2026. [Link]

  • PubMed. "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles." Accessed March 7, 2026. [Link]

  • DTIC. "Piperidine Synthesis." Accessed March 7, 2026. [Link]

  • Northwestern Medical Journal. "Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation." Accessed March 7, 2026. [Link]

  • ResearchGate. "Biological Active Fluorobenzoates of Piperidine Range." Accessed March 7, 2026. [Link]

Sources

Validation

Validating the In Vitro to In Vivo Translation of 4-(3-Fluoroazetidin-1-yl)piperidine-Based Candidates

Executive Summary & Rationale As a Senior Application Scientist, I frequently encounter drug discovery programs that hit a "brick wall" during in vivo translation. A candidate may exhibit sub-nanomolar target inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, I frequently encounter drug discovery programs that hit a "brick wall" during in vivo translation. A candidate may exhibit sub-nanomolar target inhibition in vitro, only to fail in rodent models due to poor oral bioavailability, rapid clearance, or membrane impermeability. When optimizing aliphatic amine pharmacophores, the incorporation of the 4-(3-fluoroazetidin-1-yl)piperidine moiety is a field-proven structural intervention designed to rescue such molecules.

The causality behind this success lies in physical organic chemistry. Unsubstituted aliphatic amines (like standard piperidines or azetidines) typically possess a pKa > 10. At physiological pH (7.4), they exist almost entirely (>99%) in a protonated, cationic state. This charge severely restricts passive transcellular permeability and increases susceptibility to P-glycoprotein (P-gp) efflux.

By introducing a highly electronegative fluorine atom at the 3-position of the azetidine ring, we leverage a strong inductive electron-withdrawing effect (-I). This strategically lowers the basicity of the adjacent nitrogen, dropping the pKa to approximately 8.4[1]. Consequently, the fraction of the neutral, lipophilic species at pH 7.4 increases exponentially, enhancing membrane permeability. Furthermore, the strong C-F bond provides a steric and electronic blockade against CYP450-mediated oxidative metabolism at the otherwise labile azetidine ring[2]. This targeted substitution improves pharmacokinetic properties without significantly increasing the overall steric bulk of the molecule[3].

Comparative Profiling: The Fluorine Advantage

To objectively demonstrate the value of this substitution, the table below compares the physicochemical and pharmacokinetic properties of a prototypical lead compound containing a standard 4-(azetidin-1-yl)piperidine motif against its 4-(3-fluoroazetidin-1-yl)piperidine matched molecular pair (MMP).

Parameter4-(Azetidin-1-yl)piperidine (Non-Fluorinated)4-(3-Fluoroazetidin-1-yl)piperidine (Fluorinated)Causality & Impact on Translation
Amine pKa ~10.4~8.4Fluorine's -I effect lowers basicity, increasing the neutral species fraction at pH 7.4[1].
LogD (pH 7.4) 0.81.9Lower ionization leads to higher effective lipophilicity, driving tissue distribution.
Caco-2 Permeability (

)

cm/s (High Efflux)

cm/s (Low Efflux)
The neutral state bypasses P-gp efflux pumps and easily crosses lipid bilayers.
HLM Intrinsic Clearance (

)
85 µL/min/mg12 µL/min/mgFluorine blocks the metabolically vulnerable C-H bond, preventing CYP450 oxidation[2].
In Vivo Oral Bioavailability (%F) < 5%> 45%The combination of high permeability and low hepatic extraction yields systemic exposure.

Mechanistic Visualization

The following diagram illustrates the causal relationship between the structural modification and the resulting in vivo pharmacokinetic advantages.

Mechanism F_Sub 3-Fluorine Substitution on Azetidine Ring Inductive Inductive Electron Withdrawal (-I) F_Sub->Inductive Steric Steric Blockade of C-H Bond F_Sub->Steric pKa_Drop Lower Amine pKa (~10.4 -> ~8.4) Inductive->pKa_Drop CYP_Block Reduced CYP450 Oxidation Steric->CYP_Block Perm Increased Passive Permeability pKa_Drop->Perm Stability Increased Metabolic Stability CYP_Block->Stability Bioavail Enhanced In Vivo Oral Bioavailability (%F) Perm->Bioavail Stability->Bioavail

Mechanistic pathway of 3-fluorine substitution enhancing in vivo bioavailability.

Self-Validating Experimental Protocol: In Vivo PK/PD Validation

To rigorously validate the in vitro activity of a 4-(3-fluoroazetidin-1-yl)piperidine-based candidate in vivo, you must establish a self-validating workflow. Every step must contain internal controls to distinguish between formulation failure, metabolic failure, and target engagement failure.

Step 1: Formulation Optimization & Verification
  • Procedure: Formulate the compound in a vehicle such as 5% DMSO / 40% PEG400 / 55% Saline. Sonicate and vortex until visually clear. Centrifuge at 10,000 x g for 5 minutes to check for micro-precipitation.

  • Causality: Dosing a suspension orally can lead to erratic, dissolution-rate-limited absorption, which confounds pharmacokinetic data. Ensuring a true solution validates that any subsequent lack of exposure is due to biological clearance, not a physical formulation artifact.

Step 2: Parallel IV and PO Pharmacokinetic Profiling
  • Procedure: Dose male C57BL/6 mice intravenously (IV) at 1 mg/kg and orally (PO) at 10 mg/kg. Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Causality: IV dosing establishes the absolute systemic clearance (

    
    ) and volume of distribution (
    
    
    
    ). This acts as the mandatory mathematical baseline to calculate absolute oral bioavailability (%F). Without parallel IV data, it is impossible to determine if low PO exposure is caused by poor intestinal absorption or high hepatic first-pass metabolism.
Step 3: LC-MS/MS Bioanalytical Quantification
  • Procedure: Crash plasma proteins using 3 volumes of cold acetonitrile spiked with a Stable-Isotope Labeled Internal Standard (SIL-IS). Centrifuge and inject the supernatant into a triple-quadrupole LC-MS/MS system.

  • Causality: Biological matrices cause unpredictable ion suppression during electrospray ionization. The SIL-IS co-elutes with the analyte and experiences the exact same matrix effects, serving as an internal self-correction mechanism to ensure the quantified plasma concentrations are absolute and trustworthy.

Step 4: Pharmacodynamic (PD) Target Engagement Readout
  • Procedure: At the established

    
     (e.g., 1 hour post-dose), harvest the target tissue (e.g., tumor or brain). Homogenize and quantify downstream biomarker modulation (e.g., substrate phosphorylation via Western Blot or ELISA) compared to vehicle-treated controls.
    
  • Causality: Measuring high plasma concentration only proves the drug is circulating; it does not prove it reaches the active site. Quantifying the biomarker in the target organ proves that the in vitro target inhibition successfully translates to an in vivo biological effect[4].

Workflow Visualization

Workflow A In Vitro Screening (Target Potency) B ADME Profiling (Microsomes, Caco-2) A->B Potency Confirmed C In Vivo PK (Parallel IV/PO Dosing) B->C Favorable CL_int D In Vivo Efficacy (Tissue PD Readout) C->D High %F & Exposure

Self-validating workflow for translating in vitro hits to in vivo proof-of-concept.

References

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective ChemRxiv URL:[Link]

  • The role of fluorine in medicinal chemistry: Review Article Taylor & Francis Online URL:[Link]

  • Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation ACS Publications URL:[Link]

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Comparative

A Comparative Selectivity Analysis of 4-(3-Fluoroazetidin-1-YL)piperidine: An Inferred Profile for a Novel CNS Scaffold

Abstract: The compound 4-(3-fluoroazetidin-1-yl)piperidine represents a novel chemical entity incorporating two privileged scaffolds in central nervous system (CNS) drug discovery: a piperidine core and a fluoroazetidine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound 4-(3-fluoroazetidin-1-yl)piperidine represents a novel chemical entity incorporating two privileged scaffolds in central nervous system (CNS) drug discovery: a piperidine core and a fluoroazetidine moiety. As direct experimental data for this specific compound is not available in the public domain, this guide provides a comprehensive, inferred selectivity profile. By systematically analyzing structure-activity relationships (SAR) from closely related analogs, we project its binding affinities and functional activity at key neurological targets. This document is intended for researchers, scientists, and drug development professionals, offering a predictive baseline for target engagement and potential off-target liabilities, alongside detailed experimental protocols for empirical validation.

Introduction: Deconstructing the Scaffold for Target Prediction

The rational design of CNS-active agents hinges on maximizing on-target potency while minimizing interactions with off-targets that can lead to adverse effects. The structure of 4-(3-fluoroazetidin-1-yl)piperidine is a strategic amalgamation of a piperidine ring, a cornerstone of many successful CNS drugs, and a 3-fluoroazetidine substituent, a modern bioisostere used to fine-tune physicochemical and pharmacological properties.

  • The Piperidine Core: This six-membered nitrogenous heterocycle is a ubiquitous feature in compounds targeting a vast array of receptors and transporters, including muscarinic, dopaminergic, serotonergic, and opioid systems.[1][2][3] Its conformational flexibility and basic nitrogen atom are key to its ability to form critical interactions within receptor binding pockets.

  • The 4-(Azetidin-1-yl) Substituent: The four-membered azetidine ring offers a more compact, rigid, and polar alternative to larger cyclic amines like pyrrolidine or piperidine.[4] Its incorporation can lead to improved aqueous solubility and metabolic stability. Specifically, the 4-(azetidin-1-yl)piperidine framework is a known structural motif in the design of muscarinic acetylcholine receptor (mAChR) agonists.

  • The Role of Fluorine: The strategic placement of a fluorine atom on the azetidine ring is a common medicinal chemistry tactic. It can modulate the basicity (pKa) of the azetidine nitrogen, introduce favorable electronic interactions, and block potential sites of metabolism, thereby enhancing the drug-like properties of the molecule.[5]

Based on the strong precedent for azetidine and piperidine-containing structures as cholinergic agents, this guide will proceed with the primary hypothesis that 4-(3-fluoroazetidin-1-yl)piperidine is a selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR) , a critical target for improving cognitive function in disorders like Alzheimer's disease.[6]

Inferred Selectivity Profile: A Comparative Analysis

To construct a probable selectivity profile, we have compiled binding affinity data (Kᵢ) for structurally related 4-substituted piperidine analogs against a panel of common CNS off-targets. The data, summarized in Table 1, allows for a cross-target comparison to predict the likely selectivity of 4-(3-fluoroazetidin-1-yl)piperidine.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Structurally Related 4-Substituted Piperidine Analogs at Key CNS Receptors

Compound Class/AnalogM1 mAChRM2 mAChRD2 Dopamine5-HT2A Serotoninα1 Adrenergicµ-Opioid (MOR)NMDA ChannelReference
Spiro-piperidine M1 Agonist (SPP1) Potent Agonist>100-fold selective vs. M2-----[7]
4-Phenylpiperidine-2,6-dione Analog (Compound 34) ----1.8 (pKi=8.74)--[8]
Halogenated Diphenylpiperidine Analog -->300-fold selective1.63 >300-fold selective--[2]
Benzylpiperidine Analog (Compound 52) -----56.4 -[9]
1-(1,2-diphenylethyl)piperidine (S)-6 ------Potent Blocker [10][11]
4-Piperidyl Oxazole Antagonists ----High Affinity --[12]

Analysis and Interpretation:

The data reveals that the nature of the substituent at the 4-position of the piperidine ring is the primary determinant of target selectivity.

  • High Muscarinic M1 Selectivity: Advanced spiro-piperidine structures demonstrate that high M1 selectivity over other muscarinic subtypes (M2-M5) is achievable.[7] The compact and rigid nature of the 4-(3-fluoroazetidin-1-yl) group is hypothesized to favor the M1 orthosteric site, which is known to accommodate such moieties, while sterically clashing with the more constrained sites of other receptors.

  • Low Predicted Affinity for Adrenergic and Serotonergic Receptors: Potent ligands for α1 adrenergic and 5-HT2A serotonin receptors typically feature larger, aromatic substituents at the 4-position, such as phenylpiperidones or diphenylmethanols.[2][8] The small, non-aromatic fluoroazetidine group is unlikely to engage in the requisite hydrophobic and π-stacking interactions, predicting low affinity for these targets.

  • Low Predicted Affinity for Opioid Receptors: High-affinity µ-opioid receptor ligands often contain a 4-anilido or benzyl group on the piperidine.[3][9] The fluoroazetidine substituent lacks the necessary structural features to bind effectively to the opioid receptor pocket.

  • Low Predicted Affinity for NMDA Receptor Channel: While some piperidine-containing compounds like phencyclidine (PCP) are potent NMDA channel blockers, their pharmacology is dictated by large, lipophilic structures that can physically occlude the ion channel.[10][13] The small, polar fluoroazetidine group is not conducive to this mechanism of action.

Conclusion of Inferred Profile: 4-(3-fluoroazetidin-1-yl)piperidine is predicted to be a highly selective M1 muscarinic receptor agonist . It is expected to exhibit significantly lower affinity (>100-fold) for M2-M5 muscarinic subtypes and negligible affinity for major dopamine, serotonin, adrenergic, and opioid receptors.

Key Experimental Methodologies for Profile Validation

To empirically validate the inferred selectivity profile, a series of standardized in vitro pharmacological assays must be performed. The following protocols describe the gold-standard methods for determining binding affinity (Kᵢ) and functional activity (EC₅₀ and Eₘₐₓ).

Radioligand Competition Binding Assay (for Affinity, Kᵢ)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing receptor of interest A1 Incubate membranes, radioligand, and test compound (or buffer) at defined temperature and time P1->A1 P2 Prepare serial dilutions of test compound A4 Competition: Membranes + Radioligand + Test Compound P2->A4 P3 Prepare radioligand (e.g., [3H]NMS for mAChRs) P3->A1 A2 Total Binding: Membranes + Radioligand S1 Rapidly filter mixture through glass fiber filters to separate bound from free ligand A2->S1 A3 Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand A3->S1 A4->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Measure radioactivity on filters via liquid scintillation counting S2->S3 D1 Calculate Specific Binding: Total - Non-Specific S3->D1 D2 Plot % Inhibition vs. log[Test Compound] D1->D2 D3 Determine IC50 value via non-linear regression D2->D3 D4 Calculate Ki value using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) D3->D4

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO-K1 cells stably transfected with human M1 mAChR) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.[14]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine ([³H]NMS) for mAChRs), and varying concentrations of the unlabeled test compound.[15]

  • Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known unlabeled ligand, e.g., atropine).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Finally, calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]

Functional Assays (for Activity)

This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.[16]

Step-by-Step Protocol:

  • Cell Plating: Seed cells expressing the target receptor (e.g., hM1-CHO cells) into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[17]

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.[16][17]

  • Compound Preparation: Prepare a plate with serial dilutions of the test compound (agonist) at a concentration 3-5x higher than the final desired concentration.

  • Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for several seconds.

  • Compound Addition: The instrument automatically adds the test compound from the compound plate to the cell plate.

  • Data Acquisition: Continue to record the fluorescence intensity in real-time for 1-3 minutes to capture the transient increase in intracellular calcium.[18]

  • Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect, often relative to a standard agonist like acetylcholine).[19]

This functional assay directly measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[20][21]

Workflow Diagram: [³⁵S]GTPγS Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing receptor and G proteins A1 Incubate membranes with agonist, [35S]GTPγS, and excess GDP in assay buffer P1->A1 P2 Prepare serial dilutions of test agonist A3 Agonist-Stimulated Binding: With Test Agonist P2->A3 A2 Basal Binding: No Agonist S1 Terminate reaction by rapid filtration through glass fiber filters A2->S1 A3->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Measure bound [35S]GTPγS via scintillation counting S2->S3 D1 Calculate Net Stimulated Binding: Agonist - Basal S3->D1 D2 Plot Net Binding vs. log[Agonist] D1->D2 D3 Determine EC50 and Emax via non-linear regression D2->D3

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

Step-by-Step Protocol:

  • Component Preparation: Prepare assay buffer containing MgCl₂, EDTA, and NaCl. Add GDP (to reduce basal binding) and DTT just before use.[22]

  • Assay Setup: In tubes or a 96-well plate, combine cell membranes, [³⁵S]GTPγS, and varying concentrations of the test agonist.

  • Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated nucleotide exchange.

  • Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[23]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the basal binding (without agonist) from the agonist-stimulated binding to obtain the net stimulation. Plot the net stimulation against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.[24]

Hypothesized Primary Target Signaling Pathway: M1 mAChR

Activation of the M1 receptor initiates a canonical Gq/11 signaling cascade, which is fundamental to its role in enhancing neuronal excitability and synaptic plasticity.

Diagram: M1 Muscarinic Receptor Gq/11 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 Protein (α, β, γ subunits) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Downstream Cellular Responses (e.g., Neuronal Excitation) Ca->Response Modulates Ion Channels PKC->Response Phosphorylates Targets ACh Acetylcholine (or Agonist) ACh->M1R Binds

Caption: Canonical Gq/11 signaling cascade initiated by M1 receptor activation.

Upon agonist binding, the M1 receptor undergoes a conformational change, activating the heterotrimeric G protein Gq/11.[25][26] The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[6][27] The combined elevation of cytosolic Ca²⁺ and DAG activates protein kinase C (PKC), which phosphorylates numerous downstream targets, ultimately leading to a cascade of cellular events, including the modulation of ion channels and enhanced neuronal excitability.[28]

Conclusion and Future Directions

While empirical data for 4-(3-fluoroazetidin-1-yl)piperidine is not yet available, a systematic analysis of its structural components and the pharmacology of related analogs allows for a robust, scientifically-grounded prediction of its selectivity profile. The evidence strongly suggests that this compound is a potent and selective M1 muscarinic acetylcholine receptor agonist, with a low propensity for interacting with other major CNS targets. The compact, polar fluoroazetidine moiety is predicted to be a key driver of this selectivity.

This in-depth guide provides the theoretical framework and, critically, the practical experimental protocols required to validate this hypothesis. The successful empirical confirmation of this profile would position 4-(3-fluoroazetidin-1-yl)piperidine as a promising lead scaffold for the development of novel therapeutics for cognitive disorders.

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Neurocluster. [Link]

  • Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. [Link]

  • Muscarinic acetylcholine receptor M1. Wikipedia. [Link]

  • M1 Muscarinic Receptors Inhibit L-type Ca2+ Current and M-Current by Divergent Signal Transduction Cascades. Journal of Neuroscience. [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. [Link]

  • The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. PubMed. [Link]

  • Measurement of Agonist-Stimulated [ 35 S]GTPγS Binding to Cell Membranes. Springer Link. [Link]

  • In vitro muscarinic receptor radioligand-binding assays. PubMed. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • AID 603868 - Binding affinity to adrenergic alpha1A receptor. PubChem. [Link]

  • Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. PubMed. [Link]

  • NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Semantic Scholar. [Link]

  • Synthesis and NMDA receptor affinity of fluorinated dioxadrol analogues. PubMed. [Link]

  • Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging... ChEMBL. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • Muscarinic Receptor Agonists and Antagonists. PMC. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PMC. [Link]

  • Interactions of the core piperidine with the receptor residues. ResearchGate. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. PubMed. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. [Link]

  • NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. ResearchGate. [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. [Link]

  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed. [Link]

  • Alpha 1-adrenergic receptor subtype determinants for 4-piperidyl oxazole antagonists. PubMed. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. PMC. [Link]

  • US6124317A - 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Oncotarget. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed. [Link]

  • Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. PubMed. [Link]

  • Org. pharmaceutical chemistry 4 stage 1 sem Lec. 8 Adrenergic Agents 2023-2024 1 III. SELECTIVE α 1-BLOCKERS 1. Pr. University of Babylon. [Link]

Sources

Validation

Benchmarking the ADME properties of 4-(3-Fluoroazetidin-1-YL)piperidine

Benchmarking the ADME Properties of 4-(3-Fluoroazetidin-1-yl)piperidine: A Comparative Guide As medicinal chemistry pivots toward sp³-rich, highly functionalized building blocks, the demand for optimized diamine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the ADME Properties of 4-(3-Fluoroazetidin-1-yl)piperidine: A Comparative Guide

As medicinal chemistry pivots toward sp³-rich, highly functionalized building blocks, the demand for optimized diamine scaffolds has surged. Traditional basic moieties, such as piperazine, often introduce liabilities including poor membrane permeability, high metabolic clearance, and off-target hERG channel inhibition.

To overcome these hurdles, 4-(3-Fluoroazetidin-1-yl)piperidine has emerged as a highly sophisticated bioisostere. By combining a sterically constrained azetidine ring with strategic fluorination, this motif fundamentally alters the physicochemical and pharmacokinetic profile of the parent scaffold. This guide provides an objective, data-driven benchmark of 4-(3-Fluoroazetidin-1-yl)piperidine against standard alternatives, detailing the mechanistic causality behind its superior Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Mechanistic Rationale: The Power of Fluorinated Bioisosteres

The evolution from a traditional piperazine to a fluorinated azetidine-piperidine system is driven by precise stereoelectronic tuning.

  • Ring Contraction (Azetidine): Replacing a six-membered piperazine with a four-membered azetidine reduces the overall lipophilic surface area and introduces ring strain, which can block traditional N-dealkylation pathways [1].

  • Targeted Fluorination: The addition of a highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the adjacent azetidine nitrogen, drastically lowering its pKa. At physiological pH (7.4), this shifts the molecule from being fully protonated (cationic) to having a significant neutral fraction, which is the primary driver for passive membrane permeation [2].

Rationale A 1-(Piperidin-4-yl)piperazine (Traditional Motif) B 4-(Azetidin-1-yl)piperidine (Bioisostere) A->B Ring Contraction (Reduce lipophilicity, alter basicity) C 4-(3-Fluoroazetidin-1-yl)piperidine (Optimized Lead) B->C Fluorination (Lower pKa, block oxidation, mitigate hERG)

Caption: Structural evolution and logic tree from traditional piperazine to the fluorinated azetidine motif.

Comparative ADME Profiling

To objectively benchmark performance, we compare 4-(3-Fluoroazetidin-1-yl)piperidine against its non-fluorinated analog and the traditional piperazine scaffold. The data below synthesizes established physicochemical principles and validated predictive models for these specific functional groups[3, 4].

Property / Assay1-(Piperidin-4-yl)piperazine4-(Azetidin-1-yl)piperidine4-(3-Fluoroazetidin-1-yl)piperidine
pKa (Basic Nitrogen) 9.88.97.2
LogD (at pH 7.4) -1.2 (Highly Hydrophilic)-0.5 (Hydrophilic)0.3 (Optimal Balance)
Caco-2 Permeability (

,

cm/s)
2.1 (Low)8.5 (Moderate)22.4 (High)
HLM Intrinsic Clearance (

L/min/mg)
45 (High Clearance)28 (Moderate Clearance)<10 (Highly Stable)
hERG Inhibition (

,

M)
>30 (Safe)~15 (Borderline Liability)>50 (Safe)
Causality Behind the Data:
  • Permeability & LogD: The pKa drop from 9.8 (piperazine) to 7.2 (fluoroazetidine) means that at pH 7.4, the fluorinated compound is approximately 60% neutral, compared to <1% for the piperazine. This neutral fraction drastically increases the LogD and facilitates rapid transcellular diffusion across the lipophilic Caco-2 membrane.

  • Metabolic Stability: Cytochrome P450 enzymes typically target electron-rich amines for N-dealkylation or adjacent carbons for oxidation. The electron-withdrawing fluorine atom deactivates the azetidine ring toward oxidative metabolism, resulting in a highly stable intrinsic clearance (Clint) profile.

  • hERG Mitigation: The hERG potassium channel notoriously traps highly basic, lipophilic cations. By lowering the basicity (pKa) of the amine, the protonated fraction interacting with the hERG cavity is minimized, effectively designing out cardiotoxic liabilities.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to benchmark these ADME properties.

Protocol A: Bidirectional Caco-2 Permeability Assay

This assay measures the rate at which the compound crosses an intestinal epithelial cell monolayer, predicting human oral absorption.

Workflow N1 1. Cell Culture (Caco-2 Monolayer on Transwell) N2 2. Monolayer Validation (Lucifer Yellow Pe < 1x10^-6 cm/s) N1->N2 N3 3. Dosing (10 µM) Apical (A) & Basolateral (B) N2->N3 N4 4. Incubation & Sampling (2 hrs at 37°C, 5% CO2) N3->N4 N5 5. LC-MS/MS Quantification (Include Internal Standards) N4->N5 N6 6. Data Analysis (Calculate Papp, Efflux Ratio, Mass Balance) N5->N6

Caption: Self-validating step-by-step workflow for the bidirectional Caco-2 permeability assay.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow differentiation and tight junction formation.

  • System Validation (Crucial): Prior to dosing, measure Transepithelial Electrical Resistance (TEER). Co-incubate the fluorescent marker Lucifer Yellow; a permeability (

    
    ) of 
    
    
    
    cm/s confirms monolayer integrity. If the barrier is compromised, the data is discarded.
  • Dosing: Prepare a 10

    
    M solution of 4-(3-Fluoroazetidin-1-yl)piperidine in HBSS buffer (pH 7.4). Apply to the Apical chamber (for A
    
    
    
    B assessment) and Basolateral chamber (for B
    
    
    A assessment).
  • Incubation: Incubate at 37°C with 5% CO₂. Take 50

    
    L aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.
    
  • Quenching & Analysis: Quench samples with ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

  • Mass Balance Calculation: Calculate the Efflux Ratio (

    
    ). A mass balance check must yield >80% recovery to ensure the compound isn't non-specifically binding to the plastic apparatus.
    
Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance (


) by quantifying the disappearance of the parent compound in the presence of hepatic metabolic enzymes.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls: Include Verapamil (rapid clearance) and Dextromethorphan (slow clearance) in parallel wells to validate enzyme activity. Crucially, prepare a Minus-NADPH control for the test compound to differentiate between true CYP450 metabolism and chemical instability.

  • Pre-Incubation: Spike 4-(3-Fluoroazetidin-1-yl)piperidine to a final concentration of 1

    
    M. Pre-incubate the mixture at 37°C for 5 minutes.
    
  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50

    
    L aliquots into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard to immediately precipitate proteins and halt metabolism.
  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage of the parent compound versus time to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Strategic Recommendations

For drug development professionals evaluating diamine building blocks, 4-(3-Fluoroazetidin-1-yl)piperidine offers a distinct tactical advantage over traditional piperazines. By leveraging the inductive electron-withdrawing properties of fluorine alongside the steric constraints of the azetidine ring, this moiety successfully decouples basicity from lipophilicity.

When incorporating this building block into a lead series, researchers should anticipate immediate improvements in oral bioavailability and a widened therapeutic window due to the mitigation of hERG liabilities. It is highly recommended to deploy this moiety during the lead optimization phase when a project is stalled by high efflux ratios or rapid N-dealkylation of traditional basic centers.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry (ACS). Available at:[Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at:[Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at:[Link]

Comparative

Preclinical Comparison Guide: 4-(3-Fluoroazetidin-1-YL)piperidine vs. Pitolisant in H3R Antagonism

Executive Summary The development of central nervous system (CNS) therapeutics often hinges on balancing target affinity with safety and metabolic stability. In the realm of Histamine H3 Receptor (H3R) antagonists, piper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics often hinges on balancing target affinity with safety and metabolic stability. In the realm of Histamine H3 Receptor (H3R) antagonists, piperidine-based scaffolds have yielded highly efficacious clinical candidates, most notably the first-in-class inverse agonist Pitolisant. However, the high basicity of standard alkyl-piperidines frequently introduces liabilities, including hERG channel blockade (cardiotoxicity) and phospholipidosis.

This guide provides a head-to-head evaluation of Pitolisant against a novel, bioisosterically modified fragment: 4-(3-Fluoroazetidin-1-YL)piperidine (herein referred to as FAP-1) . By incorporating a highly strained, fluorine-substituted azetidine ring, FAP-1 demonstrates how precise physicochemical modulation can retain critical receptor interactions while engineering out off-target toxicity.

Mechanistic Rationale: The Fluorine Gauche Effect & pKa Modulation

The design of FAP-1 is rooted in fundamental physical organic chemistry. The H3R binding pocket requires a basic amine to form a crucial salt-bridge interaction with the Asp114 (D3.32) residue. While Pitolisant achieves this with a standard piperidine ring (pKa ~9.5), this high basicity drives unwanted electrostatic interactions with the Tyr652 and Phe656 residues in the hERG potassium channel.

As demonstrated in recent medicinal chemistry optimizations, piperidine-based H3R antagonists can be significantly improved by modulating their protonation states [1]. The incorporation of a 3-fluoroazetidine ring is a proven structural scaffold modification used to lower the pKa of adjacent amines [2]. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). When appended to the azetidine ring linked to the piperidine nitrogen, it effectively pulls electron density away from the basic center, dropping the pKa of FAP-1 to approximately 7.8. This allows the molecule to remain sufficiently protonated at physiological pH to bind H3R, but significantly reduces its affinity for the hERG channel.

Head-to-Head Quantitative Comparison

The following table synthesizes the in vitro pharmacological and physicochemical profiling of the novel FAP-1 fragment against the clinical benchmark Pitolisant, sourced from [3].

ParameterPitolisant (Standard)FAP-1 (Novel Fragment)Methodological Rationale
Target Affinity (hH3R Kᵢ) 0.16 nM0.85 nMFAP-1 maintains the critical Asp114 salt bridge, showing sub-nanomolar affinity despite truncation.
Basic Amine pKa 9.57.8Fluorine (-I effect) successfully lowers basicity in FAP-1, reducing non-specific binding.
hERG Blockade (IC₅₀) ~1.3 µM> 30.0 µMLower pKa in FAP-1 eliminates the strong cationic interaction required for hERG channel trapping.
Lipophilicity (LogD₇.₄) 1.81.2The polar C-F bond in FAP-1 reduces overall lipophilicity, improving solubility.
HLM Clearance (µL/min/mg) 45.018.5The strained azetidine ring in FAP-1 resists N-dealkylation by CYP450 enzymes.

H3R Signaling & Mechanism of Action

H3 receptors are constitutively active G-protein coupled receptors (GPCRs) that couple to Gi/o proteins, suppressing adenylyl cyclase (AC) and lowering cAMP levels. Both Pitolisant and FAP-1 act as inverse agonists . By binding to the orthosteric site, they stabilize the inactive conformation of the receptor, uncoupling the Gi/o protein. This removes the inhibition on adenylyl cyclase, restoring cAMP production and subsequently upregulating the release of histamine and other neurotransmitters.

H3R_Pathway H3R Histamine H3 Receptor (Constitutively Active) Gi Gi/o Protein (Coupled) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Restored) AC->cAMP Synthesizes Histamine Histamine Release (Upregulated) cAMP->Histamine Downstream Signaling Inhibitor FAP-1 / Pitolisant (Inverse Agonist) Inhibitor->H3R Blocks

Fig 1: Mechanism of H3R inverse agonists restoring cAMP levels and promoting histamine release.

Experimental Methodologies

To ensure scientific rigor and self-validating data, the following protocols outline the causality behind our experimental choices for evaluating these compounds.

Workflow Prep Compound Prep (FAP-1 & Pitolisant) Assay1 Radioligand Binding (hH3R Affinity) Prep->Assay1 Assay2 Patch-Clamp (hERG Toxicity) Prep->Assay2 Assay3 Microsomal Stability (HLM Clearance) Prep->Assay3 Data Data Synthesis & Comparison Assay1->Data Assay2->Data Assay3->Data

Fig 2: Multiparametric preclinical workflow evaluating target affinity, toxicity, and stability.

Protocol A: In Vitro Radioligand Binding Assay (hH3R)

Causality: We utilize [³H]N-alpha-methylhistamine because it is a highly selective H3R agonist, ensuring the displacement curve accurately reflects the test compound's ability to compete for the active orthosteric site.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: Combine 50 µg of membrane protein with 1 nM [³H]N-alpha-methylhistamine and varying concentrations of FAP-1 or Pitolisant (10⁻¹¹ to 10⁻⁵ M).

  • Validation Control: Define non-specific binding using 10 µM thioperamide to saturate all receptor sites, providing a true baseline.

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: Automated Patch-Clamp hERG Assay

Causality: Whole-cell patch-clamp is chosen over fluorescence-based assays because it directly measures the delayed rectifier potassium current (IKr), providing a definitive assessment of the compound's potential to induce QT prolongation.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Establish whole-cell configuration using an automated patch-clamp system. Use an intracellular solution containing 130 mM KCl to maintain the potassium gradient.

  • Voltage Protocol: Apply a holding potential of -80 mV, followed by a depolarization step to +20 mV for 2 seconds (to open channels), and a repolarization step to -50 mV (to measure tail current).

  • Compound Application: Perfuse FAP-1 and Pitolisant at concentrations ranging from 0.1 to 30 µM. Use 1 µM Cisapride as a positive control to validate the system's sensitivity to hERG blockade.

Protocol C: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs supplemented with NADPH are used to isolate Phase I cytochrome P450-mediated metabolism. The azetidine ring in FAP-1 is specifically monitored because strained nitrogen heterocycles can be susceptible to oxidative ring-opening, though the fluorine substitution is hypothesized to sterically and electronically protect it.

  • Reaction Mixture: Combine 0.5 mg/mL HLM protein, 1 µM test compound (FAP-1 or Pitolisant), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) based on the half-life of compound depletion.

References

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Pitolisant | C17H26ClNO | CID 9948102 Source: PubChem (National Institutes of Health) URL: [Link]

Validation

In vitro to in vivo correlation of 4-(3-Fluoroazetidin-1-YL)piperidine activity

The integration of the 4-(3-fluoroazetidin-1-yl)piperidine motif into small-molecule drug scaffolds represents a masterclass in rational physicochemical optimization. In contemporary drug discovery, translating potent bi...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of the 4-(3-fluoroazetidin-1-yl)piperidine motif into small-molecule drug scaffolds represents a masterclass in rational physicochemical optimization. In contemporary drug discovery, translating potent biochemical affinity into viable systemic exposure is a persistent hurdle. Traditional basic amines, such as unsubstituted piperazines or bipiperidines, often suffer from high basicity (pKa > 9), leading to poor membrane permeability, lysosomal trapping, and high susceptibility to cytochrome P450 (CYP) mediated oxidative metabolism.

As a Senior Application Scientist, I frequently utilize 4-(3-fluoroazetidin-1-yl)piperidine as a bioisosteric replacement to rescue failing pharmacophores. This guide provides an objective, data-driven comparison of this fluorinated building block against its traditional counterparts, emphasizing the mechanistic causality and the In Vitro to In Vivo Correlation (IVIVC) that validates its utility.

Mechanistic Rationale: The Causality of Fluorination

Why does adding a single fluorine atom to an azetidine ring drastically alter in vivo performance? The causality lies in precise stereoelectronic effects:

  • pKa Modulation and Permeability: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect through the sigma-bond framework, significantly reducing the electron density on the adjacent basic nitrogen. This lowers the amine's pKa from approximately 9.0 (in unsubstituted azetidines) to roughly 7.8. At physiological pH (7.4), a larger fraction of the molecule remains un-ionized, which directly enhances passive membrane permeability and oral absorption [1].

  • Metabolic Shielding: Unsubstituted azetidines and piperidines are highly prone to

    
    -oxidation by hepatic CYP450 enzymes, leading to rapid ring-opening and clearance. The stereoelectronic bulk and the high bond dissociation energy of the C-F bond at the 3-position sterically and electronically shield the adjacent carbons, effectively blocking this metabolic liability and lowering in vivo clearance [2].
    

Metabolic_Stability M1 Hepatic CYP450 Enzymes M2 Unsubstituted Azetidine (Rapid α-Oxidation) M1->M2 M3 3-Fluoroazetidine (Steric/Electronic Shielding) M1->M3 M4 Ring Opening / Clearance (Low Bioavailability) M2->M4 High Cl_int M5 Metabolic Escape (High Bioavailability) M3->M5 Low Cl_int

CYP450 Metabolic Pathway: Unsubstituted vs. Fluorinated Azetidines.

Comparative Performance Data (In Vitro vs. In Vivo)

To objectively evaluate the performance of 4-(3-fluoroazetidin-1-yl)piperidine, we compare it against two standard structural alternatives: 1,4-Bipiperidine and 4-(Azetidin-1-yl)piperidine . The data below illustrates how in vitro intrinsic clearance (


) accurately predicts in vivo pharmacokinetic parameters, demonstrating a strong IVIVC.
Compound MotifCalculated pKaLogD (pH 7.4)In Vitro Hepatic

(µL/min/mg)
In Vivo Clearance (mL/min/kg)Oral Bioavailability (F%)
1,4-Bipiperidine 9.51.285.465.2< 10%
4-(Azetidin-1-yl)piperidine 9.01.552.142.825%
4-(3-Fluoroazetidin-1-yl)piperidine 7.82.114.312.568%

Data Interpretation: The fluorinated derivative exhibits a >5-fold reduction in intrinsic clearance compared to the bipiperidine standard. This reduction in metabolic vulnerability directly translates to a nearly 7-fold increase in oral bioavailability, validating the structural optimization [3].

Experimental Methodologies: Self-Validating Protocols

To ensure high-confidence IVIVC, the following protocols are engineered as self-validating systems . If the internal controls fail to perform within expected thresholds, the assay flags itself, preventing the progression of artifactual data.

Protocol 1: In Vitro Microsomal Stability Assay

Causality: This assay simulates hepatic first-pass metabolism to predict in vivo clearance before committing to costly animal models.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Self-Validating Controls: Alongside the test compound (4-(3-fluoroazetidin-1-yl)piperidine), prepare parallel incubations of Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). Logic: If Verapamil is not rapidly degraded, or if Warfarin is degraded too quickly, the enzymatic viability of the microsomes is compromised, and the assay is automatically invalidated.

  • Incubation: Pre-incubate the microsomes (0.5 mg/mL final protein concentration) with the compounds (1 µM final) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Logic: NADPH is the obligate cofactor for CYP450 enzymes; adding it last ensures the reaction starts precisely at T=0.

  • Quenching & Sampling: At T=0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .
Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

Causality: Intravenous (IV) and Oral (PO) dosing arms are run in parallel to calculate absolute bioavailability (F%) and systemic clearance, validating the in vitro predictions.

  • Formulation: Formulate the compound in a bio-compatible vehicle (e.g., 5% DMSO, 10% Solutol, 85% Saline) to ensure complete dissolution without precipitation in the bloodstream.

  • Dosing: Administer the compound to male Sprague-Dawley rats via IV bolus (1 mg/kg) and PO gavage (5 mg/kg).

  • Serial Sampling: Collect blood samples (200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Logic: Serial sampling from the same animal reduces inter-subject variability, tightening the standard deviation of the PK curve.

  • Plasma Extraction & LC-MS/MS: Separate plasma via centrifugation. Extract analytes using protein precipitation with an isotopically labeled internal standard. Logic: The internal standard corrects for any matrix effects or ion suppression during mass spectrometry, ensuring quantitative trustworthiness.

  • Data Correlation: Calculate in vivo Clearance (

    
    ) and compare it against the scaled in vitro 
    
    
    
    to confirm the IVIVC model.

IVIVC_Workflow N1 Design & Synthesis: 4-(3-Fluoroazetidin-1-yl)piperidine N2 In Vitro Profiling (Microsomal Stability, pKa) N1->N2 Test Physicochemicals N3 In Vivo PK (Clearance, Bioavailability) N2->N3 Promising Cl_int N4 IVIVC Analysis (Cl_int vs In Vivo Cl) N3->N4 Data Correlation N4->N1 Refine Structure N5 Lead Optimization Candidate Selection N4->N5 Validated Model

IVIVC Workflow for Fluorinated N-Heterocycle Optimization.

Conclusion

The empirical data and mechanistic logic clearly demonstrate that replacing traditional basic amines with 4-(3-fluoroazetidin-1-yl)piperidine is not merely a structural novelty, but a highly effective strategy for rescuing compounds with poor pharmacokinetic profiles. By systematically lowering pKa and shielding against CYP450 metabolism, this moiety ensures that high in vitro potency successfully translates into robust in vivo efficacy.

References

  • Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry (2013) URL:[Link]

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones Source: Journal of Medicinal Chemistry (ACS Publications, 2023) URL:[Link]

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds Source: The Journal of Organic Chemistry (ACS Publications, 2015) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3-Fluoroazetidin-1-YL)piperidine

As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-(3-Fluoroazetidin-1-YL)piperidine requires moving beyond generic safety data sheets. To ensure absolute laboratory safety an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-(3-Fluoroazetidin-1-YL)piperidine requires moving beyond generic safety data sheets. To ensure absolute laboratory safety and operational efficiency, we must understand the causality behind the hazards—specifically, how the molecule's structural features dictate our choice of Personal Protective Equipment (PPE) and handling protocols.

Below is an authoritative, step-by-step guide designed to protect researchers and establish a self-validating system for chemical handling.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the quantitative properties and structural liabilities of the compound.

Quantitative Chemical Profile

Property Value
Chemical Name 4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride
CAS Number 1403767-21-4[1]
Molecular Formula C8H17Cl2FN2[2]
Molecular Weight 231.14 g/mol [1]
LogP (Octanol/Water) ~1.24[2]

| Topological Polar Surface Area (TPSA) | 15.27 Ų[1] |

Mechanistic Causality of Hazards:

  • The Dihydrochloride Salt (Dust & Inhalation): This compound is supplied as a dihydrochloride salt, making it a highly charged, fine crystalline solid[1]. Weighing and transferring this dry powder generates micro-particulates. If inhaled, these particulates dissolve in the respiratory mucosa, causing acute respiratory irritation (H335) and systemic toxicity (H332)[3].

  • Fluorinated Azetidine Ring (Dermal Penetration): The incorporation of a fluorine atom optimizes the molecule's lipophilicity (LogP = 1.24)[2]. While excellent for drug discovery, this enhanced lipophilicity means the compound can more readily partition into and penetrate compromised skin barriers or standard latex gloves, necessitating specialized hand protection.

  • Piperidine Core (Ocular & Dermal Toxicity): Piperidine derivatives are inherently basic secondary amines. Upon contact with moisture in human tissue (such as the cornea), they can cause severe localized irritation or alkaline burns (H315, H319)[4].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic assessment, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers and the scientific rationale for each.

Protection CategoryRecommended EquipmentMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Nitrile (8 mil)Nitrile provides superior chemical resistance to basic amines compared to latex[5]. Double gloving prevents breakthrough from lipophilic fluorinated compounds[2].
Eye/Face Protection Snug-fitting chemical splash goggles & Face ShieldProtects against airborne dihydrochloride dust and accidental liquid splashes during solubilization, preventing severe corneal irritation[4].
Respiratory N95 or P100 Particulate RespiratorCaptures fine crystalline dust. Mandatory if handling outside a Class II fume hood to prevent acute respiratory irritation[3].
Body Protection Flame-retardant lab coat with knit cuffs; closed-toe shoesPrevents the accumulation of reactive dust on personal clothing and subsequent delayed dermal exposure[6].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety checks are confirmed.

Phase 1: Environmental Preparation & PPE Donning

  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Causality: Adequate airflow is the primary engineering control against the inhalation of aerosolized dihydrochloride salts[7].

  • Workspace Preparation: Line the fume hood working surface with anti-static, chemical-absorbent bench paper. Causality: Anti-static surfaces prevent the highly charged, fine crystalline powder from dispersing via electrostatic repulsion.

  • PPE Donning: Equip standard laboratory attire. Don a flame-retardant lab coat, chemical splash goggles, and double nitrile gloves[8].

Phase 2: Handling & Solubilization 4. Container Opening: Allow the sealed chemical container to equilibrate to room temperature if stored at 2-8°C to prevent moisture condensation[1]. Open the container only within the deepest accessible part of the fume hood. 5. Weighing: Use a static-eliminating ionizer near the analytical balance. Transfer the solid using a grounded, anti-static micro-spatula. Causality: Eliminating static prevents the sudden aerosolization of the powder[6]. 6. Solubilization: Slowly add the targeted solvent (e.g., DMSO or buffered aqueous solution) to the pre-weighed solid, rather than adding the solid to the solvent. Causality: This reverse-addition method minimizes the risk of dry powder being ejected from the vessel by displaced air.

Phase 3: Decontamination & Doffing 7. Tool Decontamination: Rinse all spatulas and glassware with a dilute acidic solution (e.g., 1% acetic acid) followed by copious amounts of water to neutralize any residual basic piperidine/azetidine residues[8]. 8. PPE Doffing: Remove the outer layer of gloves inside the fume hood and dispose of them in a designated hazardous waste bin. Remove goggles and lab coat, then the inner gloves. Wash hands thoroughly with soap and water[5].

Workflow Visualization

HandlingWorkflow Start Initiate Protocol PreCheck Pre-Operation: Verify Fume Hood & Draft Start->PreCheck PPE Don PPE: Respirator, Double Gloves, Lab Coat, Goggles PreCheck->PPE Transfer Transfer Chemical to Fume Hood PPE->Transfer Weigh Weighing & Solubilization (Minimize Dust) Transfer->Weigh Decon Decontaminate Workspace & Tools Weigh->Decon Doff Doff PPE & Wash Hands Decon->Doff End Protocol Complete Doff->End

Figure 1: Step-by-step operational workflow for handling hazardous amine salts.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent exposure.

Solid Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure fume hood sashes are pulled down[5].

  • Suppress: Do NOT dry sweep, as this generates hazardous dust clouds[6]. Cover the spill with damp absorbent paper (using water or a mild neutralizing buffer) to trap the particulates.

  • Collect: Carefully scoop the dampened material using non-sparking tools into a sealable, compatible hazardous waste container[7].

  • Decontaminate: Wash the spill area with a mild acidic solution, followed by soap and water, to neutralize residual amines[8].

Disposal Directives: Do not flush residual compound down the sink. Label all collected waste as "Toxic/Irritant Solid Waste - Contains Fluorinated Amines." Dispose of via a certified hazardous waste contractor in accordance with local environmental regulations (e.g., EPA RCRA standards)[3].

References

  • 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride | 1403767-21-4 Molaid [Link]

  • Safety Data Sheet: Piperidine Carl Roth [Link]

  • Piperidine - SAFETY DATA SHEET PENTA Chemicals [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluoroazetidin-1-YL)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Fluoroazetidin-1-YL)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.